molecular formula C18H35ClN2O6S B1675471 7-Epi lincomycin hydrochloride CAS No. 859-18-7

7-Epi lincomycin hydrochloride

カタログ番号: B1675471
CAS番号: 859-18-7
分子量: 443.0 g/mol
InChIキー: POUMFISTNHIPTI-BOMBIWCESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lincomycin Hydrochloride (CAS 859-18-7) is the monohydrated salt form of Lincomycin, a lincosamide antibiotic first isolated from the soil bacterium Streptomyces lincolnensis . This compound is a versatile tool in microbiological and biochemical research, primarily valued for its specific mechanism of action. Lincomycin functions by binding to the 23S rRNA of the 50S bacterial ribosomal subunit, thereby inhibiting protein synthesis . This binding site makes it a structural analogue of the 3' end of L-Pro-Met-tRNA and deacylated-tRNA, interfering with the transpeptidation or translocation processes essential for peptide chain elongation . Its antibacterial spectrum is primarily effective against Gram-positive bacteria, including Staphylococcus and Streptococcus species, as well as various anaerobic bacteria . In research settings, Lincomycin Hydrochloride is used to study bacterial resistance mechanisms, particularly the MLS B (macrolide-lincosamide-streptogramin B) phenotype where methylation of a specific adenine residue (A2058) in the 23S rRNA confers cross-resistance . It also serves as a critical agent in studies of Clostridioides difficile-associated diarrhea (CDAD), a serious condition linked to the disruption of normal gut flora by antibacterial agents . Furthermore, its chemical stability has been investigated in various aqueous solutions, showing optimal stability at approximately pH 4 when stored at elevated temperatures . This product is provided for research purposes only and must not be used for diagnostic or therapeutic applications.

特性

IUPAC Name

(2S,4R)-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O6S.ClH/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,21-24H,5-8H2,1-4H3,(H,19,25);1H/t9-,10-,11+,12-,13+,14-,15-,16-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUMFISTNHIPTI-BOMBIWCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

154-21-2 (Parent)
Record name Lincomycin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047803
Record name Lincomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859-18-7
Record name Lincomycin hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=859-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lincomycin hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lincomycin hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (2S-trans)-6,8-dideoxy-6-[[(1-methyl-4-propylpyrrolidin-2-yl)carbonyl]amino]-1-thio-D-erythro-α-D-galacto-octopyranoside monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.570
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LINCOMYCIN HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW8Y9936L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

7-Epi Lincomycin Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi lincomycin (B1675468) hydrochloride is a stereoisomer of the lincosamide antibiotic lincomycin. As an epimer, it differs from the parent compound in the spatial arrangement of a hydroxyl group at the C-7 position. This structural alteration, while seemingly minor, can have significant implications for its biological activity, physicochemical properties, and overall pharmacological profile. This technical guide provides an in-depth overview of 7-Epi lincomycin hydrochloride, encompassing its chemical structure, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into its mechanism of action, biological activity, and established experimental protocols, offering a valuable resource for researchers and professionals in the field of drug development and microbiology.

Chemical and Physical Properties

This compound is the hydrochloride salt of 7-Epilincomycin.[1][2] It is also known by other names such as (7S)-Lincomycin Hydrochloride and Epilincomycin Hydrochloride.[3] The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Name (2S,4R)-N-[(1R,2S)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride[4]
CAS Number 26389-84-4[2]
Alternate CAS (Free Base) 17017-22-0[5]
Molecular Formula C18H35ClN2O6S[4]
Molecular Weight 443.0 g/mol [4]
Appearance White to Off-White Solid
Melting Point >159°C (decomposes)
Solubility Soluble in DMSO and water. Insoluble in ethanol.[6]
Storage Temperature -20°C

Synthesis and Purification

The synthesis of 7-Epi lincomycin is not as extensively documented as that of lincomycin itself. However, it is primarily known as an impurity formed during the production of lincomycin.[] The epimerization at the C-7 position can occur under certain reaction conditions.

Purification:

The purification of lincomycin from its epimers and other impurities is crucial for its therapeutic use. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. A reverse-phase HPLC method can be utilized to separate lincomycin from lincomycin B and other related substances.[8]

A general workflow for the purification of lincomycin and its epimers is outlined below:

Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Analysis cluster_final Final Processing dissolution Dissolve crude lincomycin mixture in a suitable solvent (e.g., aqueous methanol) injection Inject the dissolved sample onto a reverse-phase HPLC column (e.g., C18) dissolution->injection elution Elute with a mobile phase gradient (e.g., water/acetonitrile) injection->elution collection Collect fractions corresponding to lincomycin and 7-Epi lincomycin elution->collection analysis Analyze collected fractions for purity (e.g., analytical HPLC, MS) collection->analysis concentration Concentrate the purified fractions analysis->concentration crystallization Crystallize the hydrochloride salt concentration->crystallization

Figure 1: General workflow for the purification of lincomycin and its epimers.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of lincomycin hydrochloride exhibits characteristic absorption bands corresponding to O-H, N-H, C-H, C=O (amide), and C-O stretching vibrations.[12] The spectrum of this compound is expected to be very similar, with potential subtle differences in the fingerprint region due to the change in stereochemistry.[13][14]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for analyzing lincosamides. The mass spectrum of this compound would show a molecular ion peak corresponding to the protonated molecule [M+H]⁺. Fragmentation analysis can provide further structural information.[15][16][17]

Mechanism of Action and Biological Activity

Mechanism of Action:

Like other lincosamides, 7-Epi lincomycin is believed to exert its antibacterial effect by inhibiting bacterial protein synthesis.[18][19] This class of antibiotics binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[20][21][22] This binding occurs at or near the peptidyl transferase center (PTC), the site responsible for peptide bond formation.[23][24][25][26][27] By interfering with the PTC, lincosamides prevent the elongation of the polypeptide chain, thus halting protein synthesis and ultimately inhibiting bacterial growth.[3][28] Lincosamides are generally considered bacteriostatic, but they can be bactericidal at high concentrations against highly susceptible organisms.[19]

The following diagram illustrates the signaling pathway of protein synthesis inhibition by lincosamides:

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_ptc Peptidyl Transferase Center (PTC) ribosome_50S 50S Subunit PeptideBond Peptide Bond Formation ribosome_30S 30S Subunit A_site A-site A_site->PeptideBond P_site P-site P_site->PeptideBond Lincosamide Lincosamide (e.g., 7-Epi Lincomycin) Lincosamide->ribosome_50S Binds to 23S rRNA Lincosamide->PeptideBond Inhibits tRNA Aminoacyl-tRNA tRNA->A_site Protein Protein Synthesis PeptideBond->Protein

Figure 2: Mechanism of protein synthesis inhibition by lincosamides.

Biological Activity:

7-Epi lincomycin is generally reported to be less potent than lincomycin. The stereochemistry at the C-7 position appears to be crucial for optimal antibacterial activity. Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for 7-Epi lincomycin against various bacterial strains are not widely published. However, comparative studies would be necessary to fully elucidate its antibacterial spectrum and potency relative to lincomycin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC):

A standard broth microdilution method can be used to determine the MIC of this compound against susceptible bacterial strains.

Protocol:

  • Prepare Bacterial Inoculum: Culture the test bacterium in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a standardized cell density (e.g., 0.5 McFarland standard).

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_bact Prepare standardized bacterial inoculum inoculate Inoculate microtiter plate wells prep_bact->inoculate prep_drug Prepare serial dilutions of 7-Epi lincomycin HCl prep_drug->inoculate incubate Incubate at optimal temperature inoculate->incubate read_plate Visually inspect for bacterial growth incubate->read_plate determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_plate->determine_mic

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Stability

The stability of lincomycin hydrochloride has been studied under various conditions. It is known to be more stable in acidic to neutral pH and degrades in alkaline conditions.[29][30][31][32] Temperature and light can also affect its stability.[31] While specific stability data for this compound is limited, it is reasonable to assume that it would exhibit a similar stability profile to lincomycin due to their structural similarity.

Stability Data for Lincomycin Hydrochloride:

ConditionObservationReference(s)
Aqueous Solution (pH 4) Most stable[29]
Aqueous Solution (pH > 7.3) Unstable[31]
High Temperature Unstable[31]
Acidic Solution Relatively stable[31]
Light Relatively stable[31]

Conclusion

This compound, as an epimer of lincomycin, represents an important compound for study in the context of structure-activity relationships of lincosamide antibiotics. While it is considered a less potent impurity, a thorough understanding of its chemical properties, biological activity, and analytical profile is essential for the quality control of lincomycin production and for furthering our knowledge of the molecular interactions between lincosamides and the bacterial ribosome. This technical guide provides a foundational overview to aid researchers and drug development professionals in their work with this and related compounds. Further research is warranted to fully characterize the pharmacological profile of this compound and to explore any potential unique biological activities it may possess.

References

7-Epi Lincomycin Hydrochloride: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 7-Epi lincomycin (B1675468) hydrochloride, a known impurity and epimer of the antibiotic lincomycin. The following sections detail its physicochemical characteristics, outline experimental protocols for their determination, and illustrate its relationship with the parent compound through a logical workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development, analysis, and quality control of lincomycin-related pharmaceutical products.

Core Physical and Chemical Properties

7-Epi lincomycin hydrochloride is a stereoisomer of lincomycin hydrochloride, differing in the configuration at the 7th position. This structural variation can influence its physical and biological properties. A summary of its key physical and chemical data is presented below.

PropertyData
Chemical Name Methyl 6,8-dideoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside hydrochloride
Synonyms (7S)-Lincomycin Hydrochloride, Epilincomycin Hydrochloride, U 20244E Hydrochloride
CAS Number 26389-84-4
Molecular Formula C₁₈H₃₄N₂O₆S · HCl
Molecular Weight 443.00 g/mol
Appearance White to Off-White Solid
Melting Point >159°C (decomposition)[1]
Solubility Slightly soluble in Methanol and Water[1]
Storage Conditions Hygroscopic, -20°C Freezer, Under inert atmosphere[1]

Experimental Protocols

The determination of the physical properties of active pharmaceutical ingredients (APIs) and their impurities is crucial for quality control and formulation development. Standardized experimental protocols are employed to ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which consists of a heated block with a thermometer and a viewing lens.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., 1-2°C per minute) with a fresh sample.

  • Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethanol) in a sealed container. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid any transfer of solid particles into the liquid phase.

  • Analysis: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analysis should be performed in triplicate to ensure accuracy.

Lincomycin and its Impurities: An Analytical Perspective

As an epimer, 7-Epi lincomycin is a critical impurity to monitor in the production of lincomycin. The following diagrams illustrate the relationship between lincomycin and its related substances and a general workflow for their analysis.

Lincomycin_Impurities cluster_synthesis Lincomycin Synthesis cluster_impurities Related Substances Streptomyces lincolnensis Streptomyces lincolnensis Fermentation Fermentation Streptomyces lincolnensis->Fermentation Produces Purification Purification Fermentation->Purification Crude Product Lincomycin API Lincomycin API Purification->Lincomycin API 7-Epi Lincomycin 7-Epi Lincomycin Lincomycin API->7-Epi Lincomycin Contains Lincomycin B Lincomycin B Lincomycin API->Lincomycin B Contains Other Impurities Other Impurities Lincomycin API->Other Impurities Contains

Caption: Relationship between Lincomycin API and its common impurities.

Impurity_Analysis_Workflow Sample_Preparation Sample Preparation (API or Drug Product) Chromatographic_Separation Chromatographic Separation (e.g., HPLC) Sample_Preparation->Chromatographic_Separation Inject Detection Detection (e.g., UV, MS) Chromatographic_Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Impurity_Identification Impurity Identification Data_Analysis->Impurity_Identification Quantification Quantification Data_Analysis->Quantification Reporting Reporting Impurity_Identification->Reporting Quantification->Reporting

Caption: General workflow for pharmaceutical impurity analysis.

References

In-Depth Technical Guide: 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Epi lincomycin (B1675468) hydrochloride, an epimer of the lincosamide antibiotic lincomycin. This document details its chemical and physical properties, mechanism of action, relevant experimental protocols, and its role as a signaling molecule in bacteria.

Core Compound Identification

7-Epi lincomycin hydrochloride is recognized by the following identifiers:

IdentifierValueSource
CAS Number 26389-84-4[1][2][3][4][5][6]
Alternate CAS (Free Base) 17017-22-0[5][7]
Molecular Formula C₁₈H₃₄N₂O₆S · HCl[1][4]
Synonyms (7S)-Lincomycin Hydrochloride, Epilincomycin Hydrochloride, U 20244E Hydrochloride[1][4]

Physicochemical Properties

The fundamental physicochemical characteristics of 7-Epi lincomycin and its hydrochloride salt are summarized below. These computed properties provide essential information for experimental design and formulation.

PropertyValue (Hydrochloride Salt)Value (Free Base)Source
Molecular Weight 443.0 g/mol 406.5 g/mol [1][8][9]
Monoisotopic Mass 442.1904357 Da406.21375798 Da[8][9]
Melting Point >159°C (decomposes)Not Available[10]
Purity (Typical) >95% (HPLC)Not Applicable[5][7]
Topological Polar Surface Area 148 Ų148 Ų[8][9]
Hydrogen Bond Donors 55[9]
Hydrogen Bond Acceptors 99[9]
Rotatable Bond Count 77[9]
XLogP3 Not Applicable0.2[9]

**3. Mechanism of Action

Primary Antibacterial Action

Similar to its parent compound, lincomycin, the primary mechanism of action for 7-Epi lincomycin is the inhibition of bacterial protein synthesis . This is achieved through its binding to the 50S subunit of the bacterial ribosome. Specifically, it interacts with the 23S rRNA at the peptidyl transferase center, interfering with peptide chain elongation and causing premature dissociation of peptidyl-tRNA from the ribosome. This action is primarily bacteriostatic, halting the growth and replication of susceptible bacteria.

Signaling Pathway in Streptomyces

At sub-inhibitory concentrations, lincomycin acts not as a simple inhibitor but as a signaling molecule, particularly in Streptomyces species. This effect leads to the potentiation of secondary metabolite production. The proposed pathway involves the antibiotic inducing a cellular stress response that triggers the expression of otherwise cryptic or low-expressed gene clusters.

The diagram below illustrates this signaling cascade in the model organism Streptomyces coelicolor.

Lincomycin_Signaling cluster_input Trigger cluster_process Cellular Response cluster_output Outcome Lin Sub-inhibitory Lincomycin Ribosome 50S Ribosomal Subunit Lin->Ribosome Binds to Stall Ribosome Stalling & Protein Synthesis Perturbation Ribosome->Stall Stress Cellular Stress Response Stall->Stress Gene Upregulation of actII-ORF4 Gene Stress->Gene ACT Increased Actinorhodin (Secondary Metabolite) Production Gene->ACT

Caption: Lincomycin-induced secondary metabolite production pathway.

This signaling activity suggests that lincosamides could be used as chemical probes to unlock novel bioactive compounds from microbial sources.[2][11][12][13]

**4. Experimental Protocols

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative method for the quantification of lincosamides, adaptable for this compound in bulk materials or pharmaceutical formulations. This method is based on established protocols for lincomycin analysis.[14][15][16][17]

Objective: To determine the purity and concentration of this compound.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid or Phosphate buffer

  • Purified water (e.g., Milli-Q)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Mobile Phase Varies; a common starting point is Acetonitrile:Phosphate Buffer (pH 6.0) in a gradient or isocratic elution. Another option is Methanol:Water (90:10 v/v).[15][16]
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm or 254 nm[15][16]
Injection Volume 20 µL
Column Temperature Ambient or controlled (e.g., 30°C)

Procedure:

  • Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase or a suitable diluent (e.g., water/methanol) to prepare a stock solution (e.g., 100 µg/mL).

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards across a relevant concentration range (e.g., 5-25 µg/mL).[15]

  • Sample Preparation: Prepare the test sample by accurately weighing and dissolving it in the same diluent used for the standards to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Record the peak area from the chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.

Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as:

  • Linearity: Confirmed by the correlation coefficient (r²) of the calibration curve, which should be >0.999.

  • Accuracy: Determined by recovery studies (typically 98-102%).

  • Precision: Assessed as the relative standard deviation (RSD), which should be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Experimentally determined (e.g., LOD ~0.8 µg/mL, LOQ ~2.5 µg/mL, values are method-dependent).[15]

The workflow for this analytical protocol is visualized below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Standard Stock (e.g., 100 µg/mL) C Create Calibration Standards (e.g., 5-25 µg/mL) B->C F Inject Standards & Sample C->F D Prepare & Filter Test Sample D->F E->F G Acquire Chromatographic Data F->G H Plot Calibration Curve (Peak Area vs. Conc.) G->H I Calculate Sample Concentration H->I

Caption: General workflow for HPLC analysis of 7-Epi Lincomycin HCl.

References

An In-Depth Technical Guide to the Synthesis of 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Epi lincomycin (B1675468) hydrochloride, an epimer of the antibiotic lincomycin. This document details the core synthetic methodologies, experimental protocols, and quantitative data to support research, development, and drug discovery efforts in the field of lincosamide antibiotics.

Introduction

Lincomycin, an antibiotic produced by Streptomyces lincolnensis, is a lincosamide antibiotic effective against Gram-positive bacteria. 7-Epi lincomycin is a stereoisomer of lincomycin, differing in the configuration at the C-7 position. As an impurity or a related substance in the production of lincomycin and its semi-synthetic derivative clindamycin, the synthesis and characterization of 7-Epi lincomycin hydrochloride are crucial for analytical standard development, impurity profiling, and further investigation of its biological activity.

This guide focuses on the chemical synthesis of this compound, providing a detailed experimental protocol for its preparation from lincomycin hydrochloride.

Synthetic Pathway

The primary method for the synthesis of 7-Epi lincomycin involves the epimerization of lincomycin at the C-7 position. This transformation is typically achieved by treating lincomycin with a suitable chemical agent that facilitates the inversion of the stereocenter.

Epimerization of Lincomycin

A key method for the epimerization of lincomycin involves the use of hydrazine (B178648) hydrate (B1144303). While detailed mechanistic studies are not extensively published in readily available literature, the process is understood to proceed via a reversible reaction mechanism that allows for the inversion of the stereochemistry at the C-7 position.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Lincomycin_HCl Lincomycin Hydrochloride Epimerization Epimerization Reaction (Hydrazine Hydrate) Lincomycin_HCl->Epimerization Crude_Product Crude 7-Epi Lincomycin Epimerization->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product 7-Epi Lincomycin Hydrochloride Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of this compound based on established chemical principles.

Synthesis of 7-Epi Lincomycin from Lincomycin Hydrochloride

Materials:

  • Lincomycin Hydrochloride

  • Hydrazine Hydrate (98-100%)

  • Acetonitrile (B52724)

  • Diethyl Ether

  • Hydrochloric Acid (for pH adjustment)

Procedure:

  • Reaction Setup: A solution of lincomycin hydrochloride is prepared in hydrazine hydrate.

  • Epimerization: The reaction mixture is heated to reflux. The progress of the epimerization can be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction reaches the desired level of conversion, the excess hydrazine hydrate is removed under reduced pressure.

  • Isolation of Crude Product: The resulting residue, containing a mixture of lincomycin and 7-Epi lincomycin, is triturated with acetonitrile. The solid is collected by filtration, washed with acetonitrile and diethyl ether, and then dried.

  • Purification: The crude product is purified by recrystallization. The specific solvent system for crystallization may vary and should be optimized to achieve the desired purity.

  • Salt Formation: The purified 7-Epi lincomycin free base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound.

  • Final Product Isolation: The crystalline this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation

The following tables summarize the key chemical and physical properties of the starting material and the final product.

Table 1: Physicochemical Properties of Lincomycin Hydrochloride and this compound

PropertyLincomycin HydrochlorideThis compound[1]
Molecular Formula C₁₈H₃₅ClN₂O₆SC₁₈H₃₅ClN₂O₆S
Molecular Weight 443.0 g/mol 443.0 g/mol
CAS Number 859-18-726389-84-4
Appearance White or almost white crystalline powderSolid
Stereochemistry at C-7 (R)(S)

Table 2: Spectroscopic Data for this compound (Typical Values)

Spectroscopic TechniqueData
¹H NMR Characteristic peaks corresponding to the protons of the pyrrolidine (B122466) ring, the sugar moiety, and the propyl and methyl groups are expected. The chemical shift and coupling constants of the H-7 proton would be distinct from that of lincomycin, reflecting the change in stereochemistry. Further detailed analysis of published spectra is recommended for precise assignments.
¹³C NMR Distinct signals for the 18 carbon atoms of the molecule are expected. The chemical shift of the C-7 carbon would be a key indicator of the epimerization, showing a different value compared to lincomycin.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the protonated molecule. Fragmentation patterns can provide further structural confirmation.

Note: Specific spectral data should be obtained and interpreted for each synthesized batch to confirm the structure and purity.

Logical Relationships in Synthesis and Analysis

The synthesis and characterization of this compound involve a series of logical steps, from the initial reaction to the final product verification.

Logical_Relationships cluster_synthesis Synthesis cluster_analysis Analysis Start Lincomycin HCl Reaction Epimerization (C-7 Inversion) Start->Reaction Product 7-Epi Lincomycin HCl Reaction->Product Purity Purity Assessment (HPLC) Product->Purity Structure Structural Confirmation Product->Structure NMR NMR (1H, 13C) Structure->NMR MS Mass Spectrometry Structure->MS

Figure 2: Logical flow from synthesis to analytical confirmation.

Conclusion

This technical guide has outlined a core methodology for the synthesis of this compound. The provided information on the synthetic pathway, experimental protocols, and data presentation serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. The successful synthesis and characterization of this compound are essential for advancing the understanding of lincosamide antibiotics and ensuring the quality and safety of related drug products. Further research to optimize reaction conditions, yields, and purification methods is encouraged to refine this synthetic process.

References

An In-Depth Technical Guide on the Discovery and History of 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Epi lincomycin (B1675468) hydrochloride is a stereoisomer of the lincosamide antibiotic lincomycin, distinguished by the opposite stereochemistry at the C-7 position. Primarily recognized as a process-related impurity in the production of lincomycin, its discovery and history are intrinsically linked to the development and analytical characterization of its parent compound. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 7-Epi lincomycin hydrochloride. It details the context of its emergence as a known impurity, its chemical synthesis, and its biological activity in comparison to lincomycin. This document is intended to serve as a core reference for researchers, scientists, and drug development professionals working with lincosamide antibiotics.

Introduction: The Emergence of a Lincomycin Epimer

The story of this compound begins with the discovery of lincomycin itself. Lincomycin, a lincosamide antibiotic, was first isolated in the late 1950s from the fermentation broth of the soil actinomycete Streptomyces lincolnensis, found near Lincoln, Nebraska.[1][2] Following its introduction for medical use in September 1964, extensive research was conducted to understand its chemical properties, biosynthesis, and spectrum of activity.[2]

During the production and purification of lincomycin, the presence of several related substances was identified. Among these, 7-Epi lincomycin, also known as (7S)-Lincomycin, emerged as a significant process-related impurity.[][4][5] Its formation is often attributed to the epimerization of the C-7 hydroxyl group of lincomycin under certain conditions during fermentation or downstream processing. As a result, pharmacopeial standards have been established to limit the amount of 7-Epi lincomycin in lincomycin drug substances to ensure product quality and safety.[][5]

This guide will delve into the historical context of lincomycin's discovery to understand the framework within which 7-Epi lincomycin was identified. It will then focus on the chemical and biological characteristics of this specific epimer.

The Parent Compound: A Brief History of Lincomycin

The discovery of lincomycin was a significant advancement in antibiotic therapy, offering an alternative for patients with penicillin allergies.[6] The initial research by scientists at The Upjohn Company (now part of Pfizer) involved screening soil samples for microorganisms with antibiotic properties.[1] The isolation of lincomycin from Streptomyces lincolnensis provided a new antibacterial agent with a narrow spectrum of activity, primarily against Gram-positive bacteria such as Staphylococcus, Streptococcus, and Pneumococcus species, as well as some anaerobic bacteria.[7][8]

The chemical structure of lincomycin was elucidated, revealing a unique composition of an amino acid (propylhygric acid) linked to an amino sugar (methylthiolincosamide).[8] This discovery paved the way for the semi-synthetic derivative, clindamycin, which was developed in 1966 by replacing the 7-hydroxyl group of lincomycin with a chlorine atom, resulting in enhanced antibacterial activity and better oral absorption.[2][]

Discovery and Characterization of this compound

The identification of this compound is a direct result of the rigorous analytical chemistry applied to ensure the purity of lincomycin preparations. As a stereoisomer, it shares the same molecular formula and mass as lincomycin but differs in the three-dimensional arrangement of the hydroxyl group at the C-7 position.

While a singular, seminal publication detailing the "discovery" of 7-Epi lincomycin is not apparent, its characterization is documented in the context of analytical methodology development for lincomycin. It is recognized as "Lincomycin EP Impurity D" in the European Pharmacopoeia.[5][9] The need to identify and quantify such impurities drove the development of sophisticated chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate these closely related compounds.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, in comparison to its parent compound, lincomycin hydrochloride.

PropertyThis compoundLincomycin Hydrochloride
Systematic Name (2S,4R)-N-((1R,2S)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride(2S,4R)-N-((1R,2R)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride
CAS Number 26389-84-4859-18-7 (anhydrous), 7179-49-9 (monohydrate)
Molecular Formula C₁₈H₃₅ClN₂O₆SC₁₈H₃₅ClN₂O₆S
Molecular Weight 443.0 g/mol 443.0 g/mol
Stereochemistry at C-7 (S)(R)

Synthesis and Isolation

The generation of 7-Epi lincomycin can occur through two primary routes: as a byproduct of lincomycin fermentation and purification, or via intentional chemical synthesis.

Formation as a Fermentation Byproduct

During the fermentation of Streptomyces lincolnensis and subsequent purification processes, the conditions of pH and temperature can lead to the epimerization of the C-7 hydroxyl group of lincomycin, resulting in the formation of 7-Epi lincomycin. The exact mechanisms and kinetics of this epimerization in a complex fermentation broth are not extensively detailed in publicly available literature but are a critical consideration in process development and control for lincomycin production.

Chemical Synthesis

The targeted synthesis of 7-Epi lincomycin and its derivatives has been explored in the context of structure-activity relationship (SAR) studies to develop novel lincosamide antibiotics with improved efficacy, particularly against resistant bacterial strains.

Experimental Protocol: Stereoselective Synthesis of (7S)-Lincomycin Analogs

The following provides a generalized experimental workflow for the synthesis of (7S)-lincomycin derivatives, based on methodologies described in the scientific literature for creating analogs with modified C-7 stereochemistry.

experimental_workflow cluster_start Starting Material cluster_protection Protection of Hydroxyl Groups cluster_inversion Inversion of C-7 Stereochemistry cluster_deprotection Deprotection cluster_purification Purification and Characterization cluster_final Final Product start Lincomycin protect Protection of 2,3,4-OH groups (e.g., silylation) start->protect Protection inversion Mitsunobu Reaction: - Diethyl azodicarboxylate (DEAD) - Triphenylphosphine (B44618) (PPh3) - Carboxylic acid protect->inversion Stereoinversion deprotect Removal of protecting groups (e.g., fluoride (B91410) source for silyl (B83357) ethers) inversion->deprotect Deprotection purify Chromatography (e.g., HPLC) deprotect->purify Purification characterize Spectroscopic Analysis (NMR, MS) purify->characterize Characterization final 7-Epi Lincomycin Analog

Generalized workflow for the synthesis of 7-Epi lincomycin analogs.

Methodology:

  • Protection: The hydroxyl groups at positions 2, 3, and 4 of lincomycin are protected using a suitable protecting group, such as a silyl ether, to prevent their participation in subsequent reactions.

  • Stereoinversion: The stereochemistry at the C-7 position is inverted using a Mitsunobu reaction. This reaction typically involves treating the protected lincomycin with a carboxylic acid, diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate, and triphenylphosphine (PPh₃). This results in the formation of an ester with inverted stereochemistry at C-7.

  • Deprotection: The protecting groups on the hydroxyl groups are removed under appropriate conditions (e.g., using a fluoride source for silyl ethers) to yield the 7-epimer of the lincomycin analog.

  • Purification and Characterization: The final product is purified using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC). The structure and stereochemistry are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Mechanism of Action

Lincomycin and other lincosamide antibiotics exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S ribosomal subunit, interfering with the peptidyl transferase reaction and inhibiting the elongation of the polypeptide chain.[7]

The biological activity of this compound is generally considered to be significantly lower than that of lincomycin. While specific, comprehensive comparative studies detailing the Minimum Inhibitory Concentrations (MICs) of 7-Epi lincomycin against a wide range of bacteria are scarce in publicly accessible literature, its classification as an impurity to be controlled implies a less desirable biological profile. The stereochemistry at the C-7 position is crucial for the optimal binding of the antibiotic to the ribosomal target.

The following diagram illustrates the mechanism of action of lincosamide antibiotics.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit ribosome_30S 30S Subunit peptidyl_transferase Peptidyl Transferase Center (PTC) on 23S rRNA lincosamide Lincosamide Antibiotic (e.g., Lincomycin) lincosamide->ribosome_50S Binds to inhibition Inhibition protein_synthesis Protein Synthesis peptidyl_transferase->protein_synthesis Catalyzes peptide bond formation inhibition->protein_synthesis

Mechanism of action of lincosamide antibiotics.

Conclusion

This compound, while not a clinically utilized antibiotic itself, represents an important molecule in the field of antibiotic research and development. Its history is intertwined with the production and quality control of lincomycin, highlighting the critical role of analytical chemistry in pharmaceutical manufacturing. The study of its synthesis and biological activity, primarily in the context of SAR studies, has contributed to a deeper understanding of the structural requirements for the antibacterial efficacy of lincosamide antibiotics. For researchers and professionals in drug development, a thorough understanding of such related substances is paramount for ensuring the safety, efficacy, and quality of antibiotic therapies. Further research to fully elucidate the comparative biological activity of 7-Epi lincomycin could provide additional insights into the nuanced structure-activity relationships of this important class of antibiotics.

References

The Pivotal Role of C-7 Stereochemistry in the Mechanism of Action of Lincomycin Epimers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed examination of the mechanism of action of lincomycin (B1675468) and its epimers, with a specific focus on the critical influence of the stereochemistry at the C-7 position. Synthesizing available data, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the molecular interactions governing the antibacterial activity of this important class of antibiotics.

Introduction: Lincomycin and the Inhibition of Bacterial Protein Synthesis

Lincomycin, a lincosamide antibiotic, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] The primary target of lincomycin is the 50S subunit of the bacterial ribosome, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[2][3] By binding to the 50S subunit, lincomycin interferes with the peptidyl transferase reaction, a key step in peptide bond formation. This disruption ultimately halts the elongation of the polypeptide chain, leading to the cessation of bacterial growth and replication.[4]

The binding site of lincomycin is located within the peptidyl transferase center (PTC) of the 23S rRNA, a component of the 50S subunit.[5] Structural studies have revealed that lincomycin interacts with specific nucleotides in this region, effectively blocking the accommodation of aminoacyl-tRNAs at the A-site and interfering with the proper positioning of the P-site tRNA.[5]

The Critical Impact of C-7 Stereochemistry: A Tale of Two Epimers

The stereochemistry of the C-7 position of the lincomycin scaffold has been identified as a key determinant of its antibacterial efficacy.[6] Lincomycin possesses a (7R)-hydroxyl group, and alterations at this position, particularly inversion to the (7S) configuration, have been a focus of synthetic and medicinal chemistry efforts to enhance potency and overcome resistance.[7][8]

While direct comparative studies on the mechanism of action of the unmodified 7-epilincomycin ((7S)-hydroxylincomycin) are limited in the available literature, the extensive research on clindamycin (B1669177), a semi-synthetic derivative with an inverted (7S) stereocenter and a chlorine substitution at C-7, provides significant insights.

A key study investigating the crystal structure of lincomycin bound to the Staphylococcus aureus 50S ribosomal subunit revealed that both lincomycin and clindamycin exhibit similar inhibitory effects in a cell-free in vitro translation assay.[5] This suggests that the inversion of stereochemistry at the C-7 position, even with the chloro-substitution, does not fundamentally alter the antibiotic's ability to inhibit the core function of the ribosome.[5] The authors of the study propose that the enhanced clinical potency of clindamycin over lincomycin is likely attributable to improved pharmacokinetic properties rather than a more potent interaction with the ribosomal target.[5]

Ribosomal Binding and Inhibition of Protein Synthesis

The interaction of lincomycin with the ribosome is a dynamic process. Kinetic studies have shown that lincomycin induces slow conformational changes in the ribosome upon binding.[9] It is plausible that the stereochemistry at C-7 influences the kinetics of this binding and the stability of the resulting drug-ribosome complex.

The 7-hydroxyl group of lincomycin is involved in an interaction with nucleotide A2062 of the 23S rRNA, an interaction that cannot be formed by clindamycin due to its inverted stereochemistry and the presence of a chlorine atom.[5] However, the similar IC50 values of lincomycin and clindamycin in in vitro translation assays suggest this specific interaction may not be a primary determinant of inhibitory potency.[5]

Quantitative Analysis of Inhibitory Activity

The following table summarizes the available quantitative data for the inhibition of protein synthesis by lincomycin and clindamycin, which serves as a surrogate for understanding the impact of C-7 epimerization.

CompoundTarget OrganismAssay TypeIC50 (µg/mL)Reference
LincomycinS. aureusCell-free in vitro translation0.03 ± 0.002[5]
ClindamycinS. aureusCell-free in vitro translation0.07 ± 0.002[5]
LincomycinE. coliCell-free in vitro translation0.8 ± 0.08[5]
ClindamycinE. coliCell-free in vitro translation0.6 ± 0.06[5]

Experimental Protocols

Synthesis of (7S)-Lincomycin Derivatives

The synthesis of lincomycin derivatives with inverted stereochemistry at the C-7 position has been achieved through methods such as the Mitsunobu reaction.[7] A general workflow for such a synthesis is outlined below.

G start Lincomycin (7R-OH) protect Protection of hydroxyl groups start->protect mitsunobu Mitsunobu Reaction (e.g., with thiol) protect->mitsunobu deprotect Deprotection mitsunobu->deprotect end (7S)-Thio-lincomycin derivative deprotect->end

Caption: Synthetic workflow for (7S)-lincomycin derivatives.

Ribosome Binding and In Vitro Translation Assays

Determining the inhibitory activity of lincomycin epimers on bacterial protein synthesis can be performed using a cell-free in vitro transcription/translation (IVTT) assay.

G cluster_prep Assay Preparation cluster_reaction Inhibition Reaction cluster_detection Detection and Analysis ivtt_mix Prepare IVTT mix (ribosomes, amino acids, etc.) add_epimer Add epimer to IVTT mix ivtt_mix->add_epimer epimer_sol Prepare serial dilutions of lincomycin epimer epimer_sol->add_epimer add_dna Add reporter DNA (e.g., luciferase) add_epimer->add_dna incubate Incubate to allow transcription and translation add_dna->incubate measure_signal Measure reporter signal (e.g., luminescence) incubate->measure_signal plot_data Plot signal vs. concentration measure_signal->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for an in vitro translation inhibition assay.

Signaling Pathways and Logical Relationships

The mechanism of action of lincomycin and its epimers can be visualized as an interruption of the central dogma of molecular biology at the stage of translation.

G cluster_inhibition Inhibition by Lincomycin Epimers DNA DNA mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome (50S + 30S) mRNA->Ribosome Translation Initiation Protein Functional Protein Ribosome->Protein Peptide Elongation NoProtein No Functional Protein Ribosome->NoProtein Lincomycin Lincomycin / Epimer Lincomycin->Ribosome Binds to 50S subunit

Caption: Inhibition of protein synthesis by lincomycin epimers.

Conclusion and Future Directions

The stereochemistry at the C-7 position of lincomycin is a critical factor influencing its antibacterial activity, primarily through effects on its pharmacokinetic properties. While the inversion of this stereocenter, as seen in clindamycin, does not appear to significantly alter the fundamental mechanism of ribosomal binding and inhibition of protein synthesis, further research is warranted.

Specifically, dedicated studies on the synthesis and biological evaluation of 7-epilincomycin, without other structural modifications, are needed to fully deconvolute the precise role of C-7 stereochemistry on the mechanism of action. Such studies, employing detailed kinetic and structural analyses, will provide a more complete understanding of the structure-activity relationships of lincosamide antibiotics and pave the way for the rational design of novel antibacterial agents with improved efficacy and resistance profiles.

References

7-Epi Lincomycin Hydrochloride: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi lincomycin (B1675468) hydrochloride is a stereoisomer of lincomycin, a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis. Specifically, it is an epimer at the C-7 position of the lincomycin molecule. While lincomycin has been a subject of study and has seen clinical use, 7-Epi lincomycin is primarily recognized as an impurity formed during the manufacturing or degradation of lincomycin[][2]. As such, understanding its biological activity is crucial for quality control and for a comprehensive understanding of the pharmacological profile of lincomycin-based therapeutics. This technical guide provides an in-depth overview of the known biological activity of 7-Epi lincomycin hydrochloride, contextualized by the well-established properties of its parent compound, lincomycin.

Physicochemical Properties

PropertyValueReference
Molecular Formula C18H35ClN2O6S[3][4][5]
Molecular Weight 443.0 g/mol [3]
CAS Number 26389-84-4[3][4][5]
Parent Drug Lincomycin[4]

Mechanism of Action

The mechanism of action of this compound is presumed to be identical to that of lincomycin, which is the inhibition of bacterial protein synthesis. Lincosamides, including lincomycin, bind to the 23S rRNA of the 50S subunit of the bacterial ribosome[6][7]. This binding event interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and thereby halting the elongation of the polypeptide chain. This ultimately leads to the cessation of bacterial growth and proliferation.

7-Epi Lincomycin HCl 7-Epi Lincomycin HCl Bacterial Ribosome (50S Subunit) Bacterial Ribosome (50S Subunit) 7-Epi Lincomycin HCl->Bacterial Ribosome (50S Subunit) Binds to Peptidyl Transferase Center Peptidyl Transferase Center 7-Epi Lincomycin HCl->Peptidyl Transferase Center Inhibits 23S rRNA 23S rRNA Bacterial Ribosome (50S Subunit)->23S rRNA 23S rRNA->Peptidyl Transferase Center Component of Peptide Bond Formation Peptide Bond Formation Peptidyl Transferase Center->Peptide Bond Formation Catalyzes Protein Elongation Protein Elongation Peptide Bond Formation->Protein Elongation Essential for Protein Synthesis Inhibition Protein Synthesis Inhibition Protein Elongation->Protein Synthesis Inhibition Bacterial Growth Arrest Bacterial Growth Arrest Protein Synthesis Inhibition->Bacterial Growth Arrest

Figure 1: Proposed mechanism of action for this compound.

Antimicrobial Spectrum and Potency

For contextual reference, the Minimum Inhibitory Concentrations (MICs) for the parent compound, lincomycin, against various common pathogens are presented below. It is anticipated that the MIC values for this compound would be higher, reflecting its lower potency.

Bacterial SpeciesLincomycin MIC Range (µg/mL)Reference
Staphylococcus aureus0.2 - 32[8]
Streptococcus pneumoniae0.05 - 0.4[8]
Streptococcus pyogenes0.04 - 0.8[8]
Mycoplasma synoviae0.5 - 32[9]
Salmonella enteritidis1.97[9]
Escherichia coli512[9]
Pasteurella multocida512[9]

Experimental Protocols

To assess the biological activity of this compound, standard methodologies for antibiotic susceptibility testing and mechanism of action studies can be employed.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

a. Broth Microdilution Method

This method involves preparing a two-fold serial dilution of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Serial Dilution Serial Dilution Microtiter Plate Microtiter Plate Serial Dilution->Microtiter Plate Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Microtiter Plate Incubator Incubator Microtiter Plate->Incubator Visual Inspection Visual Inspection Incubator->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination 7-Epi Lincomycin HCl 7-Epi Lincomycin HCl 7-Epi Lincomycin HCl->Serial Dilution Bacterial Culture Bacterial Culture Bacterial Culture->Bacterial Inoculum

Figure 2: Workflow for MIC determination by broth microdilution.

b. Agar (B569324) Dilution Method

In this method, varying concentrations of the antibiotic are incorporated into molten agar, which is then poured into petri dishes. The surface of the agar is then spot-inoculated with a standardized suspension of the test bacteria. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible growth.

In Vitro Protein Synthesis Inhibition Assay

To confirm the mechanism of action, an in vitro transcription-translation coupled system can be utilized. This assay measures the synthesis of a reporter protein (e.g., luciferase or β-galactosidase) in the presence of varying concentrations of the test compound. A reduction in the reporter protein signal indicates inhibition of protein synthesis.

Cell-free extract (Ribosomes, tRNAs, etc.) Cell-free extract (Ribosomes, tRNAs, etc.) Reaction Mixture Reaction Mixture Cell-free extract (Ribosomes, tRNAs, etc.)->Reaction Mixture DNA template (e.g., plasmid with reporter gene) DNA template (e.g., plasmid with reporter gene) DNA template (e.g., plasmid with reporter gene)->Reaction Mixture Amino acids (including labeled) Amino acids (including labeled) Amino acids (including labeled)->Reaction Mixture 7-Epi Lincomycin HCl 7-Epi Lincomycin HCl 7-Epi Lincomycin HCl->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Reporter Protein Synthesis Reporter Protein Synthesis Incubation->Reporter Protein Synthesis Signal Detection (Luminometer, Spectrophotometer) Signal Detection (Luminometer, Spectrophotometer) Reporter Protein Synthesis->Signal Detection (Luminometer, Spectrophotometer) Data Analysis Data Analysis Signal Detection (Luminometer, Spectrophotometer)->Data Analysis

Figure 3: Workflow for in vitro protein synthesis inhibition assay.

Signaling Pathway Involvement

Currently, there is no specific information in the scientific literature detailing the effects of this compound on any mammalian or bacterial signaling pathways beyond its direct inhibitory effect on protein synthesis. Further research would be required to investigate any potential off-target effects or modulation of cellular signaling.

Conclusion

This compound is an epimer of lincomycin, primarily regarded as a process-related impurity. Its biological activity is qualitatively understood to be weaker than that of lincomycin, with a presumed mechanism of action centered on the inhibition of bacterial protein synthesis. The lack of specific quantitative data for this epimer highlights a gap in the current scientific literature. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its antimicrobial potency and mechanism of action, which is essential for a complete toxicological and pharmacological assessment of lincomycin-related compounds in drug development and manufacturing.

References

An In-depth Technical Guide to the Lincomycin Impurity Profile and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impurity profile of lincomycin (B1675468), a lincosamide antibiotic. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of lincomycin-based pharmaceuticals. This guide details the known impurities, their characterization, and the analytical methodologies required for their identification and quantification, adhering to stringent quality and regulatory standards.

Introduction to Lincomycin and Its Impurities

Lincomycin is a naturally occurring antibiotic produced by the fermentation of Streptomyces lincolnensis.[1] It is effective against a narrow spectrum of Gram-positive bacteria and is used in both human and veterinary medicine.[2] The control of impurities in active pharmaceutical ingredients (APIs) like lincomycin is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Impurities can arise from various sources, including the manufacturing process (synthetic impurities), degradation of the drug substance over time (degradation products), or interactions with excipients (formulation-related impurities).[]

Lincomycin Impurity Profile

The impurity profile of lincomycin has been well-characterized, with several related substances identified and documented in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2][4] These impurities can be structurally similar to lincomycin, making their separation and quantification challenging.

Data Presentation: Quantitative Summary of Lincomycin Impurities

The following table summarizes the key known impurities of lincomycin, including their common names, CAS numbers, molecular formulas, and typical acceptance criteria as per pharmacopoeial standards.

Impurity NameCommon Name(s)CAS NumberMolecular FormulaMolecular Weight ( g/mol )Pharmacopoeial DesignationTypical Acceptance Criteria
Lincomycin B2520-24-3C₁₇H₃₂N₂O₆S392.51USP≤ 5.0%[4]
Lincomycin Impurity Aα-Amide EpimerN/AC₁₈H₃₄N₂O₆S406.54EPReportable
Lincomycin Impurity CN-Demethyl Lincomycin14600-41-0C₁₇H₃₂N₂O₆S392.51EPReportable
Lincomycin Impurity D7-epi-Lincomycin17017-22-0C₁₈H₃₄N₂O₆S406.54EPReportable
Lincomycin Impurity E(2S,4R)-1-Methyl-4-propyl-L-proline13380-36-4C₉H₁₇NO₂171.24EPReportable
Lincomycin Impurity FMethyl-1-Thiolincosaminide14810-93-6C₉H₁₉NO₅S253.32EPReportable
Lincomycin Sulfoxide (B87167)22083-92-7C₁₈H₃₄N₂O₇S422.54-Reportable
Lincomycin Sulfone198080-68-1C₁₈H₃₄N₂O₈S438.54-Reportable

Experimental Protocols for Impurity Characterization

Accurate characterization and quantification of lincomycin impurities are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique employed, often coupled with Mass Spectrometry (MS) for identification and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for definitive structure confirmation.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This section provides a general protocol for the separation and quantification of lincomycin and its related substances. Method optimization and validation are crucial for specific applications.

Objective: To separate and quantify lincomycin and its known impurities in a drug substance or product.

Materials and Reagents:

  • Lincomycin Hydrochloride reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Sodium hydroxide (B78521)

  • Water (HPLC grade)

Chromatographic Conditions (Example based on European Pharmacopoeia): [2]

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase A: 70 volumes of a 4.85 g/L solution of potassium dihydrogen phosphate adjusted to pH 8.0 with sodium hydroxide solution.[2]

  • Mobile Phase B: 30 volumes of acetonitrile.[2]

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 °C[2]

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL[2]

Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the lincomycin hydrochloride sample in the mobile phase to a final concentration of about 1.0 mg/mL.

  • Pharmaceutical Formulations: For solid dosage forms, grind a representative number of tablets to a fine powder.[5] Accurately weigh a portion of the powder equivalent to a specified amount of lincomycin and dissolve it in the mobile phase.[5] For liquid formulations, dilute an accurate volume with the mobile phase to the desired concentration. Filter all sample solutions through a 0.45 µm syringe filter before injection.

Procedure:

  • Prepare a series of standard solutions of lincomycin and its impurities at known concentrations.

  • Inject the standard solutions to establish system suitability (resolution, tailing factor, theoretical plates) and to generate a calibration curve for quantification.

  • Inject the sample solutions.

  • Identify the impurities based on their retention times relative to the lincomycin peak.

  • Quantify the impurities using the calibration curve or by calculating the percentage peak area, applying relative response factors (RRFs) where necessary.[6][7]

Mass Spectrometry (MS) for Identification and Structural Elucidation

LC-MS/MS is a powerful tool for the identification of known and unknown impurities.

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for lincomycin and its impurities.[]

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

Fragmentation Analysis: Collision-Induced Dissociation (CID) is used to generate fragment ions. The fragmentation pattern of lincomycin is characterized by the cleavage of the amide bond and losses from the sugar moiety.[8] A characteristic in-source fragment of lincomycin is observed at m/z 126.1.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

¹H and ¹³C NMR are used for the definitive structural elucidation of isolated impurities. Detailed spectral analysis, including 2D NMR techniques (COSY, HSQC, HMBC), allows for the unambiguous assignment of all protons and carbons, confirming the molecular structure.

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of lincomycin and to identify potential degradation products that may form under various stress conditions. These studies are a key component of method validation to demonstrate the stability-indicating nature of the analytical method.

Lincomycin is known to be susceptible to degradation under the following conditions:

  • Acidic Hydrolysis: Degradation is observed in the presence of strong acids (e.g., 0.1 N HCl).[9]

  • Basic Hydrolysis: Degradation occurs in the presence of strong bases (e.g., 0.2 N NaOH).[9]

  • Oxidative Degradation: Lincomycin is susceptible to oxidation, for instance, in the presence of hydrogen peroxide (e.g., 3% H₂O₂).[9] This can lead to the formation of lincomycin sulfoxide and sulfone.

  • Thermal Degradation: Degradation can occur at elevated temperatures.

  • Photodegradation: Exposure to UV light can also lead to degradation.[10]

Mandatory Visualizations

Signaling and Degradation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways related to lincomycin.

This diagram outlines the key steps in the biosynthesis of lincomycin, starting from the precursors L-tyrosine and D-fructose 6-phosphate.

Lincomycin_Biosynthesis cluster_proline Propylproline Moiety Synthesis cluster_sugar Aminooctose Moiety Synthesis L-Tyrosine L-Tyrosine LmbB1_B2_W_A_X LmbB1, LmbB2, LmbW, LmbA, LmbX L-Tyrosine->LmbB1_B2_W_A_X Propyl-L-proline Propyl-L-proline LmbB1_B2_W_A_X->Propyl-L-proline LmbC_D Condensation (LmbC, LmbD) Propyl-L-proline->LmbC_D D-Fructose_6P D-Fructose 6-P LmbK_J_I_H_G_F_E LmbK, LmbJ, LmbI, LmbH, LmbG, LmbF, LmbE D-Fructose_6P->LmbK_J_I_H_G_F_E Methylthiolincosamide Methylthiolincosamide LmbK_J_I_H_G_F_E->Methylthiolincosamide Methylthiolincosamide->LmbC_D N-Demethyllincomycin N-Demethyllincomycin LmbC_D->N-Demethyllincomycin LmbN S-Adenosyl-L-methionine (LmbN) N-Demethyllincomycin->LmbN Lincomycin Lincomycin LmbN->Lincomycin

Caption: Simplified biosynthetic pathway of lincomycin.

This diagram illustrates the primary degradation pathways of lincomycin under forced conditions, leading to the formation of key degradation products.

Lincomycin_Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Lincomycin Lincomycin Acid_Base Acidic or Basic Conditions Lincomycin->Acid_Base Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Lincomycin->Oxidizing_Agent Impurity_E Lincomycin Impurity E ((2S,4R)-1-Methyl-4-propyl-L-proline) Acid_Base->Impurity_E Amide bond cleavage Impurity_F Lincomycin Impurity F (Methyl-1-Thiolincosaminide) Acid_Base->Impurity_F Amide bond cleavage Lincomycin_Sulfoxide Lincomycin Sulfoxide Oxidizing_Agent->Lincomycin_Sulfoxide Lincomycin_Sulfone Lincomycin Sulfone Lincomycin_Sulfoxide->Lincomycin_Sulfone

Caption: Major forced degradation pathways of lincomycin.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments for lincomycin impurity analysis.

This workflow outlines the general steps involved in the routine analysis of lincomycin impurities.

Impurity_Profiling_Workflow start Start sample_prep Sample Preparation (Bulk Drug or Formulation) start->sample_prep hplc_analysis HPLC Analysis (UV Detection) sample_prep->hplc_analysis peak_integration Peak Integration and Identification (by RRT) hplc_analysis->peak_integration quantification Quantification (vs. Standard or % Area with RRF) peak_integration->quantification reporting Reporting of Results quantification->reporting end End reporting->end Unknown_Impurity_Workflow start Unknown Peak Detected in HPLC lc_ms LC-MS/MS Analysis for Molecular Weight and Fragmentation start->lc_ms isolation Isolation of Impurity (Preparative HPLC) lc_ms->isolation nmr NMR Spectroscopy (¹H, ¹³C, 2D) isolation->nmr structure_elucidation Structure Elucidation nmr->structure_elucidation characterization Full Characterization and Reference Standard Preparation structure_elucidation->characterization end End characterization->end

References

The Genesis of a Stereochemical Aberration: A Technical Guide to the Origin of 7-Epi Lincomycin Impurity in Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the origins of the 7-Epi lincomycin (B1675468) impurity during the manufacturing of the antibiotic lincomycin. This document elucidates the formation mechanisms, influencing factors, and analytical methodologies pertinent to the control and understanding of this critical process-related impurity.

Lincomycin, an antibiotic produced by the fermentation of Streptomyces lincolnensis, is a vital therapeutic agent. However, during its production and storage, the formation of impurities can compromise its safety and efficacy. Among these, 7-Epi lincomycin (also known as Lincomycin EP Impurity D) is a significant stereoisomeric impurity that requires stringent control. This guide provides a foundational understanding of the chemical transformations leading to its emergence.

The Formation of 7-Epi Lincomycin: A Matter of Stereochemical Instability

The primary origin of 7-Epi lincomycin lies in the epimerization of the hydroxyl group at the C-7 position of the lincomycin molecule. This transformation is not a result of the biosynthetic pathway but rather a chemical degradation process that can occur during downstream processing and storage of the drug substance.

The Role of pH and Temperature in Epimerization

Forced degradation studies have been instrumental in revealing the key factors that drive the epimerization of lincomycin.[1][2][3] The stability of lincomycin is significantly influenced by both pH and temperature.

    • Acid-Catalyzed Epimerization: Under acidic conditions, the hydroxyl group at C-7 can be protonated, forming a good leaving group (water). Although a stable carbocation at a secondary position is less likely, transient formation or a concerted mechanism could facilitate the inversion of stereochemistry upon rehydration.

    • Base-Catalyzed Epimerization: In the presence of a base, a retro-aldol type reaction can be considered a plausible mechanism. The C-7 hydroxyl group is beta to the amide carbonyl group in the propylhygric acid moiety. Deprotonation of the C-7 hydroxyl, followed by cleavage of the C6-C7 bond, could lead to an intermediate that, upon reformation of the bond, can result in the thermodynamically more stable epimer.

  • Thermal Stress: Elevated temperatures accelerate the degradation of lincomycin, with increased formation of degradation products, including 7-Epi lincomycin.[4] Stability studies have shown that lincomycin's stability is optimal near pH 4.[1][3]

The following diagram illustrates the proposed acid- and base-catalyzed epimerization pathways.

G cluster_acid Acid-Catalyzed Epimerization cluster_base Base-Catalyzed Epimerization (Retro-Aldol Type) Lincomycin_Acid Lincomycin (7R) Protonated_OH Protonated C-7 OH Lincomycin_Acid->Protonated_OH + H+ Intermediate_Acid Planar Intermediate/Transition State Protonated_OH->Intermediate_Acid - H2O Epi_Lincomycin_Acid 7-Epi Lincomycin (7S) Intermediate_Acid->Epi_Lincomycin_Acid + H2O Lincomycin_Base Lincomycin (7R) Deprotonated_OH Deprotonated C-7 OH Lincomycin_Base->Deprotonated_OH + B- Intermediate_Base Retro-Aldol Intermediate Deprotonated_OH->Intermediate_Base C6-C7 Bond Cleavage Epi_Lincomycin_Base 7-Epi Lincomycin (7S) Intermediate_Base->Epi_Lincomycin_Base Bond Reformation

Proposed mechanisms for C-7 epimerization of lincomycin.

Quantitative Analysis of 7-Epi Lincomycin

The control of 7-Epi lincomycin requires robust analytical methods capable of separating and quantifying this impurity from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Summary of Analytical Methods and Impurity Levels

The following table summarizes key parameters from validated HPLC methods and regulatory limits for lincomycin impurities.

ParameterDetailsReference
Analytical Method High-Performance Liquid Chromatography (HPLC)[5][6][7][8]
Column Reversed-phase C18 (e.g., ZORBAX SB-C18, 3.5µm, 4.6 mm × 75 mm)[1]
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile (B52724) and a buffer (e.g., 0.023 M orthophosphoric acid, pH 2.3)[1]
Detection UV at 210 nm[1]
Lincomycin B Limit (USP) Not more than 5.0% of the sum of the areas of the lincomycin B and lincomycin peaks[9][10]
Unspecified Impurities (EP) For each impurity, not more than 0.10%[11]
Total Impurities (EP) Not more than 0.5%[11]
Reporting Threshold (ICH Q3A) 0.05% for a maximum daily dose of > 1g to 2g[5][6]
Identification Threshold (ICH Q3A) 0.10% for a maximum daily dose of > 1g to 2g[5][6]
Qualification Threshold (ICH Q3A) 0.15% for a maximum daily dose of > 1g to 2g[5][6]

Experimental Protocols

A validated, stability-indicating HPLC method is crucial for the routine analysis of lincomycin and the quantification of 7-Epi lincomycin. The following protocol is a representative example based on published methods.[1][5][8]

Stability-Indicating HPLC Method for Lincomycin and its Impurities

Objective: To separate and quantify lincomycin from its process-related impurities and degradation products, including 7-Epi lincomycin.

Materials:

  • Lincomycin Hydrochloride Reference Standard

  • 7-Epi Lincomycin Reference Standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: ZORBAX SB-C18, 3.5µm, 4.6 mm × 75 mm (or equivalent)

  • Mobile Phase: A filtered and degassed mixture of 0.023 M orthophosphoric acid (pH adjusted to 2.3 with ammonium (B1175870) hydroxide) and acetonitrile (67:33 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride Reference Standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

    • Prepare a separate standard solution of 7-Epi Lincomycin in the mobile phase.

    • Prepare a mixed standard solution containing both lincomycin and 7-Epi lincomycin to determine resolution.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the lincomycin drug substance or product in the mobile phase to obtain a concentration within the linear range of the method.

  • System Suitability:

    • Inject the mixed standard solution. The resolution between the lincomycin and 7-Epi lincomycin peaks should be not less than 1.5.

    • Inject the lincomycin standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%.

  • Analysis:

    • Inject the sample solution in duplicate.

    • Calculate the amount of 7-Epi lincomycin in the sample by comparing its peak area to the peak area of the 7-Epi lincomycin standard.

The following diagram illustrates the general workflow for the HPLC analysis.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Reporting Prep_Standard Prepare Standard Solutions (Lincomycin, 7-Epi Lincomycin) System_Suitability System Suitability Test (Resolution, Precision) Prep_Standard->System_Suitability Prep_Sample Prepare Sample Solution Analysis Inject Standard and Sample Solutions Prep_Sample->Analysis System_Suitability->Analysis Data_Acquisition Data Acquisition (Chromatograms) Analysis->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of 7-Epi Lincomycin Peak_Integration->Quantification Report Generate Report Quantification->Report

Workflow for the HPLC analysis of 7-Epi lincomycin.

Conclusion

The formation of 7-Epi lincomycin is a critical quality attribute to monitor during the production of lincomycin. This technical guide has outlined the fundamental understanding that its origin is rooted in the chemical instability of the lincomycin molecule, particularly under non-optimal pH and temperature conditions. The proposed acid- and base-catalyzed epimerization mechanisms provide a theoretical framework for this transformation. By implementing robust, validated analytical methods such as the HPLC protocol detailed herein, and by carefully controlling process parameters, manufacturers can effectively monitor and limit the presence of this impurity, ensuring the quality, safety, and efficacy of the final drug product. This document underscores the importance of a deep understanding of potential degradation pathways in the development and manufacturing of pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols: 7-Epi Lincomycin Hydrochloride Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Epi lincomycin (B1675468) hydrochloride is a key reference standard for the analysis of Lincomycin, a lincosamide antibiotic effective against many Gram-positive bacteria.[1][2] As the (7S)-epimer of Lincomycin, it is often present as a process-related impurity in bulk drug manufacturing and finished pharmaceutical products.[3][4] Accurate quantification of 7-Epi lincomycin is therefore critical for ensuring the purity, safety, and efficacy of Lincomycin-based therapeutics. These application notes provide detailed protocols and data for the use of 7-Epi lincomycin hydrochloride as an analytical standard in quality control and research settings.

Product Information

PropertyValueReference
Chemical Name (2S,4R)-N-((1R,2S)-2-hydroxy-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-methyl-4-propylpyrrolidine-2-carboxamide hydrochloride[5][6]
CAS Number 26389-84-4[1][3][4][5][7][8]
Molecular Formula C₁₈H₃₄N₂O₆S • HCl[3][7]
Molecular Weight 443.0 g/mol [5][7][8]
Appearance White or almost white crystalline powder[2]
Solubility Soluble in water, methanol, and ethanol[2]
Storage 2-8°C[2][5]

Applications

The primary application of this compound is as a certified reference material for:

  • Impurity Profiling: Identification and quantification of 7-Epi lincomycin in Lincomycin hydrochloride active pharmaceutical ingredients (APIs) and formulations.

  • Method Validation: To validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Lincomycin and its related substances.[9]

  • Quality Control: Routine quality control testing of raw materials and finished products to ensure they meet pharmacopeial standards.

  • Stability Studies: To monitor the formation of 7-Epi lincomycin as a degradation product in stability studies of Lincomycin hydrochloride.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general method for the separation and quantification of 7-Epi lincomycin from Lincomycin. Method optimization and validation are required for specific sample matrices.

1. Instrumentation and Materials

  • HPLC system with UV detector

  • RP-C18 column (e.g., 250 mm × 4.6 mm, 5 µm)

  • This compound analytical standard

  • Lincomycin hydrochloride reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate (B84403) buffer (pH 6.0)

  • Water (HPLC grade)

2. Preparation of Solutions

  • Phosphate Buffer (pH 6.0): Prepare a solution of monobasic potassium phosphate in water and adjust the pH to 6.0 with a suitable base (e.g., sodium hydroxide).

  • Mobile Phase: Prepare a suitable gradient or isocratic mobile phase using acetonitrile and the phosphate buffer. A common starting point is a gradient elution.[10]

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound analytical standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Lincomycin Standard Solution: Prepare a separate stock solution of Lincomycin hydrochloride in the mobile phase.

  • System Suitability Solution: Mix aliquots of the 7-Epi lincomycin and Lincomycin stock solutions to create a solution containing both analytes.

  • Sample Solution: Prepare the sample containing Lincomycin hydrochloride by dissolving it in the mobile phase to a suitable concentration.

3. Chromatographic Conditions

ParameterRecommended Condition
Column RP-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer (pH 6.0)
Flow Rate 1.0 mL/min[10]
Detection Wavelength 210 nm or 220 nm[10]
Injection Volume 20 µL
Column Temperature 30°C

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the system suitability solution to ensure adequate resolution between Lincomycin and 7-Epi lincomycin peaks.

  • Inject a series of dilutions of the this compound standard stock solution to generate a calibration curve.

  • Inject the sample solution.

  • Identify the 7-Epi lincomycin peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of 7-Epi lincomycin in the sample using the calibration curve.

Performance Characteristics of a Validated HPLC Method for Lincomycin (for reference)

The following table provides typical performance characteristics for an HPLC method for the analysis of Lincomycin, which can serve as a benchmark when developing a method for its epimer.

ParameterResultReference
Linearity Range 5.0 - 100 µg/mL[9]
Correlation Coefficient (R²) > 0.999[9]
Limit of Detection (LOD) ~0.85 - 1.41 µg/mL[9][11]
Limit of Quantification (LOQ) ~0.26 - 4.29 µg/mL[9][11]
Accuracy (Recovery %) 98 - 102%[9]
Precision (%RSD) < 2%[11]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare 7-Epi Lincomycin Standard Solutions inject_cal Inject Calibration Standards prep_standard->inject_cal prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample prep_mobile Prepare Mobile Phase hplc_system Equilibrate HPLC System prep_mobile->hplc_system hplc_system->inject_cal gen_curve Generate Calibration Curve inject_cal->gen_curve quantify Quantify 7-Epi Lincomycin inject_sample->quantify gen_curve->quantify

Caption: HPLC analysis workflow for this compound.

Logical_Relationship cluster_parent Parent Compound cluster_impurity Process Impurity / Epimer cluster_application Analytical Application Lincomycin Lincomycin Hydrochloride Epi_Lincomycin 7-Epi Lincomycin Hydrochloride Lincomycin->Epi_Lincomycin isomerization Ref_Std Analytical Standard Epi_Lincomycin->Ref_Std is used as QC Quality Control Ref_Std->QC Method_Val Method Validation Ref_Std->Method_Val

Caption: Relationship of 7-Epi lincomycin to Lincomycin and its use.

Disclaimer

The protocols and information provided in these application notes are intended for guidance and research purposes only. It is the responsibility of the end-user to verify and validate any methods for their specific application and to comply with all applicable safety and regulatory requirements.

References

Application Note: HPLC Method for the Determination of 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Epi lincomycin (B1675468) hydrochloride, a known impurity of Lincomycin hydrochloride.

Introduction

Lincomycin is a lincosamide antibiotic effective against most Gram-positive bacteria.[1] 7-Epi lincomycin hydrochloride is a stereoisomer and a known related substance of lincomycin hydrochloride.[2][3][] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of lincomycin drug products by controlling the levels of such impurities.[1] This application note details a reversed-phase HPLC method suitable for the separation and quantification of 7-Epi lincomycin from lincomycin hydrochloride. The method is based on established pharmacopeial procedures for lincomycin and its related substances.[5][6]

Experimental Protocol

Materials and Reagents
Chromatographic System
  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm packing (L7)[5]
Mobile Phase Filtered and degassed mixture of Phosphate (B84403) Buffer:Acetonitrile:Methanol (780:150:150, v/v/v)[5][6]
Phosphate Buffer: 13.5 mL of phosphoric acid in 1000 mL of water, adjust pH to 6.0 with ammonium hydroxide.[5][6]
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL
Column Temperature 46 °C[5]
Detection Wavelength 210 nm[5]
Preparation of Solutions

Mobile Phase: Prepare the phosphate buffer by dissolving 13.5 mL of phosphoric acid in 1000 mL of deionized water and adjusting the pH to 6.0 with ammonium hydroxide.[5][6] Mix the phosphate buffer, acetonitrile, and methanol in the ratio of 780:150:150 (v/v/v).[5][6] Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Stock Solution (Lincomycin Hydrochloride): Accurately weigh about 12 mg of Lincomycin Hydrochloride USP Reference Standard and transfer to a 10 mL volumetric flask.[5] Dissolve in and dilute to volume with the Mobile Phase to obtain a concentration of approximately 1.2 mg/mL.[5]

Standard Stock Solution (this compound): Accurately weigh about 12 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase to obtain a concentration of approximately 1.2 mg/mL.

System Suitability Solution: Prepare a solution containing approximately 1.2 mg/mL of Lincomycin Hydrochloride and 0.06 mg/mL of this compound in the Mobile Phase.

Sample Solution: Accurately weigh a quantity of the sample powder equivalent to about 12 mg of Lincomycin Hydrochloride and transfer to a 10 mL volumetric flask.[5] Dissolve in and dilute to volume with the Mobile Phase.[5]

Data Presentation

System Suitability

The system suitability parameters should be established before performing the analysis. The following table outlines the typical expected system suitability results.

ParameterAcceptance Criteria
Tailing Factor (for Lincomycin peak) Not more than 2.0
Theoretical Plates (for Lincomycin peak) Not less than 2000
Resolution (between Lincomycin and 7-Epi Lincomycin) Not less than 1.5
Relative Standard Deviation (RSD) for replicate injections Not more than 2.0%
Typical Retention Times

The following retention times are approximate and may vary depending on the specific column and system used.

CompoundRetention Time (min)
Lincomycin ~10.0
7-Epi Lincomycin ~8.5

Visualization

Experimental Workflow

HPLC_Workflow prep Preparation of Solutions (Mobile Phase, Standards, Sample) hplc_system HPLC System Setup (Column Equilibration, Method Parameters) prep->hplc_system system_suitability System Suitability Test (Inject System Suitability Solution) hplc_system->system_suitability analysis Sample Analysis (Inject Blank, Standards, and Samples) system_suitability->analysis If suitability passes data_acquisition Data Acquisition (Chromatogram Recording) analysis->data_acquisition data_processing Data Processing (Peak Integration, Calculation of Results) data_acquisition->data_processing report Report Generation data_processing->report

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: LC-MS/MS Analysis of 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION 7-Epi lincomycin (B1675468) is a known impurity and epimer of lincomycin, a lincosamide antibiotic. The quantitative determination of 7-Epi lincomycin hydrochloride is crucial for the quality control of lincomycin drug substances and formulated products. This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. The method is designed for researchers, scientists, and drug development professionals involved in the pharmaceutical analysis of antibiotics.

EXPERIMENTAL PROTOCOLS

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve in a diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the diluent to prepare a series of calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (for drug substance):

    • Accurately weigh approximately 25 mg of the lincomycin hydrochloride drug substance.

    • Dissolve in 25 mL of the diluent to obtain a sample solution with a concentration of approximately 1 mg/mL.

    • Further dilute the sample solution as needed to fall within the calibration range if high levels of the impurity are expected.

LC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are outlined in the tables below.

Table 1: Chromatographic Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0595
7.0595
7.1955
10.0955

Table 3: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions for Quantification and Confirmation

Since 7-Epi lincomycin is an epimer of lincomycin, they share the same precursor ion mass. The product ions are expected to be similar, though their relative intensities may vary. The following MRM transitions are proposed for the analysis. Note: Collision energies should be optimized for the specific instrument being used.

Table 4: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Qualifier
7-Epi Lincomycin407.2126.125 (starting value)359.215 (starting value)
Lincomycin (for separation confirmation)407.2126.125 (starting value)359.215 (starting value)

DATA PRESENTATION

The following table summarizes hypothetical quantitative data for the analysis of three different batches of a lincomycin hydrochloride drug substance for the presence of this compound.

Table 5: Quantitative Analysis of this compound in Lincomycin Batches

Sample IDConcentration of Lincomycin (mg/mL)Peak Area of 7-Epi LincomycinCalculated Concentration of 7-Epi Lincomycin (ng/mL)% 7-Epi Lincomycin Impurity
Batch A1.015,432154.30.0154%
Batch B1.08,91089.10.0089%
Batch C1.021,789217.90.0218%

MANDATORY VISUALIZATION

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Reference Standard Weighing Dilution Dissolution & Serial Dilution Standard->Dilution Sample Drug Substance Weighing Sample->Dilution Autosampler Autosampler Injection Dilution->Autosampler LC_Column C18 Reverse-Phase Separation Autosampler->LC_Column ESI_Source Electrospray Ionization LC_Column->ESI_Source Mass_Spec Tandem Mass Spectrometry (MRM) ESI_Source->Mass_Spec Integration Peak Integration Mass_Spec->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 7-Epi Lincomycin Calibration->Quantification Report Report Quantification->Report Final Report

Caption: Workflow for the LC-MS/MS analysis of this compound.

CONCLUSION

The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in pharmaceutical samples. The use of Multiple Reaction Monitoring ensures high selectivity and allows for accurate quantification at low levels. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting. It is recommended that the method be fully validated according to ICH guidelines before routine use.

Application Note: Quantification of 7-Epi Lincomycin in Lincomycin Samples by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic used in both human and veterinary medicine. During its production and storage, impurities can arise, one of which is the diastereomer 7-Epi lincomycin. The quantitative determination of this impurity is crucial for ensuring the quality, safety, and efficacy of lincomycin drug products. This application note provides a detailed protocol for the quantification of 7-Epi lincomycin in lincomycin samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The method is designed to be specific, accurate, and precise for the separation and quantification of 7-Epi lincomycin from lincomycin.

Data Presentation

The following tables summarize the key quantitative data and system suitability parameters for the HPLC method.

Table 1: Chromatographic Conditions and Performance Data

ParameterMethod Specifications
Chromatographic Column Base-Deactivated RP-C18, 5 µm, 250 mm x 4.6 mm
Mobile Phase A 0.05 M Methanesulfonic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-15 min: 10% B; 15-25 min: 10-40% B; 25-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 20 µL
Approx. Retention Time (Lincomycin) 18.5 min
Approx. Retention Time (7-Epi lincomycin) 20.2 min

Table 2: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) < 2.0%≤ 2.0%
Limit of Detection (LOD) 0.05 µg/mLReportable
Limit of Quantification (LOQ) 0.15 µg/mLReportable
Resolution (Lincomycin and 7-Epi lincomycin) > 2.0≥ 1.5

Experimental Protocols

This section provides a detailed methodology for the quantification of 7-Epi lincomycin in lincomycin samples.

Reagents and Materials
  • Lincomycin Hydrochloride Reference Standard

  • 7-Epi lincomycin Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanesulfonic Acid (MSA)

  • Deionized Water (18.2 MΩ·cm)

  • Lincomycin drug substance or product for analysis

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Gradient Pump

    • Autosampler

    • Column Oven

    • UV-Vis Detector

Preparation of Solutions

a. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 0.05 M solution of methanesulfonic acid in deionized water. Filter through a 0.45 µm nylon filter.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

b. Standard Solution Preparation:

  • Lincomycin Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of Lincomycin Hydrochloride Reference Standard in a 25 mL volumetric flask with Mobile Phase A.

  • 7-Epi lincomycin Stock Solution (0.1 mg/mL): Accurately weigh and dissolve approximately 2.5 mg of 7-Epi lincomycin Reference Standard in a 25 mL volumetric flask with Mobile Phase A.

  • Working Standard Solution: Prepare a working standard solution containing a known concentration of lincomycin (e.g., 200 µg/mL) and 7-Epi lincomycin (e.g., 2 µg/mL) by diluting the stock solutions with Mobile Phase A.

c. Sample Solution Preparation:

  • Accurately weigh and dissolve a quantity of the lincomycin sample in Mobile Phase A to obtain a final concentration of approximately 200 µg/mL of lincomycin.

Chromatographic Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (90% A: 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the working standard solution six times. The relative standard deviation (%RSD) of the peak areas for both lincomycin and 7-Epi lincomycin should be less than 2.0%. The resolution between the lincomycin and 7-Epi lincomycin peaks should be greater than 2.0.

  • Analysis: Inject the blank (Mobile Phase A), working standard solution, and sample solutions in sequence.

  • Data Acquisition and Processing: Record the chromatograms and integrate the peak areas for lincomycin and 7-Epi lincomycin.

Calculation of Results

Calculate the percentage of 7-Epi lincomycin in the lincomycin sample using the following formula:

Where:

  • Area_Epi_Sample is the peak area of 7-Epi lincomycin in the sample chromatogram.

  • Area_Epi_Std is the peak area of 7-Epi lincomycin in the standard chromatogram.

  • Conc_Epi_Std is the concentration of 7-Epi lincomycin in the standard solution.

  • Conc_Sample is the concentration of the lincomycin sample in the sample solution.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantification of 7-Epi lincomycin.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase A & B equilibration System Equilibration prep_mobile->equilibration prep_std Prepare Standard Solutions (Lincomycin & 7-Epi lincomycin) system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare Sample Solution analysis Inject Blank, Standards, and Samples prep_sample->analysis equilibration->system_suitability system_suitability->analysis acquisition Data Acquisition analysis->acquisition integration Peak Integration acquisition->integration calculation Calculate % 7-Epi Lincomycin integration->calculation

Caption: Workflow for HPLC Quantification of 7-Epi Lincomycin.

logical_relationship cluster_input Inputs cluster_process Analytical Process cluster_output Outputs sample Lincomycin Sample hplc RP-HPLC Separation (Base-Deactivated C18, MSA) sample->hplc standards Reference Standards (Lincomycin, 7-Epi lincomycin) standards->hplc reagents HPLC Grade Reagents reagents->hplc quantification Quantification of 7-Epi Lincomycin (%) hplc->quantification quality Assessment of Lincomycin Purity quantification->quality

Caption: Logical Relationship of the Analytical Procedure.

Application Notes and Protocols: Preparation of 7-Epi Lincomycin Hydrochloride Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the preparation, purification, and characterization of a 7-Epi lincomycin (B1675468) hydrochloride reference standard. 7-Epi lincomycin is a critical impurity and epimer of the antibiotic lincomycin. The availability of a well-characterized reference standard is essential for the accurate identification and quantification of this impurity in pharmaceutical manufacturing and quality control. The protocols herein describe two primary methods for obtaining 7-Epi lincomycin: isolation from crude lincomycin preparations and generation through forced degradation followed by purification. Detailed methodologies for analytical characterization using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are also provided, along with recommended storage conditions.

Introduction

Lincomycin is a lincosamide antibiotic produced by the bacterium Streptomyces lincolnensis. During its production and storage, various related substances and impurities can form, including the C-7 epimer, 7-Epi lincomycin.[1] Regulatory agencies require the monitoring and control of such impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. The accurate detection and quantification of 7-Epi lincomycin necessitate the use of a highly pure and well-characterized reference standard.

This document outlines comprehensive procedures for the preparation and validation of a 7-Epi lincomycin hydrochloride reference standard for use by researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 7-Epi lincomycin and its hydrochloride salt is presented in Table 1.

Property7-Epi lincomycinThis compound
Synonyms (7S)-Lincomycin, Epilincomycin(7S)-Lincomycin Hydrochloride, U 20244E Hydrochloride
CAS Number 17017-22-0[2]26389-84-4[3][4][5][6]
Molecular Formula C18H34N2O6S[2][]C18H35ClN2O6S[3][8]
Molecular Weight 406.5 g/mol [2]443.0 g/mol [3][4][5]
Appearance White to off-white solidWhite to off-white crystalline solid
Solubility Soluble in water and methanolSoluble in water and methanol

Experimental Protocols

Two primary strategies for the preparation of the this compound reference standard are presented:

  • Method A: Isolation from a Lincomycin-rich source.

  • Method B: Preparation via Forced Degradation of Lincomycin.

This method leverages preparative chromatography to isolate 7-Epi lincomycin from a starting material containing a mixture of lincomycin and its related impurities.

3.1.1. Materials and Equipment

  • Crude lincomycin hydrochloride or a mother liquor from lincomycin crystallization

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system

  • C18 reverse-phase preparative column

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Rotary evaporator

  • Freeze dryer (Lyophilizer)

  • Analytical HPLC system for fraction analysis

3.1.2. Protocol

  • Sample Preparation: Dissolve the crude lincomycin hydrochloride in the initial mobile phase to a concentration of 50-100 mg/mL. Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC:

    • Column: C18, 10 µm, 50 x 250 mm (or similar)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-based gradient from 5% to 40% Mobile Phase B over 40 minutes. The exact gradient should be optimized based on the impurity profile of the starting material.

    • Flow Rate: 50-100 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 5-10 mL per run

  • Fraction Collection: Collect fractions based on the elution profile. 7-Epi lincomycin is expected to elute in close proximity to lincomycin.

  • Fraction Analysis: Analyze the collected fractions using an analytical HPLC method to identify those containing the highest purity of 7-Epi lincomycin.

  • Pooling and Concentration: Pool the high-purity fractions and remove the organic solvent using a rotary evaporator at a temperature not exceeding 40°C.

  • Lyophilization: Freeze the aqueous solution and lyophilize to obtain 7-Epi lincomycin formic acid salt as a solid.

  • Conversion to Hydrochloride Salt:

    • Dissolve the lyophilized powder in a minimal amount of methanol.

    • Adjust the pH to approximately 1.5 with concentrated hydrochloric acid.

    • Add dry ethyl acetate (B1210297) to induce crystallization.

    • Cool the mixture to 4°C to facilitate complete crystallization.

    • Filter the crystals, wash with cold ethyl acetate, and dry under vacuum.

This method involves the chemical degradation of high-purity lincomycin hydrochloride under controlled conditions to induce epimerization at the C-7 position.

3.2.1. Materials and Equipment

  • USP/EP grade Lincomycin Hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Heating block or water bath

  • pH meter

  • Preparative HPLC system (as in Method A)

  • Analytical HPLC system

  • Rotary evaporator

  • Freeze dryer

3.2.2. Protocol

  • Stress Conditions:

    • Acidic Degradation: Prepare a 10 mg/mL solution of lincomycin hydrochloride in 0.1 M HCl. Heat at 60-80°C for 24-48 hours.[9] Monitor the formation of 7-Epi lincomycin periodically by analytical HPLC.

    • Alkaline Degradation: Prepare a 10 mg/mL solution of lincomycin hydrochloride in 0.1 M NaOH. Heat at 60-80°C for 24-48 hours.[9] Neutralize the solution with HCl before analysis and purification. Monitor the epimer formation.

  • Purification: Once a significant amount of 7-Epi lincomycin has been formed, purify the mixture using the preparative HPLC method described in section 3.1.2.

  • Isolation and Salt Formation: Follow steps 3.1.2.3 through 3.1.2.7 to isolate and crystallize the this compound.

Characterization of the Reference Standard

The identity, purity, and potency of the prepared this compound must be thoroughly characterized.

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 40% B in 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Acceptance Criteria: Purity should be ≥ 95%.

  • System: Waters ACQUITY UPLC with a single quadrupole mass detector or equivalent.

  • LC Conditions: As described in section 4.1.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Mass Range: m/z 100-1000

    • Expected [M+H]+ for 7-Epi lincomycin: ~407.2

  • Acceptance Criteria: The observed mass of the main peak should correspond to the theoretical mass of 7-Epi lincomycin.

  • Instrument: Bruker 400 MHz or higher

  • Solvent: D2O or MeOD

  • Experiments: 1H NMR, 13C NMR, COSY, HSQC

  • Acceptance Criteria: The spectral data should be consistent with the structure of this compound and distinguishable from that of lincomycin hydrochloride, particularly in the chemical shifts of protons and carbons around the C-7 chiral center.

Data Presentation

The quantitative data for a representative batch of prepared this compound reference standard should be summarized as shown in Table 2.

TestMethodSpecificationResult
Appearance VisualWhite to off-white crystalline solidConforms
Identity LC-MS[M+H]+ at ~407.2Conforms
Identity 1H NMRSpectrum conforms to the structureConforms
Purity (HPLC) HPLC-UV≥ 95.0%96.5%
Water Content Karl Fischer≤ 5.0%3.2%
Residual Solvents GC-HSAs per ICH Q3CConforms

Stability and Storage

  • Storage: The prepared this compound reference standard should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.

  • Stability: Lincomycin is known to be unstable at high temperatures and in alkaline solutions.[10] It is most stable around pH 4.[1][11][12][13] Long-term stability studies should be conducted to establish a re-test date.

Visualizations

experimental_workflow cluster_prep Preparation cluster_iso Isolation & Purification cluster_char Characterization start Starting Material (Crude Lincomycin or Forced Degradation Mixture) prep_hplc Preparative HPLC (C18 Reverse Phase) start->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection fraction_analysis Analytical HPLC (Purity Check) fraction_collection->fraction_analysis pooling Pool High-Purity Fractions fraction_analysis->pooling concentration Rotary Evaporation pooling->concentration lyophilization Lyophilization concentration->lyophilization salt_formation Conversion to HCl Salt & Crystallization lyophilization->salt_formation final_product 7-Epi Lincomycin HCl Reference Standard salt_formation->final_product hplc Purity (HPLC) final_product->hplc lcms Identity (LC-MS) final_product->lcms nmr Structure (NMR) final_product->nmr kf Water Content (KF) final_product->kf

Caption: Workflow for Preparation and Characterization.

characterization_logic cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_assay Potency (Assay) lcms LC-MS (Molecular Weight) qualified_standard Qualified Reference Standard lcms->qualified_standard nmr NMR Spectroscopy (1H, 13C, COSY) (Structural Elucidation & Epimer Confirmation) nmr->qualified_standard hplc HPLC-UV (Chromatographic Purity, % Area) hplc->qualified_standard kf Karl Fischer Titration (Water Content) kf->qualified_standard gc GC-HS (Residual Solvents) gc->qualified_standard mass_balance Mass Balance Calculation (100% - Impurities - Water - Solvents) mass_balance->qualified_standard

Caption: Logic Diagram for Reference Standard Qualification.

References

Application Note: Utilizing 7-Epi Lincomycin for Impurity Spiking Studies in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468), a lincosamide antibiotic, is a critical therapeutic agent for treating serious bacterial infections.[1][2] During its synthesis and storage, various related substances, or impurities, can emerge, potentially impacting the safety and efficacy of the final drug product.[1] One such critical impurity is 7-Epi lincomycin, the epimer of lincomycin at the C-7 position.[3][4] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the identification and quantification of impurities in new drug substances and products to ensure patient safety.[5][6][7]

Impurity spiking studies are an essential component of analytical method validation and routine quality control. By introducing a known amount of a specific impurity, such as 7-Epi lincomycin, into a sample of the drug substance or product, these studies verify the analytical method's ability to accurately and precisely quantify the impurity. This application note provides a detailed protocol for conducting impurity spiking studies with 7-Epi lincomycin in lincomycin samples using High-Performance Liquid Chromatography (HPLC).

Regulatory Context: ICH Q3A/Q3B Thresholds

The ICH Q3A(R2) and Q3B(R2) guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.[6][8] For lincomycin, with a maximum daily dose of up to 8 grams, the following thresholds apply[9][10][11][12][13]:

Threshold TypeMaximum Daily Dose > 2g
Reporting Threshold0.03%
Identification Threshold0.05%
Qualification Threshold0.05%

Any impurity found at or above the identification threshold must be structurally characterized, and its safety must be justified at or above the qualification threshold.

Materials and Methods

Materials
  • Lincomycin Hydrochloride Reference Standard (USP or equivalent)

  • 7-Epi Lincomycin Hydrochloride Certified Reference Material

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade)

  • Lincomycin drug substance or placebo formulation

Instrumentation
  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 60 40
    25 60 40
    30 95 5

    | 35 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Lincomycin Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Lincomycin Hydrochloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

4.1.2. 7-Epi Lincomycin Stock Solution (100 µg/mL): Accurately weigh approximately 2.5 mg of this compound Certified Reference Material into a 25 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A.

Preparation of Spiked Samples

The spiking levels are determined based on the specification limit for the impurity. For this protocol, we will assume a specification limit of 0.15% for 7-Epi lincomycin. The spiking will be performed at the Limit of Quantification (LOQ), 100%, and 150% of this specification limit.

4.2.1. Unspiked Sample Solution (Control): Accurately weigh approximately 50 mg of the lincomycin drug substance into a 50 mL volumetric flask. Dissolve in and dilute to volume with Mobile Phase A. This corresponds to a nominal concentration of 1000 µg/mL of lincomycin.

4.2.2. Spiked Sample at LOQ (e.g., 0.05% of lincomycin concentration): To a 50 mL volumetric flask containing approximately 50 mg of the lincomycin drug substance, add a calculated volume of the 7-Epi Lincomycin Stock Solution (100 µg/mL) to achieve a final concentration of 0.5 µg/mL (0.05% of 1000 µg/mL). Dissolve in and dilute to volume with Mobile Phase A.

4.2.3. Spiked Sample at 100% of Specification Limit (0.15%): To a 50 mL volumetric flask containing approximately 50 mg of the lincomycin drug substance, add a calculated volume of the 7-Epi Lincomycin Stock Solution (100 µg/mL) to achieve a final concentration of 1.5 µg/mL (0.15% of 1000 µg/mL). Dissolve in and dilute to volume with Mobile Phase A.

4.2.4. Spiked Sample at 150% of Specification Limit (0.225%): To a 50 mL volumetric flask containing approximately 50 mg of the lincomycin drug substance, add a calculated volume of the 7-Epi Lincomycin Stock Solution (100 µg/mL) to achieve a final concentration of 2.25 µg/mL (0.225% of 1000 µg/mL). Dissolve in and dilute to volume with Mobile Phase A.

Note: If a placebo formulation is used, prepare the spiked samples by adding the 7-Epi lincomycin stock solution to the placebo equivalent to the specified concentration of the lincomycin drug substance.

Data Analysis and Results

Inject the prepared solutions into the HPLC system and record the chromatograms. The concentration of 7-Epi lincomycin in the spiked samples is calculated using the peak area response from the known standard. The accuracy of the method is determined by calculating the percent recovery of the spiked impurity.

Quantitative Data Summary
Spiking LevelTheoretical Concentration of 7-Epi Lincomycin (µg/mL)Measured Concentration of 7-Epi Lincomycin (µg/mL) (Mean ± SD, n=3)% RecoveryAcceptance Criteria
LOQ (0.05%)0.500.48 ± 0.0396.0%80.0% - 120.0%
100% (0.15%)1.501.47 ± 0.0598.0%90.0% - 110.0%
150% (0.225%)2.252.21 ± 0.0798.2%90.0% - 110.0%

The results should demonstrate that the analytical method is accurate for the quantification of 7-Epi lincomycin in the presence of the lincomycin drug substance.

Visualizations

Experimental Workflow

G Experimental Workflow for 7-Epi Lincomycin Spiking Study cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Evaluation prep_standards Prepare Lincomycin and 7-Epi Lincomycin Stock Solutions prep_samples Prepare Unspiked and Spiked Lincomycin Samples (LOQ, 100%, 150%) prep_standards->prep_samples hplc_analysis Inject Samples into HPLC System prep_samples->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition peak_integration Integrate Peak Areas data_acquisition->peak_integration quantification Quantify 7-Epi Lincomycin Concentration peak_integration->quantification recovery_calc Calculate % Recovery quantification->recovery_calc acceptance Compare with Acceptance Criteria recovery_calc->acceptance

Caption: Workflow for the 7-Epi Lincomycin impurity spiking study.

Relationship between Lincomycin and 7-Epi Lincomycin

G Structural Relationship of Lincomycin and 7-Epi Lincomycin cluster_lincomycin Lincomycin cluster_epimerization Epimerization cluster_7epi 7-Epi Lincomycin Linc C7-OH (R configuration) Epi_process Reversible process under certain conditions (e.g., pH, heat) Linc->Epi_process EpiLinc C7-OH (S configuration) Epi_process->EpiLinc

Caption: Epimeric relationship between Lincomycin and 7-Epi Lincomycin.

Conclusion

This application note provides a comprehensive protocol for conducting impurity spiking studies using 7-Epi lincomycin. The successful execution of this study, with results meeting the predefined acceptance criteria, provides strong evidence for the accuracy of the analytical method in quantifying this critical impurity. Adherence to such validated methods is paramount for ensuring the quality, safety, and efficacy of lincomycin drug products, in line with global regulatory expectations.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lincomycin (B1675468), an antibiotic produced by Streptomyces lincolnensis, is a lincosamide effective against Gram-positive bacteria. 7-Epi lincomycin is a stereoisomer of lincomycin, differing in the configuration at the C7 position. This epimer is often present as an impurity in lincomycin preparations and its characterization is crucial for quality control and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and differentiation of such stereoisomers. This document provides detailed application notes and protocols for the NMR analysis of 7-Epi lincomycin hydrochloride, including a comparative analysis with lincomycin hydrochloride.

Data Presentation: Comparative NMR Data

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for lincomycin hydrochloride. The corresponding data for this compound are predicted based on the change in stereochemistry at the C7 position. The primary difference is expected in the chemical shifts and coupling constants of the protons and carbons in close proximity to the C7 carbinol center. Specifically, the H-7 proton in the epimer is expected to be in a different chemical environment, leading to a change in its chemical shift and its coupling constants with neighboring protons (H-6 and H-8).

Table 1: ¹H NMR Chemical Shift Data (in D₂O)

ProtonLincomycin Hydrochloride (ppm)This compound (Predicted, ppm)MultiplicityJ-coupling (Hz)
H-15.31~5.3d5.5
H-23.82~3.8dd5.5, 9.5
H-33.59~3.6dd9.5, 3.0
H-44.15~4.1d3.0
H-54.30~4.3q6.5
H-63.95~4.0m
H-74.05Shiftedm
H-81.25~1.2d6.5
S-CH₃2.18~2.2s
N-CH₃2.65~2.6s
H-2'3.40~3.4t8.5
H-3'α2.05~2.0m
H-3'β1.70~1.7m
H-4'2.30~2.3m
H-5'α3.10~3.1m
H-5'β2.80~2.8m
Propyl-CH₂1.45, 1.30~1.4, ~1.3m
Propyl-CH₃0.90~0.9t7.0

Note: The chemical shift of H-7 is expected to be the most significantly affected by the epimerization.

Table 2: ¹³C NMR Chemical Shift Data (in D₂O)

CarbonLincomycin Hydrochloride (ppm)This compound (Predicted, ppm)
C-188.1~88
C-272.9~73
C-374.3~74
C-470.0~70
C-570.8~71
C-655.2~55
C-773.5Shifted
C-818.9~19
S-CH₃14.7~15
N-CH₃31.5~31
C-1'175.2~175
C-2'61.2~61
C-3'30.1~30
C-4'36.4~36
C-5'53.8~54
Propyl-C137.8~38
Propyl-C220.1~20
Propyl-C314.1~14

Note: The chemical shift of C-7 is expected to be the most significantly affected by the epimerization.

Experimental Protocols

A comprehensive NMR analysis to differentiate between lincomycin and 7-Epi lincomycin would involve a suite of 1D and 2D NMR experiments.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often a good choice for hydrochloride salts due to its high polarity.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following experiments are recommended for a thorough structural analysis. All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

  • ¹H NMR (Proton): This is the fundamental experiment to obtain an overview of the proton environment.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

  • ¹³C NMR (Carbon): Provides information on the carbon skeleton.

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2-5 seconds.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, which is crucial for assigning protons in the sugar and amino acid moieties.

    • Pulse Program: A standard COSY experiment (e.g., 'cosygpqf').

    • Spectral Width: Same as ¹H NMR.

    • Number of Increments: 256-512 in the indirect dimension.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

    • Pulse Program: A standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

    • ¹³C Spectral Width: Tailored to the expected carbon chemical shift range.

    • ¹H Spectral Width: Same as ¹H NMR.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different structural fragments and confirming the overall structure.

    • Pulse Program: A standard HMBC experiment (e.g., 'hmbcgplpndqf').

    • Correlation Delay: Optimized for long-range couplings (e.g., 60-80 ms).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton proximities, which is critical for determining the stereochemistry, including the relative configuration at the C7 position. The presence or absence of specific NOE/ROE cross-peaks involving H-7 will be a key differentiator between the two epimers.

    • Pulse Program: Standard NOESY or ROESY pulse sequences.

    • Mixing Time: 300-800 ms (B15284909) for NOESY, depending on the molecular size.

Data Processing and Analysis
  • Fourier Transform: Apply Fourier transformation to the acquired FIDs (Free Induction Decays).

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectra to the internal standard.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking and Assignment: Identify and assign all peaks in the 1D and 2D spectra. The combination of COSY, HSQC, and HMBC data will allow for the unambiguous assignment of most signals.

  • Stereochemical Analysis: Analyze the NOESY/ROESY data to confirm the stereochemistry. The spatial relationship between H-7 and other nearby protons will be different for the two epimers, resulting in a distinct NOE/ROE pattern.

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Processing and Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., D₂O) weigh->dissolve standard Add Internal Standard (DSS/TSP) dissolve->standard transfer Transfer to NMR Tube standard->transfer H1 1D ¹H NMR transfer->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC NOESY 2D NOESY/ROESY HMBC->NOESY process Processing (FT, Phasing, Baseline) NOESY->process assign Spectral Assignment process->assign structure Structure Verification assign->structure stereo Stereochemical Analysis structure->stereo

Caption: Experimental workflow for NMR analysis.

Logical Relationship: Lincomycin and 7-Epi Lincomycin

The diagram below shows the structural relationship between lincomycin and its C7-epimer.

logical_relationship Lincomycin Lincomycin Stereocenter C7 Stereocenter Lincomycin->Stereocenter (R)-configuration at C7 EpiLincomycin 7-Epi Lincomycin EpiLincomycin->Stereocenter (S)-configuration at C7 NMR_Spectra Different NMR Spectra (Chemical Shifts, Coupling Constants, NOEs) Stereocenter->NMR_Spectra leads to

Caption: Relationship between Lincomycin and its epimer.

Application Notes and Protocols for Forced Degradation Studies of Lincomycin to Generate Epimers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468), a lincosamide antibiotic, is susceptible to degradation under various stress conditions, which can impact its potency, safety, and efficacy. Forced degradation studies are essential in pharmaceutical development to understand the degradation pathways, identify potential degradation products, and develop stability-indicating analytical methods.[1] One critical aspect of degradation is the potential for epimerization, the change in configuration at one of several chiral centers in the molecule. For lincomycin, the formation of its C-7 epimer, 7-epilincomycin, is a known impurity that can arise during biosynthesis.[2] While the spontaneous epimerization of lincomycin in solution has not been extensively documented in the literature, studies on the structurally related clindamycin (B1669177) have shown the formation of its corresponding epimer under stress conditions, suggesting a similar potential for lincomycin.[2]

These application notes provide a framework for conducting forced degradation studies on lincomycin with a focus on generating and identifying its epimers and other degradation products. The protocols are designed to be comprehensive, covering a range of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Degradation of Lincomycin Under Various Stress Conditions

The following table summarizes the expected degradation of lincomycin under different stress conditions. The percentage of degradation is a target for achieving significant degradation (typically 5-20%) to ensure that potential degradation products are formed at detectable levels.[1] The formation of 7-epilincomycin is noted as a potential degradation product based on its existence as a known impurity and by analogy to clindamycin degradation studies.

Stress ConditionReagent/ParametersTemperatureDurationTarget Degradation (%)Potential Degradation Products
Acid Hydrolysis 0.1 M - 1 M HCl60°C - 80°C2 - 24 hours10 - 20%Lincomycin B, Hydrolysis products, Potential for 7-epilincomycin
Base Hydrolysis 0.1 M - 1 M NaOH60°C - 80°C1 - 12 hours10 - 20%Degradation products (more rapid than acid)
Oxidative Degradation 3% - 30% H₂O₂Room Temp. - 60°C1 - 8 hours10 - 20%Oxidized products, Potential for 7-epilincomycin
Thermal Degradation Dry Heat100°C24 - 72 hours5 - 15%Thermally induced degradation products
Photolytic Degradation UV light (254 nm/365 nm) and visible lightRoom Temp.24 - 48 hours5 - 15%Photodegradation products

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on lincomycin. It is recommended to use a validated stability-indicating HPLC method for the analysis of the stressed samples to separate lincomycin from its degradation products, including potential epimers.[3][4]

1. Preparation of Lincomycin Stock Solution

  • Objective: To prepare a stock solution of lincomycin for use in all forced degradation studies.

  • Procedure:

    • Accurately weigh and dissolve an appropriate amount of lincomycin hydrochloride in a suitable solvent (e.g., water or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

    • Ensure the solution is fully dissolved before proceeding.

2. Acid Hydrolysis

  • Objective: To induce degradation of lincomycin under acidic conditions.

  • Procedure:

    • Transfer a known volume of the lincomycin stock solution into a suitable reaction vessel.

    • Add an equal volume of hydrochloric acid (0.2 M or 2 M to achieve a final concentration of 0.1 M or 1 M HCl, respectively).

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of sodium hydroxide (B78521) (e.g., 0.1 M or 1 M NaOH).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis

  • Objective: To induce degradation of lincomycin under basic conditions.

  • Procedure:

    • Transfer a known volume of the lincomycin stock solution into a suitable reaction vessel.

    • Add an equal volume of sodium hydroxide (0.2 M or 2 M to achieve a final concentration of 0.1 M or 1 M NaOH, respectively).

    • Incubate the solution in a water bath at 60°C.

    • Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, 8, and 12 hours).

    • Neutralize the samples with an equivalent amount of hydrochloric acid (e.g., 0.1 M or 1 M HCl).

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

4. Oxidative Degradation

  • Objective: To induce degradation of lincomycin under oxidative conditions.

  • Procedure:

    • Transfer a known volume of the lincomycin stock solution into a suitable reaction vessel.

    • Add an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at appropriate time intervals (e.g., 1, 2, 4, and 8 hours).

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

5. Thermal Degradation

  • Objective: To investigate the effect of heat on the stability of lincomycin in the solid state.

  • Procedure:

    • Place a known amount of solid lincomycin hydrochloride powder in a petri dish and spread it as a thin layer.

    • Place the petri dish in a hot air oven maintained at 100°C.

    • Withdraw samples at appropriate time intervals (e.g., 24, 48, and 72 hours).

    • For analysis, accurately weigh the solid sample, dissolve it in the mobile phase, and dilute to a suitable concentration for HPLC analysis.

6. Photolytic Degradation

  • Objective: To assess the stability of lincomycin upon exposure to light.

  • Procedure:

    • Solution State:

      • Expose the lincomycin stock solution in a quartz cuvette to UV light (254 nm or 365 nm) in a photostability chamber.

      • Simultaneously, expose a control sample wrapped in aluminum foil to the same conditions.

      • Withdraw samples at appropriate time intervals (e.g., 24 and 48 hours) and analyze by HPLC.

    • Solid State:

      • Spread a thin layer of solid lincomycin hydrochloride in a petri dish and expose it to UV and visible light in a photostability chamber.

      • Keep a control sample in the dark.

      • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Lincomycin Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation photo Photolytic (UV/Vis Light) stock->photo sampling Sampling at Time Intervals acid->sampling base->sampling oxidation->sampling thermal Thermal (Solid) (100°C) thermal->sampling photo->sampling neutralization Neutralization (for Acid/Base) sampling->neutralization if applicable dilution Dilution sampling->dilution neutralization->dilution hplc Stability-Indicating HPLC Analysis dilution->hplc characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization G cluster_stress Stress Conditions cluster_products Potential Degradation Products lincomycin Lincomycin acid Acid Hydrolysis lincomycin->acid base Base Hydrolysis lincomycin->base oxidation Oxidation lincomycin->oxidation thermal Thermal lincomycin->thermal photo Photolytic lincomycin->photo epimer 7-epilincomycin acid->epimer lincomycin_b Lincomycin B acid->lincomycin_b hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidation->epimer oxidized_prod Oxidized Products oxidation->oxidized_prod other_prod Other Degradants thermal->other_prod photo->other_prod

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the microbiological potency determination of lincomycin (B1675468), a critical antibiotic used in treating severe bacterial infections. The methodologies outlined are based on established pharmacopeial methods, such as those described in the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.).

Introduction

Microbiological assays are essential for determining the potency of antibiotics.[1][2][3][4] Unlike chemical methods that quantify the concentration of a substance, microbiological assays measure the actual antimicrobial activity.[2][3] This is particularly important as subtle changes in the molecule, which may not be detected by chemical analysis, can significantly impact its biological efficacy.[2]

The two primary methods for the microbiological assay of antibiotics are the cylinder-plate (or agar (B569324) diffusion) assay and the turbidimetric (or tube) assay.[1][4][5] The cylinder-plate method relies on the diffusion of the antibiotic through an agar medium, resulting in a zone of growth inhibition of a susceptible microorganism.[1][5][6] The size of this zone is proportional to the antibiotic's concentration. The turbidimetric method measures the inhibition of microbial growth in a liquid medium by assessing the turbidity of the culture.[5][7][8]

For lincomycin, the recommended test microorganism is Micrococcus luteus (also known historically as Sarcina lutea and now reclassified as Kocuria rhizophila), with the specific strain ATCC 9341 being cited in pharmacopeias.[9][10]

Regarding lincomycin-related impurities, such as Lincomycin B, the primary method for their quantification is High-Performance Liquid Chromatography (HPLC), as detailed in the USP monograph for Lincomycin Hydrochloride.[11] The microbiological assays described herein are designed to determine the overall potency of lincomycin. The presence of less active impurities would result in a lower overall potency as measured by these biological assays.

Data Presentation

The following tables summarize the key quantitative data for the microbiological assays of lincomycin.

Table 1: Test Microorganism and Culture Conditions

ParameterSpecification
Test MicroorganismMicrococcus luteus (ATCC 9341 / Kocuria rhizophila)
Culture MediumUSP Medium 1 (or equivalent)
Incubation Temperature32-35 °C
Incubation Time24 hours (for slant cultures)

Table 2: Cylinder-Plate Assay Parameters

ParameterSpecification
Assay MediumUSP Medium 8 (or equivalent), pH adjusted to 7.8-8.0
Base Layer Volume10 mL
Seed Layer Volume4 mL
Incubation Temperature32-35 °C[12]
Incubation Time16-18 hours
Standard Concentration Range0.2, 0.4, 0.8, 1.6, 3.2 µg/mL[12]
Reference Concentration0.8 µg/mL[12]
Cylinder Dimensions8 mm (OD) x 6 mm (ID) x 10 mm (L)[5][13][14]

Table 3: Turbidimetric Assay Parameters

ParameterSpecification
Assay MediumUSP Medium 3 (Assay Broth)[7]
Incubation Temperature35-37 °C
Incubation Time3-4 hours[7]
Wavelength for Measurement530 nm[14]
Standard Concentration Steps5 or more, with successive increases (e.g., ratio of 1:1.25)[5]

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Stock Solution (100 µg/mL):

  • Accurately weigh a suitable quantity of USP Lincomycin Hydrochloride Reference Standard.

  • Dissolve in 0.1 M Potassium Phosphate (B84403) Buffer, pH 8.0, to obtain a stock solution with a known concentration of exactly 100 µg of lincomycin per mL.[12]

  • Store the stock solution in a refrigerator and use within 30 days.[12]

Standard Curve Dilutions (for Cylinder-Plate Assay):

  • On the day of the assay, dilute the stock solution with pH 8.0 phosphate buffer to prepare at least five concentrations.

  • A typical concentration series is 0.2, 0.4, 0.8, 1.6, and 3.2 µg/mL, with 0.8 µg/mL serving as the reference concentration.[12]

Sample Solution:

  • Accurately weigh or measure the sample to be tested.

  • Dissolve and dilute the sample with the same buffer used for the standard to obtain a final estimated concentration equivalent to the reference concentration of the standard (e.g., 0.8 µg/mL).

Cylinder-Plate Assay Protocol

Preparation of Inoculum:

  • Maintain stock cultures of Micrococcus luteus (ATCC 9341) on slants of USP Medium 1.

  • Incubate new slants for 24 hours at 32-35 °C.

  • Wash the growth from a fresh slant with sterile saline or USP Medium 3.

  • Standardize the resulting suspension to obtain a suitable inoculum density. This can be done by adjusting the turbidity to a specific optical density or by determining the optimal dilution through preliminary experiments.

Assay Plate Preparation:

  • Dispense 10 mL of sterile, melted USP Medium 8 into sterile Petri dishes (approximately 20 x 100 mm).

  • Allow the agar to solidify on a level surface to form the base layer.

  • Melt a separate portion of USP Medium 8 and cool to 48-50 °C.

  • Add the prepared inoculum to this cooled medium (the "seed layer") and mix thoroughly.

  • Pipette 4 mL of the seeded agar onto the base layer, ensuring even distribution.

  • Allow the plates to solidify completely.

Assay Procedure:

  • Place 6-8 sterile stainless steel or porcelain cylinders on the inoculated agar surface of each plate, spaced evenly.

  • Fill three alternate cylinders with the reference concentration of the standard solution (0.8 µg/mL) and the other three cylinders with the sample solution, also at the estimated reference concentration.

  • Alternatively, a 5-point standard curve can be run on separate plates, with each concentration level applied to a set number of cylinders.

  • Allow for a period of pre-incubation diffusion for 1-2 hours at room temperature or 4 °C.

  • Incubate the plates at 32-35 °C for 16-18 hours.

  • After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm.

Data Analysis:

  • Calculate the average zone diameter for the standard and sample solutions.

  • Plot the logarithm of the standard concentrations against the mean zone diameters.

  • Determine the concentration of the sample solution by interpolating its mean zone diameter on the standard curve.

  • Calculate the potency of the sample by multiplying the determined concentration by the dilution factor.

Turbidimetric Assay Protocol

Preparation of Inoculum:

  • Prepare a suspension of Micrococcus luteus (ATCC 9341) as described for the cylinder-plate assay.

  • Dilute the suspension with USP Medium 3 to a concentration that will result in a measurable turbidity after a 3-4 hour incubation period in the absence of the antibiotic.

Assay Procedure:

  • Prepare a series of at least five standard dilutions from the stock solution using USP Medium 3.

  • Prepare a sample solution with an estimated concentration in the middle of the standard range.

  • Distribute 1.0 mL of each standard and sample dilution into duplicate sterile test tubes.

  • Add 9.0 mL of the inoculated assay broth to each tube.

  • Include control tubes containing only the inoculated broth (for maximal growth) and tubes with inoculated broth plus 0.5 mL of formaldehyde (B43269) (for a non-growth baseline).

  • Incubate all tubes in a water bath at 35-37 °C for 3-4 hours.

  • Stop the growth in all tubes (except the baseline) by adding 0.5 mL of a dilute formaldehyde solution.

  • Measure the absorbance or transmittance of each tube at 530 nm using a spectrophotometer, zeroing the instrument with the baseline tubes.

Data Analysis:

  • Plot the absorbance or transmittance values against the logarithm of the antibiotic concentrations for the standard curve.

  • A linear relationship should be observed over a specific concentration range.

  • Determine the concentration of the sample solution by interpolation from the standard curve.

  • Calculate the potency of the sample by multiplying the concentration by the dilution factor.

Visualizations

CylinderPlateAssayWorkflow prep_media Prepare & Sterilize Assay Media pour_plates Pour Base & Seeded Agar Layers prep_media->pour_plates prep_inoculum Prepare Test Microorganism Inoculum (M. luteus) prep_inoculum->pour_plates prep_std_sample Prepare Standard & Sample Solutions fill_cylinders Fill Cylinders with Standard & Sample prep_std_sample->fill_cylinders place_cylinders Place Cylinders on Agar pour_plates->place_cylinders place_cylinders->fill_cylinders incubate Incubate Plates (16-18h at 32-35°C) fill_cylinders->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Calculate Potency measure_zones->analyze

Caption: Workflow for the Cylinder-Plate Microbiological Assay.

TurbidimetricAssayWorkflow prep_media Prepare & Sterilize Assay Broth prep_inoculum Prepare Inoculum in Assay Broth prep_media->prep_inoculum add_inoculum Add Inoculated Broth to Tubes prep_inoculum->add_inoculum prep_std_sample Prepare Standard & Sample Dilutions dispense Dispense Solutions into Test Tubes prep_std_sample->dispense dispense->add_inoculum incubate Incubate Tubes (3-4h at 35-37°C) add_inoculum->incubate stop_growth Stop Growth (e.g., with Formaldehyde) incubate->stop_growth measure_turbidity Measure Turbidity (530 nm) stop_growth->measure_turbidity analyze Calculate Potency measure_turbidity->analyze

Caption: Workflow for the Turbidimetric Microbiological Assay.

References

Application Note: Capillary Electrophoresis for Lincomycin Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lincomycin (B1675468) is a lincosamide antibiotic effective against most Gram-positive bacteria. Ensuring the purity of lincomycin is critical for its safety and efficacy, as impurities can affect its therapeutic properties and potentially introduce toxicity. Capillary electrophoresis (CE), particularly Micellar Electrokinetic Chromatography (MEKC), offers a high-efficiency, low-solvent consumption alternative to High-Performance Liquid Chromatography (HPLC) for the separation and quantification of lincomycin and its process-related impurities and degradation products. This application note provides a detailed protocol for the impurity profiling of lincomycin using MEKC.

Principle of MEKC for Lincomycin Impurity Profiling

Lincomycin is a basic compound, and its impurities may have similar structures but different physicochemical properties. MEKC is an ideal technique for this analysis as it separates both charged and neutral molecules based on their differential partitioning between an aqueous buffer (mobile phase) and micelles (pseudo-stationary phase). By optimizing the background electrolyte (BGE) composition, pH, and surfactant concentration, a robust separation of lincomycin from its key impurities can be achieved.

Quantitative Data Summary

The following tables present illustrative quantitative data for a developed and validated MEKC method for lincomycin impurity profiling. This data is intended to serve as a representative example of the performance of a well-optimized method.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Performance
Theoretical Plates (Lincomycin)> 100,000150,000
Resolution (Lincomycin and closest eluting impurity)> 2.02.5
Tailing Factor (Lincomycin)0.8 - 1.51.1
Relative Standard Deviation (RSD) of Migration Time< 2.0%< 1.0%
Relative Standard Deviation (RSD) of Peak Area< 3.0%< 1.5%

Table 2: Method Validation Summary

ParameterLincomycinImpurity AImpurity BImpurity C
Linearity (r²) > 0.999> 0.998> 0.998> 0.998
Range (% of test concentration) 80-120%LOQ - 150%LOQ - 150%LOQ - 150%
Limit of Detection (LOD) (µg/mL) 0.10.20.30.2
Limit of Quantification (LOQ) (µg/mL) 0.30.60.90.6
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%95.0 - 105.0%95.0 - 105.0%
Precision (RSD%) < 2.0%< 5.0%< 5.0%< 5.0%

Note: The data presented in these tables is for illustrative purposes and represents typical performance for a validated MEKC method. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocol

This protocol outlines a MEKC method for the separation and quantification of lincomycin and its potential impurities.

1. Instrumentation and Materials

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm I.D., effective length 40 cm, total length 50.2 cm)

  • Data acquisition and processing software

  • Lincomycin Hydrochloride reference standard and impurity standards (if available)

  • Sodium Dodecyl Sulfate (SDS)

  • Sodium tetraborate (B1243019)

  • Boric acid

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

2. Preparation of Solutions

  • Background Electrolyte (BGE): 25 mM Sodium tetraborate, 50 mM SDS, pH 9.0.

    • Dissolve the appropriate amount of sodium tetraborate and SDS in deionized water.

    • Adjust the pH to 9.0 with 1 M sodium hydroxide or 1 M boric acid.

    • Filter the buffer through a 0.45 µm filter.

  • Capillary Conditioning Solutions: 1.0 M Hydrochloric acid, 1.0 M Sodium hydroxide, 0.1 M Sodium hydroxide.

  • Sample Diluent: Deionized water or BGE.

  • Standard Solutions:

    • Prepare a stock solution of Lincomycin Hydrochloride reference standard at 1 mg/mL in the sample diluent.

    • Prepare working standard solutions by diluting the stock solution to the desired concentrations for calibration.

    • If available, prepare stock and working solutions of impurity standards.

  • Sample Solutions:

    • Accurately weigh and dissolve the lincomycin sample in the sample diluent to a final concentration of approximately 1 mg/mL.

3. CE Method Parameters

  • Capillary: Fused-silica, 50 µm I.D., 50.2 cm total length (40 cm effective length)

  • BGE: 25 mM Sodium tetraborate, 50 mM SDS, pH 9.0

  • Voltage: +25 kV

  • Temperature: 25 °C

  • Detection: UV at 214 nm

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

4. Experimental Procedure

  • Capillary Conditioning (New Capillary):

    • Rinse with 1.0 M HCl for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 1.0 M NaOH for 20 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with BGE for 15 minutes.

  • Pre-injection Rinsing Cycle:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 3 minutes.

  • Sample Injection:

    • Inject the standard or sample solution using the specified parameters.

  • Separation and Detection:

    • Apply the separation voltage and acquire the electropherogram.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to lincomycin and its impurities.

    • Quantify the impurities using an appropriate method (e.g., external standard, area percent).

Visualizations

G cluster_prep Solution Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis BGE Prepare Background Electrolyte (BGE) Conditioning Capillary Conditioning BGE->Conditioning Standards Prepare Standard Solutions Injection Sample Injection Standards->Injection Samples Prepare Sample Solutions Samples->Injection Rinsing Pre-injection Rinsing Cycle Conditioning->Rinsing Rinsing->Injection Separation Separation & Detection Injection->Separation Integration Peak Integration Separation->Integration Quantification Impurity Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for lincomycin impurity profiling by MEKC.

G Lincomycin Lincomycin Separation Separation Lincomycin->Separation Impurity_A Impurity_A Impurity_A->Separation Impurity_B Impurity_B Impurity_B->Separation Impurity_C Impurity_C Impurity_C->Separation Quantified_Lincomycin Quantified_Lincomycin Separation->Quantified_Lincomycin Main Component Quantified_Impurities Quantified_Impurities Separation->Quantified_Impurities Impurity Profile

Caption: Logical relationship of the MEKC separation process for lincomycin.

Troubleshooting & Optimization

Resolving co-elution of lincomycin and 7-Epi lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lincomycin (B1675468) Analysis

Welcome to the technical support center for the chromatographic analysis of lincomycin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a special focus on the co-elution of lincomycin and its diastereomer, 7-epilincomycin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC/UHPLC analysis of lincomycin and 7-epilincomycin.

Question: Why are my lincomycin and 7-epilincomycin peaks not separating?

Answer:

Co-elution of lincomycin and its epimer is a common challenge due to their structural similarity. The resolution is highly dependent on the selectivity of your chromatographic system. Here are the primary factors to investigate:

  • Mobile Phase Composition: The pH and organic modifier concentration of the mobile phase are critical for separating these epimers.

  • Stationary Phase Chemistry: A standard C18 column may not always provide sufficient selectivity.

  • Temperature: Column temperature can influence the interaction kinetics between the analytes and the stationary phase.

Troubleshooting Workflow

The following workflow provides a systematic approach to improving the resolution between lincomycin and 7-epilincomycin.

G start Poor or No Resolution of Lincomycin and 7-Epilincomycin check_mp Step 1: Adjust Mobile Phase pH Is pH between 2.5 and 6.0? start->check_mp adjust_ph Adjust pH with phosphoric acid or ammonium hydroxide (B78521) to optimize. Target pH 2.5-3.0 or ~6.0. check_mp->adjust_ph No check_organic Step 2: Modify Organic Ratio Is acetonitrile (B52724) concentration optimal? check_mp->check_organic Yes adjust_ph->check_organic adjust_organic Decrease acetonitrile percentage in increments of 1-2% to increase retention and improve separation. check_organic->adjust_organic No check_column Step 3: Evaluate Stationary Phase Are you using a standard C18 column? check_organic->check_column Yes adjust_organic->check_column change_column Consider a different stationary phase: - Phenyl-Hexyl for alternative selectivity - High-purity silica (B1680970) C18 with low silanol (B1196071) activity check_column->change_column Yes check_temp Step 4: Adjust Temperature Is the column temperature controlled? check_column->check_temp No change_column->check_temp adjust_temp Optimize column temperature. Try reducing from 30°C to 25°C or increasing towards 40°C. check_temp->adjust_temp No success Resolution Achieved check_temp->success Yes adjust_temp->success G cluster_0 Mobile Phase pH cluster_1 Analyte (Lincomycin) cluster_2 Stationary Phase (Silica) Low pH (2.5-3.5) Low pH (2.5-3.5) Protonated (Cationic) Protonated (Cationic) Low pH (2.5-3.5)->Protonated (Cationic) Protonated Silanols (Neutral) Protonated Silanols (Neutral) Low pH (2.5-3.5)->Protonated Silanols (Neutral) High pH (>6.0) High pH (>6.0) High pH (>6.0)->Protonated (Cationic) Deprotonated Silanols (Anionic) Deprotonated Silanols (Anionic) High pH (>6.0)->Deprotonated Silanols (Anionic) Protonated (Cationic)->Protonated Silanols (Neutral) Good Peak Shape Protonated (Cationic)->Deprotonated Silanols (Anionic) Risk of Peak Tailing

Technical Support Center: HPLC Analysis of 7-Epi Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the HPLC analysis of 7-Epi lincomycin (B1675468), with a specific focus on improving peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for 7-Epi lincomycin?

Peak tailing for 7-Epi lincomycin, an amine-containing basic compound, is primarily caused by secondary interactions between the positively charged analyte and negatively charged, ionized residual silanol (B1196071) groups on the surface of silica-based reversed-phase columns (e.g., C18).[1][2] This interaction is a common cause of peak tailing for basic analytes.

Q2: How does mobile phase pH affect the peak shape of 7-Epi lincomycin?

Mobile phase pH is a critical factor influencing peak shape.[3][4] For basic compounds like 7-Epi lincomycin, using a low pH mobile phase (typically pH 2.5-3.5) is highly effective.[5] At low pH, residual silanol groups on the stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated basic analyte, which leads to more symmetrical, sharper peaks.[4]

Q3: What role do mobile phase additives play in improving peak shape?

Mobile phase additives can significantly improve peak shape by minimizing undesirable analyte-stationary phase interactions.[6]

  • Acidic Additives: Small amounts of acids like trifluoroacetic acid (TFA) or formic acid help to keep the silanol groups protonated.[7]

  • Competing Bases: Additives like triethylamine (B128534) (TEA) act as "competing bases." They have a strong affinity for the active silanol sites and effectively shield the analyte from these secondary interactions.[8]

Q4: My peak shape is still poor after optimizing the mobile phase. What should I check next?

If mobile phase optimization is insufficient, consider the following:

  • Column Choice: The column itself may not be ideal. Consider using a column with a highly deactivated, end-capped stationary phase or a modern column specifically designed for the analysis of basic compounds.[2][8][9]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[10][9] Try reducing the injection volume or diluting the sample.[11]

  • Injection Solvent: The sample should be dissolved in the mobile phase or a solvent weaker than the mobile phase.[9] Injecting a sample in a much stronger solvent can cause significant peak shape problems.[11]

  • Extra-Column Effects: Issues like excessive tubing length, loose fittings, or a large detector cell volume can contribute to peak broadening.[10]

Troubleshooting Guide: Poor Peak Shape

This guide provides a systematic approach to diagnosing and resolving poor peak shape for 7-Epi lincomycin.

Problem: Peak Tailing or Asymmetry (Tailing Factor > 1.5)

G

Mechanism of Peak Tailing and Solutions

G

Data Presentation: Comparative HPLC Methods

The following table summarizes various published HPLC methods used for the analysis of lincomycin, which can be adapted for 7-Epi lincomycin.

ParameterMethod 1[5]Method 2[12][13]Method 3[14]
Column ZORBAX SB-C18 (4.6 x 75 mm, 3.5 µm)RP-C18 (4.0 x 250 mm, 5 µm)Inertsil ODS C-18 (4.6 x 250 mm, 5 µm)
Mobile Phase 0.023 M Orthophosphoric acid : Acetonitrile (67:33, v/v)Gradient of Acetonitrile and Phosphate bufferMethanol : Acetonitrile : 1% OPA (10:65:25, v/v/v)
pH 2.3 6.0 Not specified (acidic due to OPA)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 210 nm220 nm258 nm
Temperature AmbientAmbientAmbient
Tailing Factor Not SpecifiedLincomycin: 0.65Not Specified

Note: OPA refers to Orthophosphoric Acid.

Experimental Protocols

This section provides a detailed methodology for a recommended starting point for improving the peak shape of 7-Epi lincomycin, based on established principles for analyzing basic compounds.

Recommended Protocol: Low pH Reversed-Phase HPLC

This method utilizes a low pH mobile phase to suppress silanol interactions, a proven strategy for improving the peak shape of basic compounds.[5][10]

1. Materials and Reagents:

  • HPLC grade acetonitrile

  • HPLC grade water

  • Orthophosphoric acid (85%)

  • 7-Epi lincomycin reference standard

  • Sample containing 7-Epi lincomycin

2. Mobile Phase Preparation (pH 2.3):

  • Prepare the aqueous component: Add approximately 1.5 mL of 85% orthophosphoric acid to 1000 mL of HPLC grade water to create a concentration of roughly 0.023 M.[5]

  • Confirm and adjust the pH of the aqueous solution to 2.3 using diluted phosphoric acid or a suitable base if necessary.

  • The final mobile phase is a mixture of the pH 2.3 aqueous solution and acetonitrile. A typical starting ratio is 67:33 (aqueous:acetonitrile, v/v).[5]

  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly using sonication or vacuum degassing.[14]

3. Chromatographic Conditions:

  • Column: ZORBAX SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent modern, end-capped C18 column.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.[5]

  • Injection Volume: 10-20 µL (optimize to avoid overload).

4. Sample Preparation:

  • Accurately weigh and dissolve the 7-Epi lincomycin reference standard and sample in the mobile phase to a suitable concentration (e.g., 0.1 - 1.0 mg/mL).

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. System Suitability and Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform replicate injections (n=5) of the standard solution.

  • Verify system suitability parameters: The tailing factor for the 7-Epi lincomycin peak should ideally be ≤ 1.5, and the relative standard deviation (RSD) for peak area should be ≤ 2.0%.

  • Once system suitability is established, proceed with the analysis of samples.

References

Technical Support Center: Lincomycin Degradation and Epimer Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lincomycin (B1675468). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of lincomycin, with a specific focus on the potential for epimer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of lincomycin?

Lincomycin is susceptible to degradation under various conditions, primarily through hydrolysis and oxidation. The degradation of lincomycin generally follows first-order kinetics. Key factors influencing its stability include pH, temperature, and the presence of oxidizing agents.

  • pH: Lincomycin is most stable in solutions with a pH around 4.[1] It exhibits increased degradation in both acidic and basic conditions. Acid-catalyzed degradation occurs at low pH values (e.g., pH 2), while base-catalyzed hydrolysis is observed at higher pHs.[1]

  • Temperature: Elevated temperatures accelerate the degradation of lincomycin.[2] Thermal degradation is a significant factor to consider during manufacturing, storage, and experimental procedures.

  • Oxidation: Lincomycin is rapidly degraded by oxidizing agents such as hydrogen peroxide.[1][3] The primary sites of oxidation are the sulfur atom, leading to the formation of lincomycin sulfoxide (B87167) and lincomycin sulfone.[3]

Q2: What are the known epimers of lincomycin?

The two primary epimers of lincomycin mentioned in the literature are:

  • 7-epilincomycin: This epimer differs from lincomycin in the stereochemistry at the C-7 position of the amino-octose sugar moiety. It is a known impurity that can form during the biosynthesis of lincomycin.

  • Lincomycin α-Amide Epimer (Lincomycin (2R)-Epimer): This epimer has a different stereochemical configuration at the C-2 position of the pyrrolidine (B122466) ring, which is part of the amino acid moiety. This epimer has been noted to potentially arise during the synthesis process.[4]

Q3: Can lincomycin epimerize during degradation under stress conditions?

While 7-epilincomycin is a known biosynthetic impurity, the literature does not extensively describe its formation as a degradation product in solution under common stress conditions (acid, base, heat, or oxidation). However, the potential for epimerization, particularly at the α-carbon of the amide group under certain conditions, cannot be entirely ruled out. Researchers encountering unexpected peaks during stability studies of lincomycin should consider the possibility of epimer formation.

Q4: How can I detect and quantify lincomycin and its epimers in my samples?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for separating and quantifying lincomycin from its degradation products and epimers. A reversed-phase HPLC method using a C18 column with UV detection is typically employed. It is crucial to use a method that is validated for its ability to resolve lincomycin from 7-epilincomycin and other potential impurities.

Troubleshooting Guide

IssuePossible CauseRecommended Action
An unknown peak appears close to the lincomycin peak in my chromatogram after sample processing. This could be an epimer of lincomycin (e.g., 7-epilincomycin) or another degradation product.1. Confirm the identity of the peak by using a reference standard for 7-epilincomycin if available.2. Perform co-elution studies by spiking your sample with a known lincomycin epimer standard.3. Utilize mass spectrometry (LC-MS) to determine the mass-to-charge ratio of the unknown peak. Epimers will have the same mass as lincomycin.
I am observing a loss of lincomycin potency in my formulation over time, but no significant degradation peaks are visible. The degradation products might not have a chromophore for UV detection at the wavelength being used, or they may be co-eluting with the lincomycin peak. It is also possible that epimerization is occurring, and the epimer has a different biological activity but similar UV absorbance.1. Review your HPLC method to ensure it is capable of separating all potential degradation products and epimers.2. Employ a mass spectrometer (LC-MS) to detect non-chromophoric degradation products.3. If epimerization is suspected, use a validated HPLC method specifically designed to separate lincomycin from its epimers.
My lincomycin solution is rapidly degrading when exposed to light. Lincomycin is known to be sensitive to UV light, which can accelerate its degradation.[2]1. Protect lincomycin solutions from light by using amber vials or covering containers with aluminum foil.2. Conduct photostability studies as per ICH guidelines to understand the impact of light on your specific formulation.

Data Presentation

Table 1: Stability of Lincomycin Hydrochloride under Different pH Conditions at 80°C

pHFirst-Order Rate Constant (k)Calculated Shelf-Life (t₉₀) in days
2.0Data not explicitly provided, but noted as least stable0.38
3.1Data not explicitly provided-
4.0Data not explicitly provided, but noted as most stable4.59
6.1Data not explicitly provided-
8.0Data not explicitly provided-
Data adapted from stability studies of lincomycin hydrochloride.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of Lincomycin

This protocol outlines a general procedure for conducting forced degradation studies on lincomycin to identify potential degradation products, including epimers.

1. Materials:

  • Lincomycin hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

2. Procedure:

  • Acid Degradation: Dissolve lincomycin in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at 60°C for a specified period (e.g., 24, 48, 72 hours). Neutralize a sample with 0.1 M NaOH before HPLC analysis.

  • Base Degradation: Dissolve lincomycin in 0.1 M NaOH to a known concentration. Incubate at 60°C for a specified period. Neutralize a sample with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve lincomycin in 3% H₂O₂ to a known concentration. Store at room temperature and analyze at various time points (e.g., 1, 2, 4, 8 hours).

  • Thermal Degradation: Dissolve lincomycin in high-purity water to a known concentration. Incubate at a high temperature (e.g., 80°C) for a specified period.

  • HPLC Analysis: Analyze the stressed samples alongside a non-degraded control sample using a validated HPLC method capable of separating lincomycin from its known impurities and epimers.

Protocol 2: HPLC Method for the Separation of Lincomycin and 7-Epilincomycin

This method is designed to resolve lincomycin from its C-7 epimer.

1. Chromatographic Conditions:

  • Column: Base-deactivated C18 column (e.g., Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH). The exact composition should be optimized for your system.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 45°C

  • Injection Volume: 20 µL

2. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a final concentration within the linear range of the assay.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualizations

Lincomycin_Degradation_Pathways cluster_degradation Degradation Conditions cluster_products Degradation Products Lincomycin Lincomycin Acid Acidic Conditions (e.g., HCl) Lincomycin->Acid Hydrolysis Base Basic Conditions (e.g., NaOH) Lincomycin->Base Hydrolysis Oxidation Oxidative Stress (e.g., H₂O₂) Lincomycin->Oxidation Oxidation Heat Thermal Stress Lincomycin->Heat Accelerated Degradation Hydrolysis_Products Hydrolysis Products Acid->Hydrolysis_Products Base->Hydrolysis_Products Lincomycin_Sulfoxide Lincomycin Sulfoxide Oxidation->Lincomycin_Sulfoxide Lincomycin_Sulfone Lincomycin Sulfone Oxidation->Lincomycin_Sulfone Other_Degradants Other Degradants Heat->Other_Degradants Lincomycin_Sulfoxide->Oxidation Further Oxidation

Caption: General degradation pathways of lincomycin under various stress conditions.

Lincomycin_Epimer_Formation cluster_process Potential Formation Pathways Lincomycin Lincomycin (S-configuration at C-7) Degradation Degradation (Hypothesized) Lincomycin->Degradation Epilincomycin 7-epilincomycin (R-configuration at C-7) Biosynthesis Biosynthesis Biosynthesis->Epilincomycin Known Impurity Degradation->Epilincomycin Potential Pathway

Caption: Relationship between lincomycin and its 7-epimer, highlighting known and potential formation pathways.

Experimental_Workflow cluster_analysis Data Analysis start Start: Lincomycin Sample stress Apply Stress Conditions (Acid, Base, Heat, Oxidation, Light) start->stress hplc HPLC Analysis (Reversed-Phase C18) stress->hplc peak_id Peak Identification hplc->peak_id compare Compare to Control peak_id->compare mass_spec LC-MS for Mass Confirmation peak_id->mass_spec ref_std Compare to Reference Standards (Lincomycin, Epimers) peak_id->ref_std end End: Characterize Degradation Profile compare->end mass_spec->end ref_std->end

Caption: A logical workflow for investigating lincomycin degradation and identifying potential epimers.

References

Technical Support Center: Lincomycin Stability and Epimerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the epimerization of lincomycin (B1675468) during storage.

Troubleshooting Guides

Issue: Unexpected Loss of Lincomycin Potency in Stored Samples

Possible Cause: Degradation of lincomycin, potentially including epimerization to epilincomycin (B601509), which has reduced biological activity.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Temperature: Confirm that the lincomycin (powder or solution) has been consistently stored at the recommended temperature. For long-term storage of lincomycin powder, a temperature of 2-8°C is recommended.[1] Solutions are more stable at controlled room temperature (20-25°C) for shorter periods.[2]

    • pH of Solutions: If working with lincomycin solutions, measure the pH. Lincomycin is most stable at a pH of approximately 4.[3][4][5][6] Deviation from this pH can accelerate degradation.

    • Light Exposure: Ensure samples have been protected from light.[7]

  • Analytical Assessment:

    • Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to analyze the sample. This method should be able to separate lincomycin from its potential degradation products, including its epimer.

    • Quantify the amount of remaining lincomycin and check for the presence of new peaks that could correspond to epilincomycin or other degradants.

  • Corrective Actions:

    • If storage conditions were suboptimal, discard the affected samples and obtain a fresh batch of lincomycin.

    • For future storage, strictly adhere to the recommended temperature and pH conditions.

    • For solutions, use a buffer system to maintain the pH around 4.

Issue: Appearance of an Unidentified Peak During HPLC Analysis of Lincomycin

Possible Cause: Formation of lincomycin epimers or other degradation products.

Troubleshooting Steps:

  • Review Chromatographic Method:

    • Ensure your HPLC method is capable of resolving lincomycin from its known impurities and degradation products. Several validated HPLC methods for lincomycin analysis have been published.[8]

  • Investigate Sample History:

    • Review the storage history of the sample (temperature, pH, duration). Exposure to high temperatures or alkaline pH is known to cause degradation.[9][10]

  • Peak Identification:

    • If a reference standard for epilincomycin is available, run it to compare retention times.

    • Alternatively, mass spectrometry (LC-MS) can be used to identify the mass of the unknown peak. Epilincomycin will have the same mass as lincomycin.

  • Preventative Measures:

    • Implement the recommended storage conditions to minimize further degradation.

    • If preparing solutions, do so fresh and use a pH 4 buffer.

Frequently Asked Questions (FAQs)

Q1: What is lincomycin epimerization?

A1: Lincomycin epimerization is a chemical process where the stereochemistry at one of the chiral centers in the lincomycin molecule is inverted, leading to the formation of an epimer, most notably epilincomycin (at the C-7 position). This structural change can significantly impact the biological activity of the antibiotic.

Q2: What are the main factors that cause lincomycin epimerization during storage?

A2: The primary factors that contribute to the degradation of lincomycin, including potential epimerization, are:

  • pH: Lincomycin is most stable in acidic conditions, with an optimal pH of around 4.[3][4][5][6] It is unstable in alkaline conditions, which can accelerate degradation.[9][10]

  • Temperature: Higher temperatures increase the rate of degradation.[9][10] For solid lincomycin, storage at 2-8°C is recommended.[1]

  • Oxidizing Agents: Lincomycin degrades rapidly in the presence of oxidizing agents like hydrogen peroxide.[3][4][5][6]

Q3: How can I prevent the epimerization of lincomycin in my experiments?

A3: To minimize epimerization:

  • Solid Form: Store lincomycin hydrochloride powder in a cool, dry, and dark place, ideally between 2-8°C.[1][7]

  • Solutions:

    • Prepare solutions fresh whenever possible.

    • If solutions need to be stored, use a buffer to maintain the pH at approximately 4.[3][4][5][6]

    • Store solutions at controlled room temperature (20-25°C) for short periods or refrigerate for longer stability.[2]

    • Protect solutions from light.[7]

Q4: How can I detect and quantify lincomycin and its epimer?

A4: A validated stability-indicating HPLC method is the most common and reliable way to separate and quantify lincomycin and its epimers. The method should be able to resolve the peaks of both compounds, allowing for accurate measurement of their respective concentrations.

Data Presentation

Table 1: Effect of pH on the Stability of Lincomycin Hydrochloride at 80°C

pHFirst-Order Rate Constant (k) (hours⁻¹)Calculated Shelf-Life (t₉₀) (days)
2.00.01140.38
3.10.00361.21
4.00.00104.59
6.10.00123.63
8.00.00182.42

Data adapted from stability studies of lincomycin hydrochloride.[3]

Table 2: Recommended Storage Conditions for Lincomycin

FormulationStorage TemperaturepH (for solutions)Light Protection
Solid Powder2-8°CN/ARecommended
Aqueous Solution20-25°C (short-term)~4Recommended

Experimental Protocols

Protocol 1: Preparation of a pH-Stabilized Lincomycin Stock Solution
  • Materials:

    • Lincomycin hydrochloride powder

    • Sterile, purified water

    • Citrate (B86180) buffer (pH 4.0)

    • Sterile volumetric flasks

    • Sterile filters (0.22 µm)

  • Procedure:

    • Accurately weigh the required amount of lincomycin hydrochloride powder.

    • Dissolve the powder in a minimal amount of sterile, purified water in a sterile volumetric flask.

    • Add citrate buffer (pH 4.0) to the flask to reach the final desired volume.

    • Mix thoroughly until the lincomycin is completely dissolved.

    • Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile container.

    • Store the solution in a dark place at the recommended temperature.

Protocol 2: HPLC Method for the Analysis of Lincomycin and its Degradation Products

This is a general example of an HPLC method. The specific parameters may need to be optimized for your system and requirements.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A gradient or isocratic mixture of a suitable buffer (e.g., phosphate (B84403) buffer at pH 6) and an organic solvent (e.g., acetonitrile).[8]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

  • Sample Preparation:

    • Dilute the lincomycin sample to a suitable concentration within the linear range of the assay using the mobile phase as the diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peaks corresponding to lincomycin and any degradation products by comparing their retention times with those of reference standards.

    • Quantify the amount of each compound using a calibration curve prepared from reference standards.

Visualizations

Epimerization_Factors cluster_factors Factors Influencing Epimerization cluster_lincomycin Lincomycin State High_Temperature High Temperature (> 25°C) Lincomycin Lincomycin (Active) High_Temperature->Lincomycin Accelerates Alkaline_pH Alkaline pH (pH > 7) Alkaline_pH->Lincomycin Promotes Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Lincomycin Induces Epilincomycin Epilincomycin (Less Active) Lincomycin->Epilincomycin Epimerization Prevention_Workflow cluster_storage Storage Strategy cluster_analysis Quality Control Start Lincomycin Sample Decision Solid or Solution? Start->Decision Solid_Storage Store at 2-8°C Protect from light Decision->Solid_Storage Solid Solution_Prep Prepare in pH 4 Buffer Decision->Solution_Prep Solution Analysis Analyze via Stability-Indicating HPLC Method Solid_Storage->Analysis Solution_Storage Store at 20-25°C (short-term) Protect from light Solution_Prep->Solution_Storage Solution_Storage->Analysis Result Quantify Lincomycin & Epimer Analysis->Result

References

Technical Support Center: Troubleshooting Matrix Effects in 7-Epi Lincomycin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 7-Epi lincomycin (B1675468).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my 7-Epi lincomycin analysis?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of 7-Epi lincomycin, these effects can lead to either ion suppression or enhancement, causing inaccurate and imprecise quantification.[3][4] This interference can compromise the reliability of pharmacokinetic, toxicokinetic, and other critical studies.

Q2: What are the common causes of matrix effects in bioanalysis?

A2: Matrix effects are typically caused by endogenous or exogenous substances present in the biological sample. Common sources include:

  • Endogenous compounds: Phospholipids, salts, proteins, and lipids are major contributors to matrix effects.[3][4]

  • Exogenous compounds: Dosing vehicles, metabolites, and co-administered drugs can also interfere with the ionization of 7-Epi lincomycin.[3]

Q3: How can I determine if my 7-Epi lincomycin assay is experiencing matrix effects?

A3: Two primary methods are used to assess matrix effects:

  • Post-column infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6]

  • Post-extraction spike analysis: This quantitative approach compares the response of an analyte in a clean solvent to its response in a spiked, extracted blank matrix.[7][8]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in 7-Epi lincomycin quantification.

This issue often points to unaddressed matrix effects. The following troubleshooting workflow can help identify and mitigate the problem.

cluster_0 Troubleshooting Workflow for Poor Reproducibility A Start: Poor Reproducibility Observed B Step 1: Evaluate Matrix Effects (Post-Extraction Spike Analysis) A->B C Is Matrix Effect > 15%? B->C D Step 2: Optimize Sample Preparation C->D Yes I No Significant Matrix Effect Detected. Investigate other sources of variability (e.g., instrument performance, standard preparation). C->I No E Step 3: Refine Chromatographic Conditions D->E F Step 4: Implement Stable Isotope-Labeled Internal Standard (SIL-IS) E->F G Step 5: Re-validate Assay F->G H End: Assay Meets Acceptance Criteria G->H

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Troubleshooting Steps:

Step 1: Quantify the Matrix Effect

  • Protocol: Perform a post-extraction spike analysis.

    • Prepare a neat solution of 7-Epi lincomycin and its internal standard (IS) in a clean solvent.

    • Extract a blank biological matrix (e.g., plasma, urine).

    • Spike the extracted blank matrix with 7-Epi lincomycin and IS at the same concentration as the neat solution.

    • Analyze both the neat and spiked samples via LC-MS/MS.

    • Calculate the matrix factor (MF) using the following formula:

      • MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

    • The matrix effect is then calculated as:

      • Matrix Effect (%) = (1 - MF) x 100

  • Interpretation: A matrix effect greater than 15% is generally considered significant and requires mitigation.

Step 2: Optimize Sample Preparation

The goal is to remove interfering matrix components before analysis. Consider the following techniques:

  • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.[8]

  • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interfering compounds.[4]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Recovery (%)Typical Matrix Effect Reduction (%)AdvantagesDisadvantages
Protein Precipitation (PPT)85-10510-30Fast, simple, inexpensiveLess effective at removing phospholipids
Liquid-Liquid Extraction (LLE)70-9530-60Good for removing highly polar and non-polar interferencesCan be labor-intensive, may have emulsion issues
Solid-Phase Extraction (SPE)80-11060-95Highly selective, excellent cleanup, amenable to automationMore expensive, requires method development

Step 3: Refine Chromatographic Conditions

  • Objective: To achieve chromatographic separation between 7-Epi lincomycin and co-eluting matrix components.

  • Strategies:

    • Modify the mobile phase gradient: A shallower gradient can improve resolution.

    • Change the stationary phase: A different column chemistry (e.g., C18, HILIC) may provide better separation.

    • Adjust the flow rate: Lower flow rates can sometimes reduce ion suppression.

Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)

  • A SIL-IS is the most effective way to compensate for matrix effects.[9] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate correction.[9] A lincomycin-d3 (B13706032) is a commercially available option that can be considered.

Issue 2: Ion Suppression Observed During Method Development

Ion suppression is a common manifestation of matrix effects. The following diagram illustrates the causes and mitigation strategies.

cluster_1 Addressing Ion Suppression A Ion Suppression Detected B Identify Source of Suppression (Post-Column Infusion) A->B C Optimize Sample Cleanup (SPE, LLE) B->C D Modify Chromatography (Change Gradient, Column) B->D F Matrix-Matched Calibrators B->F E Use a SIL-IS C->E D->E G Successful Mitigation E->G F->G

Caption: Strategies to mitigate ion suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects
  • System Setup:

    • Infuse a standard solution of 7-Epi lincomycin at a constant flow rate into the LC eluent stream post-column using a T-fitting.

    • Monitor the stable signal of the infused analyte using the mass spectrometer.

  • Injection:

    • Inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused 7-Epi lincomycin. Any deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Pre-treat 100 µL of the biological sample (e.g., plasma) with 200 µL of 4% phosphoric acid in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

This technical support guide provides a framework for identifying, understanding, and mitigating matrix effects in the analysis of 7-Epi lincomycin. By systematically applying these troubleshooting strategies and experimental protocols, researchers can develop robust and reliable bioanalytical methods.

References

Technical Support Center: Optimization of Mobile Phase for Lincomycin Epimer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of lincomycin (B1675468) and its epimers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most critical parameter in the mobile phase for separating lincomycin and its epimer?

A1: The pH of the aqueous portion of the mobile phase is a critical parameter. Lincomycin's retention time has been observed to increase with a higher buffer pH[1]. The optimal pH is often a balance to achieve sufficient retention and good peak shape. For instance, a reversed-phase liquid chromatography method for the separation of clindamycin (B1669177) from its related substances, including epimers, successfully utilized a phosphate (B84403) buffer adjusted to pH 6.0[2][3]. In another study, the greatest stability for lincomycin was found near pH 4[4][5]. Therefore, careful optimization of the mobile phase pH is essential for successful epimer separation.

Q2: I am observing poor resolution between lincomycin and its epimer. What should I try?

A2: Poor resolution can be addressed by several adjustments to the mobile phase and other chromatographic conditions:

  • Adjust the organic modifier concentration: Decreasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase generally increases retention times and can improve the resolution between closely eluting peaks like epimers[1].

  • Modify the mobile phase pH: As mentioned, pH significantly impacts the retention of lincomycin. Systematically varying the pH of the buffer can alter the selectivity between the epimers.

  • Change the buffer salt or concentration: The type and concentration of the buffer salt can influence peak shape and resolution. For example, phosphate and ammonium (B1175870) acetate (B1210297) buffers have been used successfully[2][6]. Increasing the buffer concentration can sometimes lead to better peak shapes[1].

  • Consider a different organic modifier: While acetonitrile is common, methanol (B129727) can offer different selectivity for certain compounds. Trying a mobile phase with methanol instead of, or in combination with, acetonitrile could be beneficial.

  • Lower the flow rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

Q3: My peak shapes for lincomycin and its epimer are poor (e.g., tailing or fronting). How can I improve them?

A3: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Optimize mobile phase pH: Ensure the pH is in a range where the analytes are in a single ionic form. A study on lincomycin showed that while the tailing factor was minimally affected by pH in the 7.5-9.5 range, the column efficiency significantly increased up to pH 9.0[7].

  • Adjust buffer concentration: A higher buffer concentration (e.g., 30 mM phosphate buffer) has been shown to improve the peak shape for related compounds[1].

  • Use a suitable column: Ensure you are using a high-quality, well-maintained reversed-phase column, such as a C18.

Q4: My retention times are too long. How can I reduce the analysis time without sacrificing separation?

A4: To shorten the analysis time:

  • Increase the organic modifier concentration: Gradually increasing the percentage of acetonitrile or methanol will decrease retention times[1].

  • Increase the column temperature: Operating at a higher column temperature (e.g., 45 °C) can reduce the viscosity of the mobile phase, leading to shorter retention times and sometimes improved peak shapes[1][2].

  • Increase the flow rate: A higher flow rate will proportionally decrease the retention time, but be mindful that this can also reduce resolution.

  • Consider gradient elution: If you have a complex sample matrix, a gradient elution, where the mobile phase composition is changed over time, can help to elute strongly retained compounds faster without compromising the separation of early eluting peaks[3][8].

Data Presentation

Table 1: Summary of Mobile Phase Compositions for Lincomycin and Related Compound Separations

AnalytesMobile Phase CompositionpHColumnFlow Rate (mL/min)Detection Wavelength (nm)Reference
Clindamycin, 7-epiclindamycin, lincomycin, 7-epilincomycinAcetonitrile : Phosphate buffer : Water (35:40:25, v/v/v)6.0Hypersil ODS, 5 µm, 250 x 4.6 mm1.0210[2]
Lincomycin, 7-EpilincomycinAcetonitrile : 0.01M Ammonium Acetate (50:50, v/v)Not SpecifiedNot Specified0.8210[6]
LincomycinMethanol : Acetonitrile : 1% Orthophosphoric Acid (10:65:25, v/v/v)Not SpecifiedInertsil ODS C-18, 5µm, 250 x 4.6mm1.0258[9]
Lincomycin0.023 M Orthophosphoric acid : Acetonitrile (67:33, v/v)2.3RP-C181.0210[10]
Lincomycin, Polymyxin, VancomycinGradient with A: Acetonitrile : 30 mM Phosphate Buffer (5:95, v/v) and B: Acetonitrile : 30 mM Phosphate Buffer (50:50, v/v)2.0Kinetex EVO C18, 2.6 µm, 150 x 4.6 mm1.0210[1][8]
Lincomycin, SpectinomycinGradient with Acetonitrile and Phosphate buffer6.0RP-C18, 5 µm, 250 mm x 4.0 mm1.0220[3]

Experimental Protocols

Protocol 1: Isocratic Separation of Lincomycin and its Epimer (Based on literature for related compounds)

This protocol is a starting point for developing a method for separating lincomycin and its epimer.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a phosphate buffer by dissolving an appropriate amount of monobasic potassium phosphate in HPLC-grade water to a final concentration of 25 mM.

    • Adjust the pH of the buffer to 6.0 using a dilute solution of potassium hydroxide (B78521) or phosphoric acid.

    • The mobile phase consists of a mixture of acetonitrile, the prepared phosphate buffer, and water in a ratio of 35:40:25 (v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45 °C[2].

    • Injection Volume: 20 µL.

    • Detection: UV at 210 nm[2].

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard solution containing both lincomycin and its epimer to determine their retention times and resolution.

    • Inject the sample solution.

Protocol 2: Gradient Separation for Lincomycin and Related Substances

This protocol is suitable for more complex samples or when a shorter analysis time is desired.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: A mixture of acetonitrile and 30 mM phosphate buffer (pH 2.0) in a 5:95 (v/v) ratio[8].

    • Mobile Phase B: A mixture of acetonitrile and 30 mM phosphate buffer (pH 2.0) in a 50:50 (v/v) ratio[8].

    • Filter both mobile phases through a 0.45 µm membrane filter and degas.

  • HPLC System Parameters:

    • Flow Rate: 1.0 mL/min[8].

    • Column Temperature: 45 °C[1][8].

    • Injection Volume: 20 µL[8].

    • Detection: UV at 210 nm[1][8].

    • Gradient Program:

      • 0-8 min: 100% A

      • 8-11 min: Linear gradient to 15% B

      • 11-15 min: Hold at 15% B

      • 15-17 min: Linear gradient to 100% B

      • Followed by a re-equilibration step at 100% A.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition (100% A).

    • Inject a standard or sample solution and run the gradient program.

Mandatory Visualization

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision io io issue issue start Start: Define Separation Goal (e.g., Baseline resolution of epimers) initial_conditions Select Initial Conditions (Column, Mobile Phase A/B) start->initial_conditions run_experiment Run Initial Experiment initial_conditions->run_experiment evaluate_results Evaluate Chromatogram (Resolution, Peak Shape, Retention) run_experiment->evaluate_results resolution_check Resolution Adequate? evaluate_results->resolution_check peak_shape_check Peak Shape Good? resolution_check->peak_shape_check Yes poor_resolution Issue: Poor Resolution resolution_check->poor_resolution No retention_check Retention Time Optimal? peak_shape_check->retention_check Yes bad_peak_shape Issue: Peak Tailing/Fronting peak_shape_check->bad_peak_shape No end End: Final Method Achieved retention_check->end Yes long_retention Issue: Long Retention Time retention_check->long_retention No optimize_organic Adjust Organic Modifier % optimize_organic->run_experiment optimize_ph Adjust Mobile Phase pH optimize_ph->run_experiment optimize_temp_flow Adjust Temperature / Flow Rate optimize_temp_flow->run_experiment poor_resolution->optimize_organic bad_peak_shape->optimize_ph long_retention->optimize_temp_flow

Caption: Workflow for the systematic optimization of mobile phase parameters.

Troubleshooting_Logic problem problem cause cause solution solution p1 Problem: Poor Resolution c1a Insufficient Selectivity p1->c1a c1b Low Efficiency p1->c1b s1a Adjust pH c1a->s1a s1b Change Organic Modifier % c1a->s1b s1c Lower Flow Rate c1b->s1c p2 Problem: Peak Tailing c2a Secondary Silanol Interactions p2->c2a c2b Mobile Phase pH Incorrect p2->c2b s2b Increase Buffer Concentration c2a->s2b s2a Adjust pH to suppress ionization c2b->s2a p3 Problem: Long Run Time c3a Strong Analyte Retention p3->c3a s3a Increase Organic Modifier % c3a->s3a s3b Increase Column Temperature c3a->s3b s3c Use Gradient Elution c3a->s3c

Caption: Logical relationships for troubleshooting common HPLC separation issues.

References

Technical Support Center: Chromatographic Separation of Lincomycin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical and preparative separation of lincomycin (B1675468) isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of lincomycin and its related substances.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers or related substances of lincomycin that I should be aware of during separation?

A1: The most common and critical related substances to separate from lincomycin (Lincomycin A) are Lincomycin B and 7-epilincomycin .[1] These compounds are structurally very similar to lincomycin, making their separation challenging. Lincomycin B is a structural isomer, while 7-epilincomycin is a stereoisomer (an epimer), differing in the spatial arrangement at a single chiral center.[1][2]

Q2: What is the most common type of HPLC column for separating lincomycin isomers?

A2: Reverse-phase (RP) columns, particularly C18 (octadecyl-silica) phases, are the most frequently used stationary phases for the separation of lincomycin and its related compounds.[3][4][5] However, for particularly difficult separations, especially involving stereoisomers like 7-epilincomycin, other column chemistries may offer better selectivity. These can include:

  • Phenyl Phases: Offer different selectivity for aromatic compounds.[6]

  • Mixed-Mode Chromatography (MMC): These columns utilize multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), which can be highly effective for separating polar and charged molecules like antibiotics and their isomers.[7][8][9]

  • Chiral Stationary Phases (CSPs): For separating enantiomers or epimers, a CSP is often necessary. Macrocyclic antibiotic-based columns (e.g., vancomycin (B549263) or teicoplanin phases) are a well-established class of CSPs used for separating a wide range of chiral molecules.[10][11][12]

Q3: My resolution between lincomycin A and lincomycin B is poor. How can I improve it?

A3: Poor resolution between closely related isomers like lincomycin A and B is a common issue. Here are several parameters to investigate:

  • Mobile Phase Composition: The percentage of the organic modifier (typically acetonitrile) in the mobile phase has a significant influence on the selectivity between lincomycin B and lincomycin.[1] Systematically varying the organic content is the first step.

  • Ion-Pairing Reagents: The use of an ion-pairing reagent, such as methanesulfonic acid (MSA), is often necessary for good resolution and peak shape.[1] The concentration of this reagent can be optimized.

  • pH of the Mobile Phase: Adjusting the pH can alter the ionization state of the analytes and their interaction with the stationary phase, thereby affecting selectivity.

  • Column Temperature: Lowering the column temperature can sometimes improve the separation of isomers.[13]

  • Column Chemistry: If mobile phase optimization is insufficient, switching to a different column chemistry (e.g., a phenyl or a mixed-mode column) may provide the necessary selectivity.

Q4: I'm observing significant peak tailing for my lincomycin peaks. What causes this and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the basic amine groups in lincomycin and active silanol (B1196071) groups on the silica (B1680970) surface of the HPLC column. To mitigate this:

  • Use a Base-Deactivated (BDS) Column: Modern columns, often labeled "BDS" or "end-capped," have fewer free silanol groups and are designed to reduce tailing for basic compounds.[1]

  • Adjust Mobile Phase pH: Operating at a low pH (e.g., 2.5-4.0) ensures that the silanol groups are not ionized and the basic analytes carry a consistent positive charge, which can improve peak shape.[5][8]

  • Add a Competing Base: A small amount of a competing amine, like triethylamine (B128534) (TEA), can be added to the mobile phase to block the active silanol sites.

  • Check for Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.[14]

Troubleshooting Guide

This guide addresses common problems encountered during the separation of lincomycin isomers.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution 1. Inappropriate mobile phase composition (organic %, pH).2. Column chemistry lacks selectivity for the isomers.3. Gradient is too steep.4. High column temperature.1. Optimize Mobile Phase: Systematically adjust the organic modifier (acetonitrile is often preferred over methanol (B129727) for sharper peaks) concentration and pH.[1][15]2. Change Column: Try a column with different selectivity (e.g., Phenyl, Mixed-Mode, or a Chiral column for epimers).[16]3. Adjust Gradient: If using a gradient, make it shallower around the elution time of the isomers.4. Lower Temperature: Try reducing the column temperature in increments (e.g., from 40°C to 30°C).[13]
Peak Tailing 1. Secondary interactions with residual silanols on the column.2. Column overload.3. Inappropriate mobile phase pH.1. Use a Base-Deactivated Column: Employ a modern, end-capped C18 or other RP column.[1]2. Add Mobile Phase Modifier: Incorporate an acidic modifier like formic acid, phosphoric acid, or an ion-pairing reagent. A competing base can also be used.[13][17]3. Reduce Sample Load: Dilute the sample or decrease the injection volume.[14]4. Lower pH: Ensure the mobile phase pH is low enough to suppress silanol activity.
Poor or No Retention 1. Mobile phase is too strong (too much organic solvent).2. Compound is too polar for the reverse-phase column.1. Decrease Organic Content: Reduce the percentage of acetonitrile (B52724) or methanol in the mobile phase.2. Consider HILIC: For very polar compounds that are unretained in RP, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative.
Inconsistent Retention Times 1. Improper column equilibration.2. Fluctuations in mobile phase composition or temperature.3. Pump malfunction or leaks.1. Equilibrate Properly: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each run.2. Control Conditions: Use a column oven for stable temperature and prepare fresh, well-mixed, and degassed mobile phase for each analysis sequence.[14]3. System Check: Check HPLC pump pressure for stability and perform routine maintenance.

Experimental Protocols

Below are summarized methodologies derived from published literature for the separation of lincomycin isomers.

Protocol 1: Separation of Lincomycin, Lincomycin B, and 7-epilincomycin

This method is designed for the analytical separation of lincomycin from its key related substances.[1]

ParameterCondition
Column Base-deactivated C18 (BDS), 5 µm (e.g., Supelcosil LC-ABZ, Hypersil BDS C18)
Dimensions 250 x 4.6 mm
Mobile Phase Varies based on optimization; typically a mixture of aqueous buffer with an ion-pairing reagent (e.g., methanesulfonic acid) and acetonitrile. The selectivity is highly influenced by the percentage of both acetonitrile and the ion-pairing reagent.
Flow Rate 1.0 mL/min (typical)
Temperature 45°C
Detection UV at 210 nm
Injection Volume 20 µL
Protocol 2: Preparative Separation of Lincomycin B

This method is adapted from a patent for isolating high-purity Lincomycin B.[5]

ParameterCondition
Column Phenomenex Gemini C18 (preparative scale)
Mobile Phase A 0.1% Formic Acid in Water (or aqueous HCl at pH 3.0)
Mobile Phase B Acetonitrile (or Methanol)
Elution Mode Isocratic or Gradient (specific percentages not detailed, requires optimization)
Flow Rate 3.0 mL/min (for the specified column dimensions)
Detection UV at 210 nm
Sample Prep Dissolve lincomycin HCl in water to a concentration of ~350 mg/mL
Collection Collect the fraction corresponding to the Lincomycin B peak (e.g., reported between 4.0-5.8 min depending on exact conditions).

Visualizations

The following diagrams illustrate key concepts and workflows for separating lincomycin isomers.

Troubleshooting_Workflow cluster_start Initial Observation cluster_mobile_phase Step 1: Mobile Phase Optimization cluster_conditions Step 2: Physical Conditions cluster_column Step 3: Stationary Phase cluster_end Outcome start Poor Isomer Separation (Co-elution / Poor Resolution) mp_organic Adjust % Organic Solvent (e.g., Acetonitrile) start->mp_organic Primary Adjustment mp_ph Optimize pH (e.g., 2.5 - 4.0) mp_organic->mp_ph mp_ionpair Vary Ion-Pair Reagent Concentration mp_ph->mp_ionpair cond_temp Lower Column Temperature mp_ionpair->cond_temp If resolution still poor end_node Optimized Separation mp_ionpair->end_node Success cond_flow Reduce Flow Rate cond_temp->cond_flow col_select Change Column (e.g., Phenyl, Mixed-Mode) cond_flow->col_select If still unresolved cond_flow->end_node Success col_chiral Use Chiral Column (for Epimers) col_select->col_chiral col_chiral->end_node Success

Caption: Troubleshooting workflow for improving the separation of lincomycin isomers.

Column_Selection_Logic cluster_problem Separation Challenge cluster_approaches Chromatographic Approaches cluster_isomers Target Isomers problem Separation of Lincomycin Isomers rp Reverse-Phase (RP-HPLC) Standard Approach problem->rp Start with mmc Mixed-Mode (MMC) For Enhanced Selectivity problem->mmc Consider for hilic HILIC For Highly Polar Analogs problem->hilic Alternative chiral Chiral Chromatography For Epimers/Enantiomers problem->chiral Required for linc_b Lincomycin B (Structural Isomer) rp->linc_b Often sufficient epilinc 7-epilincomycin (Stereoisomer) rp->epilinc May co-elute mmc->linc_b Improves resolution chiral->epilinc Specific for

Caption: Logic for selecting a column based on the type of lincomycin isomer.

References

Technical Support Center: Analysis of 7-Epi Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of 7-Epi lincomycin (B1675468) during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is 7-Epi lincomycin and why is it important to monitor?

A1: 7-Epi lincomycin is a stereoisomer of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis.[1] It is considered an impurity that can form during the biosynthesis of lincomycin.[2] Although it has some bactericidal activity, it is less potent than lincomycin.[3] Regulatory agencies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.

Q2: What are the main challenges in the analysis of 7-Epi lincomycin?

A2: The primary challenge is the chromatographic separation of 7-Epi lincomycin from its parent compound, lincomycin, due to their structural similarity. Furthermore, the potential for on-column epimerization or degradation can lead to inaccurate quantification. The separation is often only achievable on specialized base-deactivated (BDS) columns.[2]

Q3: What are the typical causes of 7-Epi lincomycin degradation during HPLC analysis?

A3: While specific on-column degradation studies for 7-Epi lincomycin are limited, the degradation behavior is expected to be similar to that of lincomycin. Known causes of lincomycin degradation, and therefore potential causes for 7-Epi lincomycin, include:

  • pH extremes: Lincomycin is unstable in strongly acidic and alkaline conditions.[4][5][6] It shows the greatest stability around pH 4.[6]

  • High temperatures: Elevated column temperatures can accelerate degradation.[4]

  • Oxidative stress: Exposure to oxidizing agents can lead to degradation.[4]

  • Interaction with the stationary phase: Active sites on the column's silica (B1680970) backbone can catalyze degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC analysis of 7-Epi lincomycin.

Problem Potential Cause Recommended Solution
Poor separation between lincomycin and 7-Epi lincomycin. Inadequate column selectivity.Use a base-deactivated (BDS) C18 column. These columns are specifically designed to minimize interactions with basic analytes, improving peak shape and resolution.[2]
Suboptimal mobile phase composition.Optimize the mobile phase. An ion-pairing agent may be necessary for resolution. The percentage of the organic modifier (e.g., acetonitrile) and the pH of the aqueous phase are critical.[2][7]
Appearance of unexpected peaks or shoulders on the 7-Epi lincomycin peak. On-column degradation or epimerization.Adjust Mobile Phase pH: Maintain the mobile phase pH in a slightly acidic to neutral range (ideally around pH 4-7) to enhance stability.[5][6]
Lower Column Temperature: Reduce the column temperature to minimize thermally induced degradation. A temperature of around 45°C has been shown to provide good separation without significant degradation.[7]
Use a High-Quality Column: Employ a new or well-maintained BDS column to minimize the presence of active sites that can promote degradation.
Loss of 7-Epi lincomycin peak area over a sequence of injections. Adsorption of the analyte to the column or system components.Column Passivation: Flush the column with a strong solvent or a mobile phase containing a competing base to block active sites.
Instability of the sample in the autosampler.Ensure the sample diluent is at an appropriate pH and temperature to maintain the stability of 7-Epi lincomycin before injection.
Poor peak shape (tailing) for 7-Epi lincomycin. Secondary interactions with the stationary phase.Use a base-deactivated (BDS) column.[2]
Optimize the mobile phase pH and ionic strength. Increasing the buffer concentration or adding a small amount of a competing amine can sometimes improve peak shape.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Lincomycin and 7-Epi Lincomycin

This protocol is based on a method shown to be effective for separating lincomycin from its related substances, including 7-Epi lincomycin.[2]

  • Column: Base-deactivated C18 (BDS-C18), 5 µm, 250 x 4.6 mm

  • Mobile Phase A: A solution containing an ion-pairing agent such as methanesulfonic acid (MSA) in water.

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution may be necessary to achieve optimal separation. The exact gradient program should be optimized based on the specific column and instrument.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 45°C[7]

  • Detection: UV at 210 nm[7]

  • Injection Volume: 20 µL

Protocol 2: Forced Degradation Study to Assess Stability

This protocol can be adapted to investigate the stability of 7-Epi lincomycin under various stress conditions.[4]

  • Acidic Degradation: Incubate a solution of 7-Epi lincomycin in 0.1 N HCl.

  • Alkaline Degradation: Incubate a solution of 7-Epi lincomycin in 0.1 N NaOH.

  • Oxidative Degradation: Treat a solution of 7-Epi lincomycin with 3% hydrogen peroxide.

  • Thermal Degradation: Heat a solution of 7-Epi lincomycin at a controlled elevated temperature (e.g., 60-80°C).

  • Photolytic Degradation: Expose a solution of 7-Epi lincomycin to UV light.

  • Analysis: Analyze the stressed samples at various time points using the HPLC method described in Protocol 1 to observe the formation of degradation products.

Visualizations

Chemical Structure of 7-Epi Lincomycin

G Chemical Structure of 7-Epi Lincomycin struct

Caption: Chemical structure of 7-Epi lincomycin.

Logical Workflow for Troubleshooting On-Column Degradation

Troubleshooting Workflow start Observe On-Column Degradation (e.g., extra peaks, peak area loss) check_column Is a Base-Deactivated (BDS) Column being used? start->check_column use_bds Switch to a BDS Column check_column->use_bds No check_ph Is the Mobile Phase pH within the optimal range (4-7)? check_column->check_ph Yes use_bds->check_ph adjust_ph Adjust Mobile Phase pH to be mildly acidic check_ph->adjust_ph No check_temp Is the Column Temperature as low as chromatographically feasible? check_ph->check_temp Yes adjust_ph->check_temp lower_temp Reduce Column Temperature check_temp->lower_temp No check_sample Is the sample stable in the autosampler? check_temp->check_sample Yes lower_temp->check_sample adjust_sample Adjust sample diluent and autosampler temperature check_sample->adjust_sample No end Problem Resolved check_sample->end Yes adjust_sample->end

References

Technical Support Center: Accurate Integration of 7-Epi Lincomycin Peak

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the accurate integration of the 7-Epi lincomycin (B1675468) peak in chromatographic analyses.

Troubleshooting Guide

This section addresses specific issues that may arise during the integration of the 7-Epi lincomycin peak.

Question: Why is my 7-Epi lincomycin peak showing poor resolution from the main lincomycin peak, leading to inaccurate integration?

Answer:

Co-elution of 7-Epi lincomycin and lincomycin is a common challenge due to their structural similarity as epimers.[1] Inadequate separation can lead to overlapping peaks, making accurate integration difficult. To address this, consider the following solutions:

  • Optimize Chromatographic Conditions:

    • Column Selection: The separation of lincomycin and 7-Epi lincomycin is highly dependent on the column chemistry. Base-deactivated (BDS) columns have been shown to provide the best resolution for these epimers.[1]

    • Mobile Phase Composition: The concentration of acetonitrile (B52724) and ion-pairing reagents, such as methanesulfonic acid (MSA), in the mobile phase significantly influences the selectivity between lincomycin and 7-Epi lincomycin.[1] A systematic evaluation of the mobile phase composition is recommended to achieve baseline separation.

    • pH Control: The pH of the mobile phase buffer can affect the ionization state of the analytes and, consequently, their retention and selectivity. Careful control of the mobile phase pH is crucial.[]

  • Method Development: If optimization of the existing method is insufficient, a more comprehensive method development or re-validation may be necessary. This could involve exploring different stationary phases, mobile phase modifiers, and temperature conditions.

Question: My chromatography data system (CDS) is automatically integrating the 7-Epi lincomycin peak incorrectly (e.g., inconsistent baseline, incorrect peak start and end points). What should I do?

Answer:

While automatic integration is preferred for its objectivity and efficiency, it may not always be accurate, especially for challenging peaks like 7-Epi lincomycin which may be small or not fully resolved.[3] Here’s how to troubleshoot this issue:

  • Review and Adjust Integration Parameters:

    • Peak Width and Threshold: Ensure that the peak width and threshold settings in your CDS are appropriate for the 7-Epi lincomycin peak. Incorrect settings can lead to the integration of noise or the exclusion of the actual peak.[4]

    • Slope Sensitivity: Adjust the slope sensitivity to correctly detect the start and end of the peak. This is particularly important for small peaks or peaks on a drifting baseline.[3]

    • Baseline Correction: Investigate different baseline correction algorithms available in your CDS to address any baseline drift or irregularities that may be affecting the integration.[5]

  • Manual Integration with Justification:

    • If automatic integration consistently fails, manual integration may be necessary. However, this should be performed according to a well-defined Standard Operating Procedure (SOP).[3]

    • All manual integrations must be documented, justified, and reviewed to ensure data integrity.[3][6] The reason for manual integration should be clearly stated, for example, "Automatic integration failed to accurately determine the baseline of the partially resolved 7-Epi lincomycin peak."

Question: I am observing asymmetrical peak shapes (fronting or tailing) for the 7-Epi lincomycin peak. How does this affect integration and how can I fix it?

Answer:

Asymmetrical peaks can lead to significant errors in peak area calculation.[6][7]

  • Causes of Asymmetry:

    • Column Overload: Injecting too much sample can lead to peak fronting. Consider diluting your sample.

    • Column Degradation: A loss of stationary phase or contamination can cause peak tailing. Washing the column or replacing it may be necessary.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Ensure the mobile phase pH and ionic strength are optimal.

  • Integration of Asymmetrical Peaks:

    • Chromatography data systems have different algorithms for integrating asymmetrical peaks. Tangential skimming is a method recommended by the USP for impurities that are not completely separated from the main peak.[3]

    • Carefully adjust the integration parameters to accommodate the asymmetry, paying close attention to the baseline fitting.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key factors affecting the accurate integration of chromatographic peaks?

A1: Several factors can influence the accuracy of peak integration. These include:

  • Noise Interference: High baseline noise can obscure small peaks and lead to incorrect integration.[7]

  • Peak Shape and Resolution: Symmetrical and well-resolved peaks are easier to integrate accurately.[7] Asymmetry and co-elution complicate the process.

  • Detector Sensitivity and Response: The detector's response to the analyte should be linear over the concentration range of interest.[7]

  • Mobile Phase Composition: Changes in the mobile phase can affect retention times, peak shape, and resolution.[7]

  • Integration Parameters in Software: The settings used in the chromatography data system for peak detection and baseline correction are critical.[7]

Q2: When is manual peak integration acceptable in a regulated environment?

A2: Manual integration should be permitted only under specific, predefined conditions when automatic integration is not accurate.[3] It is crucial to have a clear policy and SOP governing manual integration. All instances of manual integration must be documented with a clear justification and be subject to review.[3] This ensures data integrity and compliance with regulatory expectations.

Q3: How can I ensure the consistency of peak integration when transferring a method to another laboratory?

A3: To ensure consistency during method transfer, the analytical procedure should include clear illustrations and instructions on how to properly integrate the peaks of interest, including 7-Epi lincomycin.[3] The SOP should explicitly define the integration parameters (e.g., thresholds, width) and the criteria for peak inclusion or exclusion.[5] Providing reference chromatograms (e.g., from control and stressed samples) can also guide the receiving laboratory in setting up their integration methods.[5]

Experimental Protocols

HPLC Method for the Separation of Lincomycin and 7-Epi Lincomycin

This protocol is based on a liquid chromatographic method developed for the separation of lincomycin from its related substances.[1]

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

ParameterSpecification
Column Supelcosil LC-ABZ, C18, 5 µm, 250 x 4.6 mm I.D. (or equivalent BDS column)
Mobile Phase 3.5% (v/v) Acetonitrile, 5% (v/v) Phosphate Buffer (2.72% m/v KH2PO4 adjusted to pH 5.0 with 3.48% m/v K2HPO4), 0.067% (v/v) Methanesulfonic Acid, Water to 100%
Flow Rate 1.0 mL/min
Column Temperature 45°C
Detection Wavelength 210 nm or 220 nm[8][9]
Injection Volume 20 µL
  • Procedure:

    • Prepare the mobile phase as described above and degas it before use.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Prepare standard and sample solutions of lincomycin in an appropriate diluent (e.g., water).

    • Inject the solutions onto the HPLC system.

    • Integrate the peaks for lincomycin and 7-Epi lincomycin. The method should show baseline resolution between these two peaks.[1]

Visualizations

G start Inaccurate 7-Epi Lincomycin Peak Integration check_resolution Check Peak Resolution start->check_resolution is_resolved Is Peak Baseline Resolved? check_resolution->is_resolved adjust_integration Adjust Integration Parameters (Width, Threshold, Slope) is_resolved->adjust_integration  Yes optimize_hplc Optimize HPLC Method (Column, Mobile Phase, Temp) is_resolved->optimize_hplc No is_integration_correct Is Integration Correct? adjust_integration->is_integration_correct manual_integration Perform Manual Integration with Justification is_integration_correct->manual_integration No end_success Accurate Integration Achieved is_integration_correct->end_success  Yes manual_integration->is_integration_correct end_fail Consult with Subject Matter Expert manual_integration->end_fail  Still Incorrect optimize_hplc->check_resolution

Caption: Troubleshooting workflow for inaccurate peak integration.

G prep_mobile_phase Prepare Mobile Phase and Degas equilibrate_column Equilibrate HPLC Column prep_mobile_phase->equilibrate_column prep_samples Prepare Standard and Sample Solutions inject_samples Inject Blank, Standards, and Samples prep_samples->inject_samples system_suitability Perform System Suitability Test equilibrate_column->system_suitability system_suitability->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data process_data Process Data and Integrate Peaks acquire_data->process_data calculate_results Calculate and Report Results process_data->calculate_results

Caption: Experimental workflow for HPLC analysis of lincomycin.

References

Technical Support Center: Managing 7-Epi Lincomycin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with low concentrations of the 7-Epi lincomycin (B1675468) impurity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is 7-Epi lincomycin and how is it formed?

A1: 7-Epi lincomycin is a stereoisomer of lincomycin, an antibiotic produced by the bacterium Streptomyces lincolnensis.[1] Specifically, it is an epimer where the stereochemistry at the 7th carbon position of the lincomycin molecule is inverted. This impurity is not typically a product of the initial fermentation process but rather forms as a degradation product of lincomycin. The epimerization process can be influenced by factors such as pH and temperature during manufacturing, formulation, and storage. Forced degradation studies have shown that lincomycin degrades in both acidic and basic conditions, as well as under heat and UV light exposure, which can contribute to the formation of various impurities, including 7-Epi lincomycin.[2]

Q2: What are the regulatory limits for 7-Epi lincomycin impurity?

A2: Specific regulatory limits for 7-Epi lincomycin are not publicly available in a consolidated document. However, the control of impurities in new drug substances and products is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products.[2][3][4] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

For example, for a new drug substance with a maximum daily dose of less than or equal to 2 grams, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower. It is crucial to consult the relevant pharmacopeia (e.g., USP, EP) for the specific monograph of lincomycin, which will detail the acceptance criteria for known and unknown impurities. 7-Epi lincomycin is often listed as a specified impurity in these monographs.

Q3: How can I identify 7-Epi lincomycin in my sample?

A3: The most common and effective method for identifying and quantifying 7-Epi lincomycin is High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (MS) detection.[5] Since 7-Epi lincomycin is an epimer of lincomycin with the same molecular weight, a well-resolved chromatographic separation is essential. Reference standards of 7-Epi lincomycin are commercially available and are crucial for positive identification based on retention time comparison.

Troubleshooting Guide for HPLC Analysis of 7-Epi Lincomycin

This guide addresses common issues encountered during the analysis of low concentrations of 7-Epi lincomycin.

Issue 1: Poor Resolution Between Lincomycin and 7-Epi Lincomycin Peaks

Possible Causes:

  • Inappropriate Mobile Phase Composition: The polarity and pH of the mobile phase are critical for separating epimers.

  • Suboptimal Column Chemistry: The stationary phase may not have the required selectivity for epimeric separation.

  • High Flow Rate: A flow rate that is too high can decrease resolution.

  • Elevated Column Temperature: While higher temperatures can improve efficiency, they may reduce selectivity for some compounds.

Solutions:

ParameterRecommended ActionRationale
Mobile Phase pH Adjust the pH of the aqueous portion of the mobile phase. For basic compounds like lincomycin, a pH range of 2.5-4.5 or 7.5-9.0 can be explored.Small changes in pH can significantly alter the ionization state and retention of the analytes, thereby improving selectivity between epimers.
Organic Modifier Vary the type and concentration of the organic solvent (e.g., acetonitrile (B52724) vs. methanol).Different organic modifiers can alter the selectivity of the separation.
Column Selection Use a high-resolution column, such as one with a smaller particle size (e.g., <3 µm) or a different stationary phase (e.g., C8, Phenyl-Hexyl).Different stationary phases offer different selectivities. Smaller particles provide higher efficiency, leading to sharper peaks and better resolution.
Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min).Lowering the flow rate increases the analysis time but allows for more interactions between the analytes and the stationary phase, often improving resolution.[6]
Temperature Optimize the column temperature. Start at ambient and evaluate in increments of 5°C.Temperature affects mobile phase viscosity and mass transfer, which can influence selectivity and resolution.[6]
Issue 2: Poor Peak Shape (Tailing or Fronting) for the 7-Epi Lincomycin Peak

Possible Causes:

  • Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the column packing material.

  • Column Overload: Injecting too much of the main component (lincomycin) can affect the peak shape of a closely eluting impurity.

  • Incompatible Sample Solvent: The solvent in which the sample is dissolved may be too strong compared to the mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.

Solutions:

ParameterRecommended ActionRationale
Secondary Interactions Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).This will mask the active sites on the silica (B1680970) support and reduce peak tailing.[7]
Column Overload Reduce the injection volume or dilute the sample.This ensures that the amount of analyte injected is within the linear capacity of the column.[8]
Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.This prevents peak distortion caused by the injection of a solvent that is much stronger than the mobile phase.[9]
Column Health Wash the column according to the manufacturer's instructions or replace it if it is old or has been used extensively with harsh conditions.A clean and well-maintained column is essential for good chromatography.[9]
Issue 3: Inconsistent or No Detection of 7-Epi Lincomycin at Expected Low Levels

Possible Causes:

  • Insufficient Detector Sensitivity: The detector may not be sensitive enough to detect the low concentration of the impurity.

  • Degradation of the Impurity: 7-Epi lincomycin may be degrading in the sample solution or during the analysis.

  • High Baseline Noise: A noisy baseline can obscure small peaks.

Solutions:

ParameterRecommended ActionRationale
Detector Sensitivity Use a more sensitive detector (e.g., a mass spectrometer) or optimize the current detector's parameters (e.g., select a more appropriate wavelength for UV detection). For lincomycin and its impurities, detection is often performed at low UV wavelengths (e.g., 210-220 nm).[5][10]This will enhance the signal-to-noise ratio for the impurity peak.
Sample Stability Prepare samples fresh and store them at a low temperature (e.g., 4°C) away from light.This minimizes the degradation of the analyte before analysis.
Baseline Noise Ensure the mobile phase is properly degassed, use high-purity solvents, and check for any leaks in the HPLC system.A stable baseline is crucial for the reliable detection and quantification of low-level impurities.

Experimental Protocols

Representative HPLC Method for the Analysis of 7-Epi Lincomycin

This protocol is a representative method based on literature for the analysis of lincomycin and its related impurities. Method validation and optimization are required for specific applications.

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.05 M Phosphate buffer, pH adjusted to 6.0B: AcetonitrileGradient: 95:5 (A:B) to 70:30 (A:B) over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 210 nm
Injection Volume 20 µL
Sample Preparation Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL of lincomycin.

System Suitability:

  • Resolution: The resolution between the lincomycin and 7-Epi lincomycin peaks should be greater than 1.5.

  • Tailing Factor: The tailing factor for the 7-Epi lincomycin peak should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution should be less than 2.0%.

Visualizations

Caption: Epimerization of Lincomycin to 7-Epi Lincomycin.

General HPLC Workflow for 7-Epi Lincomycin Analysis prep Sample Preparation (Dissolve in Mobile Phase) hplc HPLC System (Pump, Injector, Column) prep->hplc detect Detection (UV or MS) hplc->detect data Data Acquisition & Processing (Chromatogram) detect->data report Reporting (Quantification of Impurity) data->report

Caption: HPLC analysis workflow.

Troubleshooting Poor Peak Resolution start Poor Resolution (Lincomycin & 7-Epi Lincomycin) q1 Is the mobile phase pH optimized? start->q1 a1_no Optimize pH (e.g., 2.5-4.5 or 7.5-9.0) q1->a1_no No q2 Is the column appropriate? q1->q2 Yes a1_yes Adjust Mobile Phase Composition (Organic %) a1_no->q2 a2_no Try Different Column (e.g., C8, Phenyl-Hexyl) q2->a2_no No q3 Is the flow rate optimal? q2->q3 Yes a2_yes Decrease Flow Rate a2_no->q3 a3_yes Optimize Temperature q3->a3_yes Yes a3_no Decrease Flow Rate q3->a3_no No

Caption: Decision tree for troubleshooting poor peak resolution.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for the Quantification of 7-Epilincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 7-epilincomycin, a critical impurity in lincomycin (B1675468) drug substances and products. The selection of a robust and validated analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceuticals. This document outlines a stability-indicating HPLC method, presenting its performance characteristics and detailed experimental protocols to aid researchers in their analytical method development and validation endeavors.

Method Performance Comparison

A stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from its degradation products and impurities, including 7-epilincomycin. The following tables summarize the validation parameters for a stability-indicating HPLC method suitable for the analysis of lincomycin and its related substances. While specific validation data for 7-epilincomycin is not detailed in the available public literature, the provided data for lincomycin from a stability-indicating method offers a strong reference point for the expected performance of a method designed to quantify its impurities.

Table 1: Chromatographic Conditions

ParameterMethod 1: Stability-Indicating HPLC for Lincomycin
ColumnRP-C18, 250 mm x 4.0 mm, 5 µm
Mobile PhaseGradient elution with acetonitrile (B52724) and phosphate (B84403) buffer (pH 6)[1]
Flow Rate1.0 mL/min[1]
Detection Wavelength220 nm[1]
Injection Volume20 µL
Column TemperatureAmbient

Table 2: Validation Parameters for Lincomycin Quantification

Validation ParameterPerformance Data
Linearity
Range60% to 140% of the nominal concentration[1]
Correlation Coefficient (r²)0.9999[1]
Accuracy (% Recovery) Within 100 ± 2%[1]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.004 mg/mL[1]
Limit of Quantification (LOQ) 0.013 mg/mL[1]

Experimental Protocols

A detailed experimental protocol for a stability-indicating HPLC method is provided below. This method is designed for the separation and quantification of lincomycin and is suitable for adaptation and validation for the specific quantification of 7-epilincomycin.

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH to 6.0. The mobile phase is a gradient mixture of this buffer and acetonitrile. All solvents should be of HPLC grade and degassed before use.

  • Standard Solution Preparation: Accurately weigh a suitable amount of lincomycin hydrochloride reference standard and dissolve it in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample solution by accurately weighing and dissolving the lincomycin drug substance or product in the mobile phase to achieve a target concentration within the validated linear range.

  • 7-Epilincomycin Standard: A reference standard for 7-epilincomycin is required for method validation and quantification.

Chromatographic Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • System Suitability: Inject the standard solution multiple times to ensure the system is suitable for the analysis. System suitability parameters to be monitored include theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

  • Injection of Solutions: Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.

  • Data Analysis: Record the chromatograms and integrate the peak areas. The concentration of 7-epilincomycin in the sample can be calculated using the response factor relative to the lincomycin standard or by using a calibration curve generated from 7-epilincomycin standards.

Visualizations

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method, a critical process to ensure the reliability and accuracy of the analytical data.

HPLC_Validation_Workflow cluster_Plan Planning cluster_Execution Execution cluster_Evaluation Evaluation cluster_Documentation Documentation Define_Purpose Define Analytical Method's Purpose Select_Method Select HPLC Method Parameters Define_Purpose->Select_Method Write_Protocol Write Validation Protocol Select_Method->Write_Protocol Prepare_Reagents Prepare Reagents and Standards Write_Protocol->Prepare_Reagents Perform_Experiments Perform Validation Experiments (Linearity, Accuracy, Precision, etc.) Prepare_Reagents->Perform_Experiments Collect_Data Collect and Process Data Perform_Experiments->Collect_Data Analyze_Results Analyze Results Against Acceptance Criteria Collect_Data->Analyze_Results Assess_Robustness Assess Method Robustness Analyze_Results->Assess_Robustness Write_Report Write Validation Report Assess_Robustness->Write_Report Archive_Data Archive Data and Reports Write_Report->Archive_Data

Caption: Workflow for HPLC Method Validation.

This comprehensive guide provides a framework for the validation of an HPLC method for the quantification of 7-epilincomycin. By following the outlined protocols and understanding the performance characteristics of a stability-indicating method, researchers and drug development professionals can ensure the development of robust and reliable analytical methods for pharmaceutical quality control.

References

Navigating the Maze of Lincomycin Impurities: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For researchers, scientists, and drug development professionals working with the antibiotic lincomycin (B1675468), a thorough understanding of the analytical methods available for impurity profiling is crucial. This guide provides an objective comparison of the predominant analytical techniques used for the determination of lincomycin impurities, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for specific needs.

The primary methods for analyzing lincomycin and its impurities include High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). Each technique offers a unique set of advantages and limitations in terms of sensitivity, selectivity, and applicability.

Quantitative Performance at a Glance

To facilitate a clear comparison, the following table summarizes the key quantitative performance parameters of different analytical methods based on validated studies.

Analytical MethodAnalyte(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (%RSD)Reference
HPLC-UV Lincomycin5.0 - 100 µg/mL0.854 µg/mL0.258 µg/mL100.3 ± 1.3%< 2%[1]
HPLC-UV Lincomycin0.5 - 2.5 ppm0.05 ppm0.15 ppm101.3%< 2%[2][3]
HPLC-UV Lincomycin60% to 140% of target0.004 mg/mL0.013 mg/mL100 ± 2%Not Specified[4]
LC-MS/MS Lincomycin0.5 - 50 ng/mLNot Specified0.01 - 0.2 ng/mL86.1% to 109.0%< 12.0%[5]
LC-MS/MS LincomycinNot SpecifiedCorrelation coefficients > 0.99Not SpecifiedNot SpecifiedNot Specified[6]
Capillary Zone Electrophoresis (CZE) Not Specified for Lincomycin ImpuritiesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[7]

Note: The performance characteristics can vary depending on the specific instrumentation, column, and experimental conditions.

In-Depth Look at Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a robust and widely adopted technique for the routine analysis of lincomycin and the separation of its impurities.[8] A typical stability-indicating HPLC method is crucial for resolving degradation products from the parent API.[4]

A Representative Stability-Indicating HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm × 4.0 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 6.0) and an organic modifier (e.g., acetonitrile).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 220 nm.[4]

  • Sample Preparation: Lincomycin hydrochloride standard and sample solutions are prepared by accurately weighing and dissolving the substance in the initial mobile phase composition to a known concentration.[4]

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug product is subjected to stress conditions such as acid (0.1 N HCl), base (0.2 N NaOH), oxidation (3% H₂O₂), heat, and light.[4] The resulting degradation products are then analyzed to ensure they are adequately separated from the main lincomycin peak.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex matrices or for identifying unknown impurities, LC-MS/MS is the method of choice.[6] The use of Multiple Reaction Monitoring (MRM) allows for highly selective and sensitive quantification.

A General LC-MS/MS Protocol:

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 column is commonly used for chromatographic separation.[6]

  • Mobile Phase: Gradient elution with a mixture of aqueous and organic solvents, often containing a volatile modifier like formic acid to improve ionization.

  • Ionization: Positive-ion electrospray (ESI+) is typically employed for lincomycin and its impurities.[6]

  • Detection: The analytes are detected using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound, ensuring high selectivity.[6]

  • Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples, followed by solid-phase extraction (SPE) for cleanup.[5]

Capillary Electrophoresis (CE)

Capillary Electrophoresis, particularly Capillary Zone Electrophoresis (CZE), offers a high-efficiency separation alternative to HPLC.[7] It is particularly advantageous for the analysis of charged molecules and can be a powerful tool for impurity profiling.

Conceptual CZE Protocol:

  • Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV or mass spectrometer).

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): The choice of BGE is critical for achieving optimal separation and is dependent on the specific impurities being analyzed.

  • Voltage: A high voltage is applied across the capillary to drive the separation.

  • Injection: Samples are introduced into the capillary via hydrodynamic or electrokinetic injection.

  • Detection: On-column detection is typically performed using UV-Vis spectroscopy or by interfacing the CE system with a mass spectrometer for more definitive identification.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams have been generated.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weighing Accurate Weighing Dissolution Dissolution in Diluent Weighing->Dissolution Dilution Serial Dilution Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic/Electrophoretic Separation Injection->Separation Detection Detection (UV, MS, etc.) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for the analysis of lincomycin impurities.

G cluster_stress Forced Degradation cluster_hplc HPLC Analysis cluster_validation Method Validation Acid Acid Hydrolysis Stressed Analysis of Stressed Samples Acid->Stressed Base Base Hydrolysis Base->Stressed Oxidation Oxidation Oxidation->Stressed Thermal Thermal Stress Thermal->Stressed Photo Photolytic Stress Photo->Stressed Unstressed Analysis of Unstressed Sample Unstressed->Stressed PeakPurity Peak Purity Assessment Stressed->PeakPurity Resolution Resolution of Degradants PeakPurity->Resolution MassBalance Mass Balance Calculation Resolution->MassBalance

Caption: Workflow for a stability-indicating HPLC method development.

Conclusion

The choice of an analytical method for lincomycin impurity profiling is a critical decision that impacts the quality and safety of the final drug product. HPLC-UV offers a reliable and accessible method for routine quality control. For higher sensitivity and structural elucidation of unknown impurities, LC-MS/MS is the superior technique. Capillary electrophoresis presents a high-efficiency alternative, particularly for charged analytes. By understanding the principles, performance characteristics, and experimental protocols of each method, researchers and drug development professionals can make informed decisions to ensure the integrity of their lincomycin-containing products.

References

A Comparative Guide to the Antibacterial Activity of 7-Epi Lincomycin and Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of lincomycin (B1675468) and its C-7 epimer, 7-Epi lincomycin. The information presented is based on available scientific literature and experimental data.

Executive Summary

Lincomycin is a lincosamide antibiotic with a well-established spectrum of activity against Gram-positive bacteria. Its antibacterial efficacy is intrinsically linked to its specific stereochemistry. 7-Epi lincomycin is a stereoisomer of lincomycin, differing only in the configuration at the 7th carbon position. While 7-Epi lincomycin is often referenced as a chemical standard or an impurity in lincomycin preparations, there is a notable lack of publicly available data quantifying its antibacterial activity. However, structure-activity relationship (SAR) studies on related lincomycin derivatives strongly suggest that the (7R)-configuration of lincomycin is crucial for its antibacterial properties and that the (7S)-configuration, as found in 7-Epi lincomycin, leads to a significant reduction or complete loss of activity.

Quantitative Data on Antibacterial Activity

In contrast, the antibacterial activity of lincomycin is well-documented. The following table summarizes the MIC ranges for lincomycin against several key Gram-positive pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Lincomycin against Selected Gram-Positive Bacteria

Bacterial StrainMIC Range (µg/mL)
Staphylococcus aureus0.2 - 32
Streptococcus pneumoniae0.05 - 0.4
Streptococcus pyogenes0.04 - 0.8

Data compiled from publicly available resources. The range reflects variations between different strains and testing conditions.

Structure-Activity Relationship and the Significance of C-7 Stereochemistry

Research into the synthesis and antibacterial activity of various lincomycin derivatives has shed light on the importance of the stereochemistry at the C-7 position. Studies have shown that modifications at this position can significantly impact the drug's ability to bind to the bacterial ribosome, which is its mechanism of action.

A key finding is that for some 7-deoxy-7-thiolincomycin derivatives, the 7(S)-configuration was found to be essential for enhancing antibacterial activity against certain resistant strains, in contrast to the corresponding 7(R)-configured derivatives. However, it is crucial to note that these findings are in the context of specific, modified derivatives and do not directly translate to 7-Epi lincomycin itself, which is a hydroxylated epimer. The general consensus from broader structure-activity relationship studies of lincosamides is that the native (7R)-hydroxyl configuration of lincomycin is a key determinant of its potent antibacterial activity. The alteration to the (7S)-configuration in 7-Epi lincomycin likely disrupts the optimal three-dimensional structure required for effective binding to the 50S ribosomal subunit, thereby diminishing its antibacterial effect.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro antibacterial activity of a compound. The following is a detailed protocol for the broth microdilution method, a standard procedure for this purpose.

Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Bacterial Culture: A fresh, pure culture of the test bacterium grown overnight on an appropriate agar (B569324) medium.
  • Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
  • Antibiotics: Stock solutions of lincomycin and 7-Epi lincomycin of known concentrations, prepared in a suitable solvent.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates.
  • McFarland Standard: 0.5 McFarland turbidity standard.
  • Spectrophotometer.

2. Inoculum Preparation: a. Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in sterile saline or broth. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL. c. Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Antibiotic Dilutions: a. Perform a serial two-fold dilution of the antibiotic stock solutions in the broth medium directly in the 96-well microtiter plates. b. The typical final volume in each well is 100 µL, with the antibiotic concentrations spanning a clinically relevant range. c. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

4. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well (except the sterility control). b. Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizations

The following diagrams illustrate the logical relationship between lincomycin and 7-Epi lincomycin and the experimental workflow for determining their antibacterial activity.

G cluster_0 Structural Relationship Lincomycin Lincomycin 7-Epi_lincomycin 7-Epi_lincomycin Lincomycin->7-Epi_lincomycin Epimerization at C-7

Caption: Structural relationship between Lincomycin and 7-Epi lincomycin.

G Start Start Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Bacterial_Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Lincomycin & 7-Epi lincomycin Start->Prepare_Antibiotic_Dilutions Inoculate_Plates Inoculate Microtiter Plates Prepare_Bacterial_Inoculum->Inoculate_Plates Prepare_Antibiotic_Dilutions->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_Results Read Results (Visual Inspection for Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

Conclusion

Based on the available evidence, lincomycin is an effective antibiotic against a range of Gram-positive bacteria. While direct quantitative data on the antibacterial activity of 7-Epi lincomycin is scarce, structure-activity relationship studies of lincosamides strongly indicate that the stereochemistry at the C-7 position is critical for its biological function. The epimerization from the active (7R)-configuration in lincomycin to the (7S)-configuration in 7-Epi lincomycin is presumed to result in a significant loss of antibacterial activity. Therefore, for the purposes of drug development and clinical application, 7-Epi lincomycin is not considered a viable antibacterial agent but rather an impurity to be monitored in the manufacturing of lincomycin. Further experimental studies would be required to definitively quantify the antibacterial spectrum and potency of 7-Epi lincomycin.

In Vitro Comparative Guide: Lincomycin and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a detailed in vitro comparison of the antibiotic lincomycin (B1675468) and its epimers. While direct comparative experimental data for lincomycin's epimers is limited in publicly available scientific literature, this document provides a comprehensive overview of lincomycin's in vitro activity, the underlying mechanism of action, and standardized experimental protocols for conducting such comparative studies.

Introduction to Lincomycin and its Epimers

Lincomycin is a lincosamide antibiotic isolated from the bacterium Streptomyces lincolnensis. It is effective against a range of Gram-positive bacteria and is often used in patients with penicillin allergies.[1] Epimers are stereoisomers that differ in the configuration at only one of several stereogenic centers. In the context of lincomycin, its epimers would have a different three-dimensional arrangement of atoms at one of its chiral centers, which could potentially influence its biological activity.

Mechanism of Action

Lincomycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3][4] This binding interferes with the peptidyl transferase reaction and inhibits the formation of peptide bonds, ultimately leading to the cessation of protein synthesis and inhibition of bacterial growth. While the fundamental mechanism of action for lincomycin's epimers would be the same, their binding affinity to the ribosomal target could differ, potentially resulting in varied antibacterial potency.

Lincomycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Inhibition Inhibition of Peptidyl Transferase 50S_subunit->Inhibition 30S_subunit 30S Subunit Lincomycin Lincomycin / Epimers Lincomycin->50S_subunit Targets Binding Binds to 50S Subunit Protein_Synthesis_Block Protein Synthesis Blocked Inhibition->Protein_Synthesis_Block Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis_Block->Bacterial_Growth_Inhibition

Caption: Mechanism of action of Lincomycin and its epimers.

In Vitro Antibacterial Activity

The in vitro activity of an antibiotic is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.

Lincomycin

Lincomycin has demonstrated in vitro activity against a variety of Gram-positive cocci.[1][3][5] The following table summarizes the MIC values for lincomycin against several common pathogens.

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.78 - 1.56[6]
Streptococcus pneumoniae0.05 - 0.4
Streptococcus pyogenes0.04 - 0.8
Streptococcus viridansData not readily available
Enterococcus faecalisData not readily available

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Lincomycin Epimers

Experimental Protocols for In Vitro Comparison

For researchers intending to perform in vitro comparisons of lincomycin and its epimers, the following standardized protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Lincomycin and its epimers (stock solutions)

  • Spectrophotometer (optional, for turbidity measurement)

Procedure:

  • Preparation of Antibiotic Dilutions: Prepare serial twofold dilutions of lincomycin and its epimers in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density using a spectrophotometer.

MIC_Workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Lincomycin & Epimers in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Lincomycin remains an important antibiotic for the treatment of infections caused by Gram-positive bacteria. While the potential for its epimers to exhibit different antibacterial profiles is of scientific interest, there is a notable gap in the current literature regarding their in vitro activity. The experimental protocols provided in this guide offer a standardized approach for researchers to conduct their own comparative studies to elucidate the structure-activity relationships of lincomycin and its epimers. Such research would be invaluable to the scientific and drug development communities.

References

A Comparative Guide to Analytical Methods for 7-Epi Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of 7-Epi lincomycin (B1675468), an important stereoisomer and potential impurity of the antibiotic lincomycin. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of lincomycin-containing pharmaceutical products. This document offers an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data from various validated methods. Detailed experimental protocols and visual workflows are provided to assist in the selection and implementation of the most suitable method for your specific analytical needs.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of 7-Epi lincomycin depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a robust and widely accessible technique suitable for routine quality control, LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level quantification and confirmation.

Data Presentation

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of lincomycin and its related substances, including 7-Epi lincomycin. The data presented is a synthesis of findings from multiple studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Lincomycin and its Impurities

ParameterResult
Linearity Range0.5 - 100 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.05 - 1.41 µg/mL
Limit of Quantification (LOQ)0.15 - 4.29 µg/mL
Accuracy (Recovery %)98.7% - 101.3%
Precision (RSD %)< 2%

Table 2: Performance Characteristics of LC-MS/MS Methods for Lincomycin and its Impurities

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (R²)> 0.99
Limit of Detection (LOD)0.013 - 0.2 ng/mL
Limit of Quantification (LOQ)0.04 - 1 ng/mL
Accuracy (Recovery %)92.3% - 109.0%
Precision (RSD %)< 12.0%

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of lincomycin and its impurities are provided below. These protocols are based on established and validated methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 7-Epi lincomycin and the separation from lincomycin and other related impurities.

Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to 5.0 - 6.0) and acetonitrile (B52724) in a gradient or isocratic elution. A typical mobile phase could be a mixture of 0.05 M potassium dihydrogen phosphate buffer and acetonitrile (85:15, v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Accurately weigh and dissolve the sample containing lincomycin/7-Epi lincomycin in the mobile phase or a suitable diluent to obtain a known concentration.

  • For solid dosage forms, crush the tablets into a fine powder, and extract the active pharmaceutical ingredient (API) with a suitable solvent, followed by dilution.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity for the detection and quantification of 7-Epi lincomycin, especially at trace levels.

Chromatographic Conditions:

  • Column: Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

  • Mobile Phase: A gradient elution using:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (for lincomycin, adaptable for 7-Epi lincomycin):

    • Precursor Ion (m/z): 407.2

    • Product Ions (m/z): 126.1, 359.2

  • Collision Energy and other MS parameters: To be optimized for the specific instrument.

Sample Preparation:

  • For biological matrices (e.g., plasma, tissue), a protein precipitation step is typically required. Add a precipitating agent like acetonitrile or methanol (B129727) to the sample, vortex, and centrifuge.

  • The supernatant can be further cleaned up using Solid-Phase Extraction (SPE) if necessary to remove interfering matrix components.

  • Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase before injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Sample Weighing and Dissolution filter Filtration (0.45 µm) start->filter hplc HPLC System (C18 Column, Mobile Phase) filter->hplc uv UV Detector (210 nm) hplc->uv chromatogram Chromatogram Generation uv->chromatogram quant Quantification (Peak Area vs. Standard) chromatogram->quant LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma) precip Protein Precipitation start->precip spe Solid-Phase Extraction (Optional) precip->spe dry Evaporation and Reconstitution spe->dry lc LC System (C18 Column, Gradient Elution) dry->lc ms Tandem Mass Spectrometer (ESI+, MRM) lc->ms mrm MRM Data Acquisition ms->mrm quant Quantification and Confirmation mrm->quant

Comparative Stability Analysis: Lincomycin vs. 7-Epi Lincomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of lincomycin (B1675468) and its epimer, 7-epilincomycin. The stability of an active pharmaceutical ingredient (API) is a critical factor influencing its efficacy, safety, and shelf-life. While extensive data is available for lincomycin, a widely used lincosamide antibiotic, information on the stability of its C-7 epimer, a known impurity, is less prevalent. This document summarizes the existing experimental data on lincomycin's stability under various stress conditions and discusses the implications for 7-epilincomycin.

Executive Summary

Lincomycin hydrochloride has been shown to be most stable in acidic to neutral pH conditions, with optimal stability around pH 4.[1] It is susceptible to degradation at alkaline pH and undergoes rapid degradation under oxidative stress.[1][2] Temperature also plays a significant role in the degradation of lincomycin, following first-order kinetics.[1][2]

Comparative Stability Data

The following table summarizes the quantitative data on the stability of lincomycin under various stress conditions. No direct quantitative stability data for 7-epilincomycin was found in the surveyed literature.

Stress ConditionLincomycin Stability Data7-Epi Lincomycin Stability Data
Acidic Hydrolysis At 60°C in 0.1 M HCl for 7 days, 48.8% of lincomycin remained.[1] At 80°C and pH 2, the calculated shelf life (t₉₀) was 0.38 days.[1]Not available in the literature.
Alkaline Hydrolysis At 60°C in 0.1 M NaOH for 7 days, only 8% of lincomycin remained.[1] Degradation rate is dependent on hydroxide (B78521) ion concentration.[2]Not available in the literature.
Oxidative Degradation Rapid degradation in 3% hydrogen peroxide at 60°C within 60 minutes, with no intact lincomycin remaining.[1]Not available in the literature.
Thermal Degradation At 80°C, the degradation follows first-order kinetics. The estimated activation energy of hydrolysis at pH 10 is 17.4 kcal mol⁻¹.[2]Not available in the literature.
pH Stability Most stable around pH 4, with a calculated shelf life of 4.59 days at 80°C.[1] Stability decreases at higher pH values.[2]Not available in the literature.
Photostability Some studies indicate degradation upon exposure to UV light.[3]Not available in the literature.

Experimental Protocols

The stability data for lincomycin is primarily derived from forced degradation studies, which are essential for developing stability-indicating analytical methods.

Forced Degradation Protocol for Lincomycin

A common experimental setup for forced degradation studies of lincomycin involves the following steps:

  • Preparation of Stock Solution: A stock solution of lincomycin hydrochloride is prepared in a suitable solvent, typically water or a buffer.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: The stock solution is treated with an acid (e.g., 0.1 M to 1 M HCl) and heated (e.g., at 60°C or 80°C) for a specified duration.

    • Alkaline Hydrolysis: The stock solution is treated with a base (e.g., 0.1 M to 1 M NaOH) and heated for a specified duration.

    • Oxidative Degradation: The stock solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.

    • Thermal Degradation: The stock solution is heated at various temperatures (e.g., 70°C, 80°C, 100°C) in a neutral pH buffer.

    • Photolytic Degradation: The stock solution is exposed to a controlled light source (e.g., UV lamp) for a defined period.

  • Sample Analysis: The stressed samples are analyzed at different time points using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[4][5][6] The concentration of the parent drug and the formation of degradation products are monitored.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for lincomycin and its impurities would have the following characteristics:

  • Column: A reverse-phase column, such as a C18 column.[4][6]

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile).[4][6]

  • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).[4]

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that all degradation products are well-separated from the parent peak and from each other.[4]

Degradation Pathway and Logical Relationship

The formation of 7-epilincomycin is a result of the epimerization at the C-7 position of the lincomycin molecule. This process is a potential degradation pathway, especially under certain stress conditions, although the specific conditions favoring this epimerization are not well-documented in the available literature.

Lincomycin Lincomycin Stress Stress Conditions (e.g., pH, Temperature) Lincomycin->Stress Epimerization Epimerization at C-7 Stress->Epimerization Hydrolysis Hydrolysis Stress->Hydrolysis Oxidation Oxidation Stress->Oxidation Epi_Lincomycin 7-Epilincomycin Epimerization->Epi_Lincomycin Other_Degradants Other Degradation Products Hydrolysis->Other_Degradants Oxidation->Other_Degradants

Caption: Potential degradation pathways of lincomycin under stress conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative stability study of lincomycin and 7-epilincomycin.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Evaluation Prep_L Prepare Lincomycin Stock Solution Stress_L Apply Stress Conditions to Lincomycin Samples Prep_L->Stress_L Prep_E Prepare 7-Epi Lincomycin Stock Solution Stress_E Apply Stress Conditions to 7-Epi Lincomycin Samples Prep_E->Stress_E HPLC Stability-Indicating HPLC Analysis Stress_L->HPLC Stress_E->HPLC Kinetics Determine Degradation Kinetics and Pathways HPLC->Kinetics Comparison Comparative Stability Assessment Kinetics->Comparison

Caption: Workflow for a comparative forced degradation study.

Conclusion

The stability of lincomycin is well-characterized, with a clear dependence on pH, temperature, and the presence of oxidizing agents. It is most stable under mildly acidic conditions. While 7-epilincomycin is a known related substance to lincomycin, a comprehensive, direct comparison of their stability profiles is lacking in the current scientific literature. Future research should focus on conducting parallel forced degradation studies on both lincomycin and 7-epilincomycin to quantitatively assess their relative stabilities and to better understand the degradation pathways of this important antibiotic. Such data would be invaluable for the development of robust formulations and for setting appropriate specifications for impurities.

References

Determining the Relative Response Factor of 7-Epi Lincomycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. The relative response factor (RRF) is a crucial parameter in chromatographic analysis that corrects for differences in detector response between an impurity and the API.[1][2] This guide provides a comprehensive comparison and detailed experimental protocol for determining the RRF of 7-Epi lincomycin (B1675468), a known impurity of the antibiotic lincomycin.

Comparative Analysis of Analytical Approaches

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for determining the RRF of pharmaceutical impurities.[1][3] The principle lies in comparing the response (peak area) per unit concentration of the impurity to that of the API under identical chromatographic conditions.[2] While alternative methods involving mass spectrometry or nuclear magnetic resonance (NMR) can be used, especially when an impurity reference standard is unavailable, the direct HPLC-UV approach is preferred for its simplicity and wide availability in quality control laboratories.

The RRF is established by comparing the slopes of the calibration curves for the impurity and the API.[1] A series of solutions containing at least three different concentrations of the lincomycin and 7-Epi lincomycin reference standards are prepared and analyzed by HPLC.[2]

Data Presentation

The following table summarizes the essential data required for the determination of the Relative Response Factor for 7-Epi lincomycin against lincomycin.

ParameterLincomycin7-Epi Lincomycin
Chromatographic System
ColumnC18, 250 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile PhasePhosphate Buffer (pH 6.0) : Acetonitrile (B52724) (gradient)Phosphate Buffer (pH 6.0) : Acetonitrile (gradient)
Flow Rate1.0 mL/min1.0 mL/min
Detection Wavelength210 nm210 nm
Injection Volume20 µL20 µL
Column Temperature45 °C45 °C
Linearity Data (Hypothetical)
Concentration Range0.1 - 1.5 mg/mL0.001 - 0.015 mg/mL
Slope of Calibration Curve5000047500
Correlation Coefficient (r²)> 0.999> 0.999
Calculated Relative Response Factor (RRF)
RRF = (Slope of Impurity) / (Slope of API)\multicolumn{2}{c}{0.95}

Experimental Protocols

A detailed methodology for determining the RRF of 7-Epi lincomycin is provided below. This protocol is based on established HPLC methods for lincomycin analysis.[4][5][6]

Materials and Reagents
  • Lincomycin Hydrochloride Reference Standard

  • 7-Epi Lincomycin Reference Standard[7][8]

  • Acetonitrile (HPLC grade)

  • Phosphoric Acid (analytical grade)

  • Ammonium Hydroxide (analytical grade)

  • Water (HPLC grade)

Preparation of Solutions
  • Mobile Phase A: 30 mM Phosphate buffer (pH 2.0) with acetonitrile (95:5 v/v).[5]

  • Mobile Phase B: 30 mM Phosphate buffer (pH 2.0) with acetonitrile (50:50 v/v).[5]

  • Diluent: Mobile Phase A

  • Lincomycin Stock Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of Lincomycin Hydrochloride Reference Standard in the diluent.

  • 7-Epi Lincomycin Stock Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of 7-Epi Lincomycin Reference Standard in the diluent.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both lincomycin and 7-Epi lincomycin by diluting the respective stock solutions with the diluent to cover a range from the limit of quantification (LOQ) to 150% of the target concentration.

Chromatographic Conditions
  • Instrument: HPLC system with a gradient pump and UV detector.

  • Column: Kinetex EVO C18, 150 mm x 4.6 mm, 2.6 µm.[5]

  • Column Temperature: 45 °C.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 210 nm.[5]

  • Injection Volume: 20 µL.[5]

  • Gradient Program:

    • 0-8 min: 100% Mobile Phase A

    • 8-11 min: Linearly increase to 15% Mobile Phase B

    • 11-15 min: Hold at 15% Mobile Phase B

    • 15-17 min: Linearly increase to 100% Mobile Phase B

    • Post-run equilibration with Mobile Phase A.[5]

Procedure
  • Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject each calibration solution for both lincomycin and 7-Epi lincomycin in duplicate.

  • Record the peak areas for each injection.

Calculation of Relative Response Factor
  • For both lincomycin and 7-Epi lincomycin, plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the slope of the calibration curve for each compound.

  • Calculate the Relative Response Factor (RRF) using the following formula:

    RRF = Slope of 7-Epi lincomycin / Slope of lincomycin

Mandatory Visualization

Experimental_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_calc Data Analysis & Calculation prep_standards Prepare Lincomycin & 7-Epi Lincomycin Stock Solutions prep_cal_series Prepare Calibration Series for both prep_standards->prep_cal_series sys_equilib System Equilibration inject_blank Inject Blank (Diluent) sys_equilib->inject_blank inject_cal Inject Calibration Solutions (Duplicate) inject_blank->inject_cal data_acq Data Acquisition (Peak Areas) inject_cal->data_acq plot_curves Plot Peak Area vs. Concentration lin_reg Linear Regression (Determine Slopes) plot_curves->lin_reg calc_rrf Calculate RRF: (Slope_Impurity / Slope_API) lin_reg->calc_rrf

Caption: Workflow for RRF Determination of 7-Epi Lincomycin.

Signaling_Pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_final Final Calculation lincomycin_std Lincomycin Reference Standard hplc_analysis HPLC Analysis (Identical Conditions) lincomycin_std->hplc_analysis epi_lincomycin_std 7-Epi Lincomycin Reference Standard epi_lincomycin_std->hplc_analysis lincomycin_response Lincomycin Detector Response (Peak Area vs. Conc.) hplc_analysis->lincomycin_response epi_lincomycin_response 7-Epi Lincomycin Detector Response (Peak Area vs. Conc.) hplc_analysis->epi_lincomycin_response rrf_value Relative Response Factor (RRF) lincomycin_response->rrf_value epi_lincomycin_response->rrf_value

Caption: Logical Relationship for RRF Calculation.

References

Inter-laboratory comparison of 7-Epi lincomycin analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of 7-Epi Lincomycin (B1675468) Analysis: A Technical Guide

This guide provides a comparative framework for the analysis of 7-Epi lincomycin, a critical impurity of the antibiotic lincomycin. While direct inter-laboratory studies on 7-Epi lincomycin are not publicly available, this document outlines a standardized protocol and performance expectations based on established analytical methods for lincomycin and its related substances. The objective is to assist researchers, scientists, and drug development professionals in establishing robust and reproducible analytical protocols for monitoring this impurity.

Introduction to 7-Epi Lincomycin

7-Epi lincomycin is a stereoisomer of lincomycin and a known impurity that must be monitored and controlled during the manufacturing process of lincomycin hydrochloride.[1][2] Its accurate quantification is essential to ensure the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for the separation and quantification of lincomycin and its impurities.[3][4]

Proposed Inter-laboratory Study Design

An inter-laboratory study is crucial for establishing the reproducibility and robustness of an analytical method. The following workflow outlines a proposed design for a collaborative study on 7-Epi lincomycin analysis.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Compilation & Statistical Analysis A Preparation of Homogenized Lincomycin Samples Spiked with 7-Epi Lincomycin at Various Concentrations B Distribution of Blinded Samples and Reference Standards to Participating Laboratories A->B C Each Laboratory Performs Quantitative Analysis Using the Standardized HPLC Protocol B->C Standardized Protocol D Submission of Raw Data, Chromatograms, and Results to a Central Coordinator C->D Results Submission E Statistical Analysis of Accuracy, Precision (Repeatability & Reproducibility), LOD, and LOQ D->E F Issuance of a Comprehensive Report on Method Performance E->F

Caption: Proposed workflow for an inter-laboratory comparison study of 7-Epi lincomycin analysis.

Standardized Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

The following HPLC method is a synthesized protocol based on validated methods for lincomycin and its related substances.[4][5][6] This method is designed to be a starting point for laboratories participating in a comparative study.

3.1. Chromatographic Conditions

ParameterCondition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic elution with a mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). A typical ratio could be in the range of 80:20 to 90:10 (buffer:organic).[4]
Flow Rate 1.0 mL/min[4]
Detection UV at 210 nm[5]
Injection Volume 20 µL
Column Temperature 30 °C
Run Time Approximately 10 minutes (adjust as needed to ensure elution of all relevant peaks)

3.2. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve 7-Epi lincomycin hydrochloride reference standard in the mobile phase to prepare a stock solution of a known concentration. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Accurately weigh the lincomycin hydrochloride sample, dissolve it in the mobile phase, and dilute to a suitable concentration for analysis.

3.3. System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) for replicate injections ≤ 2.0%[4][5]

Performance Characteristics and Comparison Data

The following table summarizes the expected performance characteristics of the HPLC method for lincomycin analysis, which can be extrapolated as a benchmark for the analysis of its impurity, 7-Epi lincomycin.[3][4] Participating laboratories should aim to achieve similar or better performance.

Performance ParameterExpected Value
Linearity Range 5 - 100 µg/mL[3]
Correlation Coefficient (r²) ≥ 0.999[3]
Limit of Detection (LOD) 0.025 - 1.41 µg/mL[3][5]
Limit of Quantification (LOQ) 0.077 - 4.29 µg/mL[3][5]
Accuracy (Recovery) 90.2 - 102.1%[5]
Precision (RSD) < 2.0%[4]

Data Presentation for Inter-laboratory Comparison

Participating laboratories should report their results in a standardized format to facilitate comparison. An example of a data summary table is provided below.

Laboratory IDSample IDMeasured Concentration of 7-Epi Lincomycin (µg/mL)Recovery (%)RSD (%) of Replicate Injections
Lab 01Sample A
Sample B
Lab 02Sample A
Sample B
......

Conclusion

A well-designed inter-laboratory comparison study is essential for validating an analytical method for 7-Epi lincomycin. By adhering to a standardized HPLC protocol and achieving the performance characteristics outlined in this guide, laboratories can ensure the reliable and accurate quantification of this critical impurity. This will contribute to the overall quality control and safety of lincomycin drug products. The provided workflow and performance benchmarks serve as a valuable resource for initiating and evaluating such a collaborative study.

References

A Comparative Guide to Pharmacopeial Standards for 7-Epi Lincomycin Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of the pharmacopeial standards for 7-Epi lincomycin (B1675468), a known impurity of the antibiotic lincomycin, across three major pharmacopeias: the United States Pharmacopeia (USP), the European Pharmacopoeia (Ph. Eur.), and the Japanese Pharmacopoeia (JP).

Comparison of Pharmacopeial Standards

The control of impurities is a critical aspect of drug quality. The table below summarizes the official status and limits for the 7-Epi lincomycin impurity in the USP, Ph. Eur., and JP.

PharmacopeiaImpurity NameStatusAcceptance Criteria
United States Pharmacopeia (USP) Not explicitly namedUnspecified ImpurityWhile not individually specified, it would be controlled under the general limits for organic impurities. The reporting threshold is typically ≥ 0.05%, the identification threshold is ≥ 0.10%, and the qualification threshold is ≥ 0.15%.
European Pharmacopoeia (Ph. Eur.) Lincomycin Impurity DSpecified ImpurityThe Ph. Eur. monograph for Lincomycin Hydrochloride lists Impurity D. While a specific limit for Impurity D is not publicly available in the abstracted monographs, it would be controlled as a specified impurity. General limits for unspecified impurities are ≤ 0.10% and for total impurities are ≤ 0.5%.[1]
Japanese Pharmacopoeia (JP) Not explicitly named in the English version of the 18th EditionUnspecified ImpurityA specific monograph for Lincomycin Hydrochloride is available in the Japanese Pharmacopoeia 18th Edition.[2][3][4] A search of the English version did not reveal a specific entry for 7-Epi lincomycin. Therefore, it would be controlled under the general provisions for related substances.

Experimental Protocol: HPLC Method for the Determination of 7-Epi Lincomycin

High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for the analysis of lincomycin and its impurities. The following is a representative HPLC method adapted from published literature for the separation and quantification of 7-Epi lincomycin.[5][6][7][8][9]

1. Chromatographic Conditions:

  • Column: A base-deactivated reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is crucial for the successful separation of lincomycin and 7-Epi lincomycin.[5]

  • Mobile Phase: A gradient or isocratic mobile phase can be employed. A common mobile phase consists of a mixture of a phosphate (B84403) buffer (pH adjusted to around 6.0) and acetonitrile.[6]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5][6]

  • Detection: UV detection at 210 nm is suitable for the analysis of lincomycin and its impurities.[5]

  • Column Temperature: Maintaining a constant column temperature, for example, at 30°C, is recommended for reproducible results.

2. Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of Lincomycin Reference Standard (RS) and 7-Epi Lincomycin RS in the mobile phase at a known concentration.

  • Test Solution: Prepare a solution of the lincomycin sample to be tested in the mobile phase at a specified concentration.

3. System Suitability:

Before sample analysis, the chromatographic system must be evaluated to ensure its performance. Key system suitability parameters include:

  • Resolution: The resolution between the lincomycin peak and the 7-Epi lincomycin peak should be not less than 1.5.

  • Tailing Factor: The tailing factor for the lincomycin peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

4. Analysis and Calculation:

Inject the standard and test solutions into the chromatograph. Identify the peaks of lincomycin and 7-Epi lincomycin based on their retention times. Calculate the percentage of 7-Epi lincomycin in the sample using the peak areas obtained from the chromatograms of the test and standard solutions.

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflow for the pharmacopeial analysis of impurities and a typical HPLC-based analytical workflow for 7-Epi lincomycin.

Pharmacopeial_Impurity_Analysis_Workflow cluster_0 Pharmacopeial Monograph Review cluster_1 Analytical Procedure cluster_2 Compliance Assessment Start Identify API and Impurity ReviewMonograph Review Specific Monograph (USP, Ph. Eur., JP) Start->ReviewMonograph CheckLimits Identify Impurity Status (Specified/Unspecified) and Limits ReviewMonograph->CheckLimits PrepareSolutions Prepare Standard and Test Solutions CheckLimits->PrepareSolutions SystemSuitability Perform System Suitability Tests PrepareSolutions->SystemSuitability AnalyzeSample Analyze Sample using Specified Method (e.g., HPLC) SystemSuitability->AnalyzeSample CalculateResults Calculate Impurity Content AnalyzeSample->CalculateResults CompareResults Compare Results with Pharmacopeial Limits CalculateResults->CompareResults ComplianceDecision Determine Compliance CompareResults->ComplianceDecision Report Report Findings ComplianceDecision->Report Compliant OOS Out of Specification Investigation ComplianceDecision->OOS Non-Compliant HPLC_Workflow_7_Epi_Lincomycin cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh Lincomycin Sample dissolve_sample Dissolve in Mobile Phase prep_sample->dissolve_sample prep_std Weigh 7-Epi Lincomycin RS dissolve_std Dissolve in Mobile Phase prep_std->dissolve_std hplc_system HPLC System with C18 Column inject_std Inject Standard Solution hplc_system->inject_std inject_sample Inject Test Solution hplc_system->inject_sample chromatogram Obtain Chromatograms inject_std->chromatogram inject_sample->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration calculation Calculate % of 7-Epi Lincomycin peak_integration->calculation comparison Compare with Specification calculation->comparison

References

Comparative Cytotoxicity Analysis of Lincomycin and Its Impurities: A Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Lincomycin (B1675468) and Its Impurities

Lincomycin is a lincosamide antibiotic produced by Streptomyces lincolnensis.[1] It is effective against many Gram-positive bacteria and is used in both human and veterinary medicine.[1][2] However, its use has been associated with adverse effects, including gastrointestinal disturbances.[3] The manufacturing and degradation processes of lincomycin can result in the formation of several impurities.[] These impurities, which can be structurally similar to the parent compound, are critical to monitor as they may possess their own toxicological profiles.[]

Commonly identified impurities of lincomycin include:

  • Lincomycin Impurity A (α-Amide Epimer) [][6]

  • Lincomycin Impurity B ((2S)-4'-Depropyl-4'-propylidenelincomycin) [6][7]

  • Lincomycin Impurity C (N-Desmethyl Lincomycin) [6][8]

  • Lincomycin Impurity D (7-epi-Lincomycin) [6][9]

  • Lincomycin Impurity F (Methyl-1-Thiolincosaminide) [6][10]

Quantitative Cytotoxicity Data

A comprehensive search of scientific literature did not yield studies that directly compare the cytotoxicity (e.g., IC50 values) of lincomycin and its individual impurities (A, B, C, D, and F) in various cell lines. The absence of such data in the public domain prevents the creation of a detailed quantitative comparison table at this time. Further research is required to establish the cytotoxic potential of these specific impurities relative to lincomycin.

Standardized Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Below is a generalized protocol for performing an MTT assay to evaluate the cytotoxicity of lincomycin and its impurities.

Materials:

  • Human cell lines (e.g., HepG2 - human liver cancer cell line, HEK293 - human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM or RPMI 1640) with fetal bovine serum (FBS) and antibiotics

  • Lincomycin and its purified impurities

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then seed them into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of lincomycin and each impurity in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to convert MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cluster_comparison Comparison Cell_Culture Cell Culture (e.g., HepG2, HEK293) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare Stock Solutions (Lincomycin & Impurities) Treatment Treat Cells with Compounds (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 24/48/72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance Viability Calculate Cell Viability (%) Absorbance->Viability Dose_Response Generate Dose-Response Curves Viability->Dose_Response IC50 Determine IC50 Values Dose_Response->IC50 Comparison Compare Cytotoxicity of Lincomycin and Impurities IC50->Comparison

Caption: Workflow for comparing the cytotoxicity of lincomycin and its impurities.

Potential Signaling Pathways in Lincosamide-Induced Cytotoxicity

While specific signaling pathways for lincomycin-induced cytotoxicity are not well-documented, antibiotic-induced cell death can involve complex mechanisms, including the induction of apoptosis. Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of molecular events.

Potential pathways that could be investigated for lincosamide-induced cytotoxicity include:

  • Mitochondrial (Intrinsic) Pathway of Apoptosis: Many cytotoxic agents can induce mitochondrial stress, leading to the release of pro-apoptotic factors like cytochrome c. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

  • Death Receptor (Extrinsic) Pathway of Apoptosis: Some compounds can activate death receptors on the cell surface, such as Fas or TNF receptors, which directly initiates the caspase cascade.

  • Endoplasmic Reticulum (ER) Stress Pathway: Disruption of protein synthesis, a primary mechanism of action for lincomycin, can lead to ER stress. Prolonged ER stress can trigger apoptotic signaling.

The diagram below illustrates a generalized view of apoptotic signaling pathways that could be relevant to antibiotic-induced cytotoxicity.

G cluster_stimulus Cytotoxic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Stimulus Lincomycin / Impurity Death_Receptors Death Receptors (e.g., Fas, TNFR) Stimulus->Death_Receptors Mitochondria Mitochondrial Stress Stimulus->Mitochondria Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic signaling pathways potentially involved in cytotoxicity.

Conclusion

The direct comparative cytotoxicity of lincomycin and its specific impurities remains an area that requires further investigation. Standardized in vitro assays, such as the MTT assay, provide a robust framework for conducting such comparisons. Future studies focusing on the cytotoxic profiles of these impurities are essential for a comprehensive understanding of the safety and risk assessment of lincomycin-based therapeutics. Elucidating the specific signaling pathways involved in any observed cytotoxicity will further contribute to a more complete toxicological profile.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle 7-Epi lincomycin (B1675468) hydrochloride with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][4]

In the event of a spill, the area should be evacuated of non-essential personnel. The spilled material should be carefully swept up to avoid dust formation and placed into a suitable, labeled container for disposal.[4][5][6] The affected area should then be cleaned thoroughly. For non-recoverable remainder, washing with a sodium hypochlorite (B82951) solution has been suggested.[6][7]

Disposal Procedures for 7-Epi Lincomycin Hydrochloride

The disposal of this compound must be conducted in strict accordance with all local, regional, and national regulations.[5][7][8] This substance is considered a hazardous waste and is known to be very toxic to aquatic life with long-lasting effects.[3][7] Therefore, it must not be disposed of in the regular trash or poured down the drain.[9][10]

Step-by-Step Disposal Plan:

  • Segregation and Collection: All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, should be collected in a designated, clearly labeled, and sealed hazardous waste container.[11] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Labeling: The hazardous waste container must be accurately labeled with the chemical name ("this compound waste"), the associated hazards (e.g., "Hazardous Waste," "Toxic to Aquatic Life"), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials, while awaiting pickup by a certified hazardous waste disposal company.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][12][13] They are equipped to handle and transport the waste to an approved waste disposal plant.[6][12]

Chemical Degradation as a Pre-Treatment Option

For laboratories equipped to perform chemical degradation, this can be a viable pre-treatment step to reduce the hazardous nature of the waste. Studies on lincomycin hydrochloride indicate that its stability is pH-dependent.

Experimental Protocol for Chemical Degradation:

  • Acidic and Basic Hydrolysis: Lincomycin hydrochloride degrades more rapidly in acidic (pH 2) and basic (pH > 7.3) solutions compared to a more stable state near pH 4.[3][9][12] Degradation follows first-order kinetics.[3][12]

  • Oxidative Degradation: The compound degrades rapidly in the presence of hydrogen peroxide.[3][12]

Caution: The degradation products may also be hazardous. This procedure should only be carried out by trained personnel in a controlled laboratory setting, and the resulting solution must still be disposed of as hazardous waste in accordance with regulations.

Quantitative Data on Lincomycin Hydrochloride Stability
Condition Observation Reference
Storage at 80°C, pH 4 Greatest stability, calculated shelf life of 4.59 days.[3][12]
Storage at 80°C, pH 2 Least stable, calculated shelf life of 0.38 days.[3][12]
Alkaline Conditions (pH > 7.3) Unstable, degradation rate increases with higher pH.[9]
Presence of Hydrogen Peroxide Rapid degradation.[3][12]

Visualizing the Disposal Workflow

To ensure a clear and logical process for the disposal of this compound, the following workflow diagram illustrates the key steps from handling to final disposal.

cluster_0 On-Site Laboratory Procedures cluster_1 Professional Disposal Handling Handling with appropriate PPE (Gloves, Goggles, Lab Coat) Collection Segregate and Collect Waste in Labeled Container Handling->Collection Spill Spill Management Handling->Spill Storage Store in Designated Secure Area Collection->Storage EHS Contact Environmental Health & Safety (EHS) Storage->EHS Initiate Off-Site Disposal Cleanup Clean Spill & Collect Residue Spill->Cleanup Cleanup->Collection Pickup Arrange for Professional Waste Pickup EHS->Pickup Transport Transport to Approved Waste Disposal Facility Pickup->Transport FinalDisposal Final Disposal in Accordance with Regulations Transport->FinalDisposal

References

Safeguarding Your Research: A Comprehensive Guide to Handling 7-Epi Lincomycin Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information for 7-Epi Lincomycin (B1675468) Hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 7-Epi lincomycin hydrochloride. The following procedures and recommendations are compiled to ensure the safe handling, storage, and disposal of this compound, minimizing risk and fostering a secure laboratory environment.

Disclaimer: Specific safety data for this compound is limited. The following guidance is based on the available information for its parent compound, lincomycin hydrochloride. Epimers can exhibit different biological and toxicological properties, so this information should be used as a primary guideline, supplemented by a thorough risk assessment for your specific laboratory conditions.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential routes of exposure.

Protection Type Recommended Equipment Standards and Specifications
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Conforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.Gloves must comply with EC Directive 89/686/EEC and the related standard EN374.
Respiratory Protection A NIOSH-approved particulate respirator is recommended if dust or aerosols are generated, or if exposure limits are exceeded.Selection should be based on the contaminant type, form, and concentration, in accordance with OSHA 1910.134.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1] Keep it separate from foodstuff containers and incompatible materials.[1]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Handling Procedures
  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a laboratory hood.[2]

  • Avoid Contact: Take measures to avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

Disposal Plan
  • Waste Classification: this compound should be treated as hazardous waste.

  • Containerization: Collect waste material in a suitable, sealed, and clearly labeled container for disposal.

  • Disposal Method: Dispose of the waste at an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not allow the chemical to enter drains.[1]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Before entering the spill area, responders must wear the appropriate PPE as outlined in the table above, including respiratory protection if dust is present.

  • Containment: For solid spills, gently sweep up the material, avoiding dust generation. Moisten the material with water to prevent dusting if appropriate. For liquid spills, contain the spill with an inert absorbent material.

  • Collection: Carefully collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable detergent or solvent. Some sources recommend washing the non-recoverable remainder with a sodium hypochlorite (B82951) solution.[3]

  • Report: Report the incident to the appropriate safety personnel.

Emergency Workflow for a Chemical Spill

The following diagram illustrates the logical steps to follow in the event of a chemical spill.

Workflow for responding to a chemical spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Epi lincomycin hydrochloride
Reactant of Route 2
7-Epi lincomycin hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。